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  • Product: 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine
  • CAS: 1501056-65-0

Core Science & Biosynthesis

Foundational

Engineering Kinase Selectivity and Metabolic Stability: A Technical Guide to 5-Chloro-N-(cyclopropylmethyl)pyrimidin-2-amine

Target Compound: 5-Chloro-N-(cyclopropylmethyl)pyrimidin-2-amine CAS Registry Number: 1501056-65-0[1] Executive Summary In contemporary medicinal chemistry, the design of targeted therapeutics—particularly kinase inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 5-Chloro-N-(cyclopropylmethyl)pyrimidin-2-amine CAS Registry Number: 1501056-65-0[1]

Executive Summary

In contemporary medicinal chemistry, the design of targeted therapeutics—particularly kinase inhibitors—relies heavily on privileged scaffolds that balance target affinity with robust pharmacokinetic (PK) profiles. 5-Chloro-N-(cyclopropylmethyl)pyrimidin-2-amine (CAS 1501056-65-0) represents a highly optimized building block designed for this exact purpose. As a Senior Application Scientist, I approach this molecule not merely as a chemical entity, but as a modular pharmacophore. This whitepaper deconstructs the structural logic, physicochemical advantages, and self-validating synthetic methodologies associated with this compound, providing a comprehensive guide for drug development professionals.

Physicochemical Profiling & Structural Logic

The architectural design of CAS 1501056-65-0 is driven by strict causality, where each functional group serves a distinct mechanistic purpose in drug-target interactions and metabolic survival.

  • The 2-Aminopyrimidine Core: The pyrimidine scaffold is a privileged structure in oncology and inflammatory disease drug discovery[2]. The nitrogen atoms within the pyrimidine ring act as critical hydrogen-bond acceptors, perfectly complementing the hydrogen-bond donor motifs found in the hinge region of the ATP-binding pocket of most kinases[2].

  • The 5-Chloro Substituent: The strategic placement of a chlorine atom at the C5 position serves a dual purpose. First, as an electron-withdrawing group, it subtly lowers the pKa of the pyrimidine nitrogens, modulating basicity to improve membrane permeability. Second, the chlorine atom provides a highly specific lipophilic bulk that engages in halogen bonding and fills the hydrophobic pocket adjacent to the kinase "gatekeeper" residue, driving selectivity.

  • The N-Cyclopropylmethyl Moiety: The selection of a cyclopropylmethyl group over linear alkyl chains (e.g., N-propyl or N-ethyl) is a calculated pharmacokinetic intervention. The high angle strain and enhanced π -character of the cyclopropane ring confer significant stereoelectronic advantages, drastically reducing accessibility to enzymatic attack by Cytochrome P450 (CYP450) enzymes[3],[4]. This modification decreases hepatic clearance and prolongs plasma half-life while maintaining an optimal lipophilicity profile (clogP contribution of ~1.2)[3].

Data Presentation: Physicochemical & Pharmacokinetic Metrics

The following tables summarize the core properties and the theoretical pharmacokinetic advantages of the cyclopropylmethyl substitution.

Table 1: Fundamental Physicochemical Properties of CAS 1501056-65-0 [1]

PropertyValueMechanistic Significance
Molecular Formula C8H10ClN3Low molecular weight (183.64 g/mol ) allows for high ligand efficiency (LE) when elaborated into larger inhibitors.
Molecular Weight 183.64 g/mol Ideal fragment size for fragment-based drug discovery (FBDD).
Hydrogen Bond Donors 1 (Secondary Amine)Facilitates critical interactions with target protein backbones.
Hydrogen Bond Acceptors 2 (Pyrimidine Nitrogens)Essential for ATP-competitive hinge binding.
Topological Polar Surface Area ~38.9 ŲExcellent range for passive blood-brain barrier (BBB) penetration if required.

Table 2: Comparative Metabolic Stability Profiling (Substituent Analysis) [3],[4]

N-SubstituentRelative Lipophilicity (clogP)CYP450 Vulnerability (Hepatic Clearance)Structural Causality
-Ethyl ~1.0High ( α -carbon oxidation)Linear alkyl chains are easily accommodated in CYP active sites.
-Propyl ~1.5HighIncreased lipophilicity drives higher non-specific microsomal binding.
-Cyclopropylmethyl ~1.2Low (Steric/Strain Protection)High angle strain and shorter C-C bonds resist oxidation; optimal logP balance.

Mechanistic Pathway Visualization

To conceptualize the utility of CAS 1501056-65-0, we must map its structural components directly to the microenvironment of a generic kinase active site.

KinaseBinding cluster_0 CAS 1501056-65-0 Pharmacophore PyCore Pyrimidine Core Hinge Kinase Hinge Region (ATP Site) PyCore->Hinge Hydrogen Bonding ClSub 5-Chloro Group Gatekeeper Gatekeeper Residue (Hydrophobic Pocket) ClSub->Gatekeeper Halogen Bonding CPMGroup N-Cyclopropylmethyl Solvent Solvent Channel (Aqueous Interface) CPMGroup->Solvent Steric Shielding

Fig 1. Pharmacophore mapping of CAS 1501056-65-0 within a generic kinase ATP-binding pocket.

Synthetic Methodology & Self-Validating Protocols

Synthesizing CAS 1501056-65-0 requires strict control over regioselectivity. The reaction utilizes a Nucleophilic Aromatic Substitution (SNAr) between 2,5-dichloropyrimidine and cyclopropylmethanamine.

Causality in Reaction Design

The chlorine at the C2 position of 2,5-dichloropyrimidine is highly electrophilic because it is flanked by two electron-withdrawing nitrogen atoms. However, to prevent bis-substitution or C5-substitution, we employ N,N-diisopropylethylamine (DIPEA) as a non-nucleophilic base and ethanol as a protic solvent. The protic solvent stabilizes the Meisenheimer complex transition state via hydrogen bonding, ensuring absolute regioselectivity for the C2 position.

Protocol 1: Regioselective Synthesis and NMR Validation

This protocol incorporates a self-validating In-Process Control (IPC) . Because substitution at C2 leaves the molecule with a plane of symmetry across the pyrimidine ring, the protons at C4 and C6 remain chemically equivalent. This yields a single, unambiguous peak in the 1H-NMR spectrum, instantly validating the structural integrity without complex 2D NMR.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 2,5-dichloropyrimidine (1.0 eq, 10 mmol) in anhydrous ethanol to achieve a 0.2 M concentration.

  • Base Addition: Add DIPEA (2.0 eq, 20 mmol). Causality: DIPEA acts as an acid scavenger, neutralizing the HCl byproduct to prevent protonation of the incoming amine nucleophile, which would otherwise stall the reaction.

  • Nucleophile Addition: Cool the mixture to 0°C. Add cyclopropylmethanamine (1.1 eq, 11 mmol) dropwise over 15 minutes. Gradually elevate the temperature to 80°C and reflux for 4 hours.

  • Self-Validating IPC (Crucial Step): Withdraw a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS and rapid 1H-NMR.

    • Validation Criteria: The presence of a single, sharp singlet integrating to 2 protons at approximately δ 8.3 ppm confirms symmetric C2-substitution. If two distinct doublets appear, symmetry is broken, indicating a failed reaction (C4-substitution).

  • Isolation: Upon validation, cool the mixture to room temperature, quench with distilled H2O, extract with Ethyl Acetate (3x), wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

SynthesisWorkflow SM 2,5-Dichloropyrimidine + Cyclopropylmethanamine Reaction SNAr Reaction DIPEA, EtOH, 80°C SM->Reaction IPC In-Process Control (IPC) 1H-NMR: Singlet at ~8.3 ppm (2H) Reaction->IPC Aliquot Sampling Decision Regioselectivity Confirmed? IPC->Decision Product CAS 1501056-65-0 (Target Compound) Decision->Product Yes (C2-Substituted) Reject Byproduct (C4-Substituted) Decision->Reject No

Fig 2. Self-validating synthetic workflow for CAS 1501056-65-0 using 1H-NMR regioselectivity checks.

In Vitro Profiling: Microsomal Stability Protocol

To empirically validate the pharmacokinetic advantage of the cyclopropylmethyl group[4], a Human Liver Microsome (HLM) stability assay must be executed.

Protocol 2: HLM Intrinsic Clearance (CLint) Assay

This protocol is designed as a self-validating kinetic system. By strictly maintaining the substrate concentration well below the Michaelis constant ( Km​ ), the system guarantees first-order depletion kinetics, making the calculated half-life mathematically robust.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw pooled Human Liver Microsomes on ice. Prepare a reaction mixture containing 1 mg/mL microsomal protein in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2.

  • Compound Spiking: Spike CAS 1501056-65-0 (and a linear alkyl control, e.g., N-propyl analog) into the matrix to a final concentration of 1 µM. Causality: Using 1 µM ensures [S]≪Km​ , validating the assumption that the reaction rate is directly proportional to enzyme concentration (first-order kinetics).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Kinetic Sampling & Quenching: At precise intervals (0, 15, 30, 45, and 60 minutes), transfer 50 µL of the reaction mixture into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The 3:1 ratio of cold organic solvent instantly denatures the CYP450 enzymes, halting the reaction at exact time points.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS (MRM mode). Plot the natural log of the remaining percentage versus time to calculate the elimination rate constant ( k ) and intrinsic clearance ( CLint​ ).

References

  • "1516637-37-8|5-CHloro-n-cyclopentylpyrimidin-2-amine|BLD Pharm", bldpharm.com,
  • "The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules", Journal of Medicinal Chemistry - ACS Public
  • "Cyclopropylmethyl S-adenosyl-l-methionine: an enzymatic cyclopropylmethyl donor", PMC - NIH,
  • "Application Notes and Protocols: Synthesis of 4- Alkynyl-5-chloropyrimidin-2-amine Derivatives via Sonogashira Coupling for Drug Discovery", Benchchem,

Sources

Exploratory

The Chemical Architecture of 5-Chloro-N-(cyclopropylmethyl)pyrimidin-2-amine: A Privileged Scaffold in Targeted Drug Discovery

Executive Summary & Structural Significance In the landscape of modern medicinal chemistry, the 2-aminopyrimidine motif stands as a cornerstone for the development of targeted therapeutics, particularly in the realm of k...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

In the landscape of modern medicinal chemistry, the 2-aminopyrimidine motif stands as a cornerstone for the development of targeted therapeutics, particularly in the realm of kinase inhibition. 5-Chloro-N-(cyclopropylmethyl)pyrimidin-2-amine (CAS: 1501056-65-0) is a highly specialized, privileged building block that elegantly combines electronic modulation, steric precision, and metabolic stability.

As a Senior Application Scientist, I approach this molecule not merely as a chemical structure, but as a finely tuned three-part pharmacophore:

  • The Pyrimidine Core: Acts as the primary recognition element, forming essential bidentate hydrogen bonds with the peptide backbone of kinase hinge regions.

  • The 5-Chloro Substituent: Provides inductive electron withdrawal (-I) to modulate the basicity of the pyrimidine nitrogens while serving as a lipophilic probe to occupy hydrophobic "gatekeeper" pockets.

  • The N-Cyclopropylmethyl Group: Delivers a conformationally restricted vector that projects into solvent-exposed channels, offering superior resistance to CYP450-mediated oxidative metabolism compared to linear alkyl chains.

This whitepaper dissects the physicochemical properties, the mechanistic causality behind its regioselective synthesis, and its utility in advanced drug discovery workflows.

Physicochemical Profiling & Causality

Understanding the physical properties of this intermediate is critical for predicting its behavior in both synthetic workflows and biological systems. The data below illustrates why this molecule is an ideal precursor for complex Active Pharmaceutical Ingredients (APIs) without violating Lipinski’s Rule of Five.

Table 1: Physicochemical Properties & Structural Causality

PropertyValueCausality / Significance in Drug Design
Molecular Formula C₈H₁₀ClN₃Defines the core scaffold mass and elemental composition.
Molecular Weight 183.64 g/mol Low MW (<200) makes it an ideal fragment for further synthetic elaboration while maintaining a low final drug mass.
LogP (Estimated) ~2.1Optimal lipophilicity for passive membrane permeability; enhanced synergistically by the 5-chloro and cyclopropyl groups.
H-Bond Donors 1 (Exocyclic NH)Crucial for acting as a hydrogen bond donor to the kinase hinge region (e.g., carbonyl of the hinge backbone).
H-Bond Acceptors 2 (Pyrimidine N1, N3)Pairs with the HBD to lock the molecule into the ATP-binding pocket via bidentate interactions.
Topological Polar Surface Area ~38.9 ŲExcellent profile for deep tissue penetration, including crossing the Blood-Brain Barrier (BBB) if required for CNS targets.

Mechanistic Logic of Regioselective Synthesis

The synthesis of 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine relies on the Nucleophilic Aromatic Substitution (SNAr) of 2,5-dichloropyrimidine with cyclopropylmethanamine.

The Causality of Regioselectivity: Why does the amine selectively attack the C2 position over the C5 position? The pyrimidine ring is a 1,3-diazine. The C2 carbon is situated ortho to both the N1 and N3 electronegative nitrogen atoms. This dual-flanking creates an extreme electron deficiency at C2. Conversely, the C5 carbon is meta to both nitrogens, isolating it from their direct electron-withdrawing resonance effects.

According to recent computational and mechanistic studies on polychlorinated pyrimidines, the C–Cl Bond Dissociation Energy (BDE) at the C2 position of 2,5-dichloropyrimidine is approximately 3.34 kcal/mol lower than at the C5 position . Furthermore, general reactivity profiles of dihalopyrimidines confirm that nucleophilic attack is overwhelmingly favored at positions ortho or para to the ring nitrogens, leaving the meta-position (C5) virtually inert under standard, non-catalyzed SNAr conditions .

SNAr_Logic A 2,5-Dichloropyrimidine (Electrophile) C Meisenheimer Complex (Stabilized by N1/N3) A->C Nucleophilic Attack at C2 (Lower BDE) B Cyclopropylmethanamine (Nucleophile) B->C D 5-Chloro-N-(cyclopropylmethyl) pyrimidin-2-amine C->D Rapid Loss of Cl-

Regioselective SNAr mechanism driven by C2 bond dissociation energy and intermediate stabilization.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every step includes the mechanistic rationale (causality) and analytical checkpoints to verify success before proceeding.

Objective:

Regioselective mono-amination of 2,5-dichloropyrimidine via SNAr.

Step 1: Reaction Assembly (The Setup)

  • Action: In an oven-dried, 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dichloropyrimidine (1.0 eq, 10 mmol, 1.49 g) in anhydrous ethanol (20 mL).

  • Causality: Ethanol is chosen as a polar protic solvent to stabilize the polar Meisenheimer transition state, accelerating the SNAr reaction.

  • Action: Add N,N-diisopropylethylamine (DIPEA) (1.5 eq, 15 mmol, 2.6 mL) followed by dropwise addition of cyclopropylmethanamine (1.1 eq, 11 mmol, 0.78 g).

  • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the incoming cyclopropylmethanamine nucleophile.

Step 2: Thermal Activation (The Reaction)

  • Action: Attach a reflux condenser and heat the mixture to 80°C for 3–4 hours under a nitrogen atmosphere.

  • Validation Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using 4:1 Hexanes/Ethyl Acetate. The starting material (higher Rf) should disappear, replaced by a new, lower Rf spot (product). UV activity (254 nm) confirms the retention of the conjugated pyrimidine core.

Step 3: Workup and Extraction (The Isolation)

  • Action: Cool the reaction to room temperature and concentrate under reduced pressure to remove ethanol. Partition the residue between Ethyl Acetate (30 mL) and saturated aqueous NaHCO₃ (30 mL).

  • Causality: The basic aqueous wash neutralizes any residual DIPEA hydrochloride salts and removes unreacted water-soluble impurities, driving the lipophilic product into the organic layer.

  • Action: Separate the organic layer, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 4: Purification (The Refinement)

  • Action: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 10–30% Ethyl Acetate in Hexanes.

Step 5: Analytical Validation (The Verification)

  • Validation Checkpoint 2 (LC-MS): Perform Liquid Chromatography-Mass Spectrometry. A single peak in the UV chromatogram with an associated mass of m/z 184.0 [M+H]⁺ (displaying the characteristic 3:1 isotopic ratio for the ³⁵Cl/³⁷Cl isotopes) validates the mass and mono-substitution.

  • Validation Checkpoint 3 (¹H NMR): Dissolve in CDCl₃. The spectrum must show a diagnostic sharp singlet integrating to 2H at ~8.2 ppm (the symmetrical C4 and C6 pyrimidine protons), confirming that substitution occurred at C2 and the C5-Cl remains intact.

Exp_Workflow Step1 1. Reaction Setup Mix Reagents + DIPEA in EtOH Step2 2. Thermal Activation Reflux at 80°C (3-4h) Step1->Step2 Step3 3. Workup & Extraction Aq. Quench, EtOAc Extraction Step2->Step3 Step4 4. Purification Silica Gel Chromatography Step3->Step4 Step5 5. Analytical Validation LC-MS (m/z 184) & 1H NMR Step4->Step5

Step-by-step synthetic workflow and self-validating analytical checkpoints.

Pharmacophore Utility & Kinase Binding Dynamics

Substituted 2-aminopyrimidines, particularly those bearing lipophilic groups at the 5-position and conformationally restricted amines at the 2-position, are privileged pharmacophores in the development of mutant-selective kinase inhibitors, such as those targeting Epidermal Growth Factor Receptor (EGFR) .

When this scaffold is elaborated into a full drug molecule, it acts as the anchor within the ATP-binding site of the kinase:

  • Hinge Binding: The N1 of the pyrimidine acts as a hydrogen bond acceptor, while the exocyclic C2-NH acts as a hydrogen bond donor. Together, they form a bidentate lock with the backbone amides of the kinase hinge region (e.g., Met793 in EGFR).

  • Gatekeeper Interaction: The 5-chloro group is perfectly sized to project into the hydrophobic pocket adjacent to the gatekeeper residue, providing critical van der Waals interactions without the steric clash that larger halogens (like bromine) might induce.

  • Solvent Channel Projection: The cyclopropylmethyl group extends outward toward the solvent-exposed ribose pocket. Its rigid cyclopropyl ring minimizes entropic penalties upon binding while shielding the core from metabolic degradation.

Kinase_Binding cluster_0 5-Chloro-N-(cyclopropylmethyl)pyrimidin-2-amine N1 Pyrimidine Core (N1 / N3) Hinge Kinase Hinge Region (Backbone Amides) N1->Hinge H-bond Acceptor NH Exocyclic Amine (C2-NH) NH->Hinge H-bond Donor Cl 5-Chloro Substituent Gate Hydrophobic / Gatekeeper Pocket Cl->Gate VdW / Halogen Bond Cyc Cyclopropylmethyl Group Solvent Solvent-Exposed Channel Cyc->Solvent Steric Projection

Pharmacophore mapping of the molecule within a typical kinase active site architecture.

References

  • Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Substituted pyrimidine compounds, compositions and medicinal applications thereof (WO2015025197A1)
Foundational

In-Depth Technical Guide: Physicochemical Profiling and Synthetic Utility of 5-Chloro-N-(cyclopropylmethyl)pyrimidin-2-amine

Executive Summary In the landscape of modern drug discovery, halogenated pyrimidines serve as privileged scaffolds, offering precise control over molecular recognition, metabolic stability, and physicochemical properties...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, halogenated pyrimidines serve as privileged scaffolds, offering precise control over molecular recognition, metabolic stability, and physicochemical properties. 5-Chloro-N-(cyclopropylmethyl)pyrimidin-2-amine is a highly versatile building block frequently utilized in the development of kinase inhibitors and GPCR modulators[1][2].

As a Senior Application Scientist, I approach this molecule not merely as a static structure, but as a dynamic system of interacting electronic and steric effects. The strategic placement of the 5-chloro substituent modulates the pKa of the pyrimidine nitrogen atoms, while the exocyclic N-(cyclopropylmethyl) group provides a metabolic shield that outperforms linear alkyl chains in resisting oxidative dealkylation[1][3]. This whitepaper provides a comprehensive, self-validating framework for the synthesis, analytical characterization, and structural rationale of this critical intermediate.

Physicochemical Profiling & Molecular Identity

Before initiating any synthetic or assay workflow, it is critical to establish the foundational quantitative data of the compound. The following table summarizes the core physicochemical parameters of 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine[4][5].

ParameterValue / Description
Chemical Name 5-Chloro-N-(cyclopropylmethyl)pyrimidin-2-amine
CAS Registry Number 1501056-65-0
Molecular Formula C₈H₁₀ClN₃
Molecular Weight 183.64 g/mol
Monoisotopic Mass 183.056 g/mol
Hydrogen Bond Donors 1 (Exocyclic secondary amine)
Hydrogen Bond Acceptors 2 (Pyrimidine ring nitrogens)
Topological Polar Surface Area (TPSA) 37.8 Ų

Structural Rationale & Causality in Drug Design

Every functional group in this molecule serves a specific, causal purpose in medicinal chemistry:

  • The Pyrimidine Core: Acts as the primary pharmacophore, specifically designed to hydrogen-bond with the hinge region of the ATP-binding pocket in kinases[1][3].

  • The 5-Chloro Substituent: Halogenation at the 5-position serves dual purposes. Electronically, it withdraws electron density via induction, lowering the basicity (pKa) of the ring nitrogens to improve membrane permeability. Sterically, the chlorine atom perfectly fills the hydrophobic pocket adjacent to the gatekeeper residue in various kinase targets[1][2]. Furthermore, it provides a synthetic vector for downstream late-stage functionalization via Suzuki-Miyaura or Stille cross-coupling.

  • The N-(cyclopropylmethyl) Group: The cyclopropyl ring introduces unique sp²-like character to the sp³ carbons, enhancing lipophilicity while providing steric bulk. This specific geometry restricts the conformational flexibility of the amine, shielding it from rapid cytochrome P450-mediated N-dealkylation, a common liability with straight-chain alkyl groups[1].

Pharmacophore Core Pyrimidine Ring (Kinase Hinge Binder) Amine Secondary Amine (H-Bond Donor) Core->Amine C2 Position Chloro 5-Chloro Group (Hydrophobic Pocket Filler) Core->Chloro C5 Position Cyclo Cyclopropylmethyl (Steric Shield / Lipophilicity) Amine->Cyclo N-Alkylation

Caption: Pharmacophoric mapping and logical relationships of the molecule's structural components.

Synthetic Methodology: A Self-Validating Protocol

The most efficient route to synthesize 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine is via a Nucleophilic Aromatic Substitution (SₙAr)[6].

The Causality of the Reaction Design: We utilize 2,5-dichloropyrimidine as the electrophile. While the 5-chloro group is electron-withdrawing, it is not situated at an activated position for SₙAr. However, the 2-position is highly activated by the two adjacent, electron-withdrawing ring nitrogens. Consequently, nucleophilic attack by cyclopropylmethanamine occurs exclusively at C2, ensuring perfect regioselectivity without the need for complex protecting group strategies[6][7].

Step-by-Step Experimental Protocol
  • Preparation: Charge a flame-dried round-bottom flask with 2,5-dichloropyrimidine (1.0 equivalent, 10 mmol) and absolute ethanol (0.2 M). Causality: A polar protic solvent like ethanol stabilizes the anionic Meisenheimer complex transition state, accelerating the reaction.

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents). Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the cyclopropylmethanamine nucleophile.

  • Nucleophile Addition: Dropwise add cyclopropylmethanamine (1.1 equivalents) at 0 °C to control the initial exotherm, then heat the reaction mixture to 80 °C for 4–6 hours under a nitrogen atmosphere.

  • Reaction Monitoring: Monitor completion via TLC (Hexanes/EtOAc 3:1) or LC-MS.

  • Workup: Concentrate the mixture in vacuo. Partition the residue between Ethyl Acetate (50 mL) and distilled water (50 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Purify the crude product via flash column chromatography on silica gel (gradient elution: 10% to 30% EtOAc in Hexanes) to yield the pure product as an off-white solid.

SynthesisWorkflow SM 2,5-Dichloropyrimidine (Electrophile) Cond DIPEA, EtOH, 80°C (SNAr Conditions) SM->Cond Nuc Cyclopropylmethanamine (Nucleophile) Nuc->Cond Int Meisenheimer Complex (Transition State) Cond->Int Nucleophilic Attack at C2 Prod 5-chloro-N-(cyclopropylmethyl) pyrimidin-2-amine Int->Prod Chloride Elimination

Caption: Step-by-step synthetic workflow for the SNAr generation of the target pyrimidine.

Analytical Characterization (Self-Validating System)

To guarantee scientific integrity, the synthesized compound must pass a self-validating analytical matrix. The presence of the chlorine atom provides a built-in isotopic validation mechanism.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Method: Electrospray Ionization in positive mode (ESI+).

  • Expected Result: The exact mass is 183.06 Da. The spectrum must show a distinct [M+H]⁺ doublet at m/z 184.1 and m/z 186.1 .

  • Validation Logic: Because naturally occurring chlorine exists as ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio, observing this exact isotopic pattern at the target mass definitively confirms both the successful coupling and the retention of the 5-chloro substituent.

¹H Nuclear Magnetic Resonance (¹H NMR, 400 MHz, CDCl₃)
  • δ 8.20 (s, 2H): The two equivalent pyrimidine protons at C4 and C6. The symmetry of this signal proves substitution occurred at C2.

  • δ 5.45 (br s, 1H): The exocyclic secondary amine (NH) proton.

  • δ 3.25 (dd, J = 7.0, 5.5 Hz, 2H): The methylene (CH₂) protons adjacent to the amine and the cyclopropyl ring.

  • δ 1.05 (m, 1H): The methine (CH) proton of the cyclopropyl ring.

  • δ 0.55 (m, 2H) & δ 0.25 (m, 2H): The diastereotopic methylene (CH₂) protons of the cyclopropyl ring.

References

  • BLD Pharm. (n.d.). 5-Chloro-N-(cyclopropylmethyl)pyrimidin-2-amine (CAS: 1501056-65-0). Retrieved from[4][8]

  • Ojo, K. K., et al. (2014). Optimizing pyrazolopyrimidine inhibitors of calcium dependent protein kinase 1 for treatment of acute and chronic toxoplasmosis. NIH Public Access / PMC. Retrieved from [1]

  • Tocris Bioscience. (n.d.). PI 3065 | PI 3-kinase p110δ inhibitor. Retrieved from

  • Weng, J., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. MDPI. Retrieved from [3]

  • Marsilje, T. H., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Angewandte Chemie International Edition. Retrieved from [6]

Sources

Exploratory

An In-depth Technical Guide to a 5-Chloropyrimidine-2-Amine Core: Physicochemical Properties and Analytical Methodologies

A Note on the Subject Compound: Initial searches for specific, experimentally-derived physicochemical data for 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine did not yield a comprehensive dataset from publicly available...

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Subject Compound: Initial searches for specific, experimentally-derived physicochemical data for 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine did not yield a comprehensive dataset from publicly available scientific literature or chemical databases. This suggests the compound may be a novel or not widely characterized molecule. To provide a valuable and scientifically rigorous technical guide for researchers, scientists, and drug development professionals interested in this chemical scaffold, this document will focus on the well-characterized parent compound, 2-amino-5-chloropyrimidine (CAS Number: 5428-89-7). The principles, experimental protocols, and expected physicochemical properties discussed herein are fundamentally relevant to its N-substituted derivatives, including the originally requested molecule.

Introduction to the 2-Amino-5-chloropyrimidine Scaffold

The 2-amino-5-chloropyrimidine core is a foundational heterocyclic structure in medicinal and agricultural chemistry.[1] This pyrimidine derivative, characterized by an amino group at the 2-position and a chlorine atom at the 5-position, offers multiple reactive sites for synthetic elaboration.[2] Its structural features make it a versatile precursor for a wide array of more complex molecules with significant biological activities.[1] The presence of the chlorine atom, in particular, provides a handle for cross-coupling reactions, allowing for the introduction of diverse functionalities, while the amino group can be readily derivatized.[2] Consequently, this scaffold is a key intermediate in the synthesis of pharmaceuticals, such as antiviral and anticancer agents, as well as agrochemicals like herbicides and fungicides.[1][3]

Physicochemical Properties of 2-Amino-5-chloropyrimidine

A thorough understanding of the physicochemical properties of a core scaffold is paramount for its application in drug design and development. These properties influence a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

Summary of Core Properties

The key physicochemical identifiers and properties of 2-amino-5-chloropyrimidine are summarized in the table below.

PropertyValueSource(s)
CAS Number 5428-89-7[1][4][5]
Molecular Formula C₄H₄ClN₃[1][4]
Molecular Weight 129.55 g/mol [1][4][5]
Appearance White to off-white or light brown crystalline solid/powder.[1]
Melting Point 235-238 °C[1][6]
LogP (Octanol/Water Partition Coefficient) 0.061 (Calculated)[5]
Water Solubility (log10ws) -2.13 (Calculated, in mol/L)[5]
Structural Information

The molecular structure of 2-amino-5-chloropyrimidine forms the basis for its chemical reactivity and physical characteristics.

Caption: Molecular structure of 2-amino-5-chloropyrimidine.

Synthesis and Elaboration

The synthesis of 2-amino-5-chloropyrimidine and its subsequent derivatization are critical processes for its use as a chemical intermediate.

Synthetic Pathways to the Core Structure

One common laboratory and industrial synthesis route involves the direct chlorination of 2-aminopyridine. This can be achieved using various chlorinating agents in a strongly acidic medium, which helps to control the regioselectivity of the chlorination to the 5-position and minimize the formation of di-chlorinated byproducts.[7] Alternative methods, such as using hydrochloric acid and sodium hypochlorite, offer milder reaction conditions and enhanced safety profiles.[8]

Derivatization of the Scaffold

The 2-amino-5-chloropyrimidine scaffold can be elaborated through several key reactions:

  • N-Alkylation/N-Arylation: The primary amino group can be functionalized via reactions with alkyl halides or through more complex coupling reactions. This is the key step to forming derivatives like the target molecule, 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine.

  • Palladium-Catalyzed Cross-Coupling: The chlorine atom at the 5-position is susceptible to displacement and is an excellent handle for reactions like Suzuki-Miyaura (for C-C bond formation) and Buchwald-Hartwig amination (for C-N bond formation).[2] This allows for the introduction of a wide range of aryl, heteroaryl, and amino substituents.

G cluster_0 Synthesis Workflow cluster_1 Derivatization start 2-Aminopyrimidine intermediate 2-Amino-5-chloropyrimidine start->intermediate Chlorination product1 N-Alkylated Product (e.g., 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine) intermediate->product1 N-Alkylation product2 Cross-Coupled Product (Suzuki, Buchwald-Hartwig) intermediate->product2 Pd-Catalyzed Coupling

Caption: Synthetic utility of 2-amino-5-chloropyrimidine.

Analytical Characterization Protocols

Accurate characterization of 2-amino-5-chloropyrimidine is essential for quality control and to confirm its structure. Below are standard protocols for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure.

  • ¹H NMR (Proton NMR):

    • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in an NMR tube.

    • Acquisition: Acquire the spectrum on a 300 MHz or higher spectrometer.

    • Expected Signals: The spectrum is expected to show a singlet for the two protons of the amino group (-NH₂) and two singlets for the two aromatic protons on the pyrimidine ring. The chemical shifts will be influenced by the solvent used.[9]

  • ¹³C NMR (Carbon-13 NMR):

    • Sample Preparation: A more concentrated sample (20-50 mg) in a suitable deuterated solvent is typically required.

    • Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Expected Signals: Three distinct signals are expected for the three carbon atoms in the pyrimidine ring that are bonded to hydrogen or chlorine, with their chemical shifts indicating their electronic environment.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Expected Absorptions:

    • N-H stretching: Two bands in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

    • C=N and C=C stretching: Multiple bands in the 1650-1400 cm⁻¹ region, characteristic of the pyrimidine ring.

    • C-Cl stretching: A band in the 800-600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is commonly used for GC-MS. Electrospray Ionization (ESI) is suitable for LC-MS.

  • Expected Mass-to-Charge Ratios (m/z):

    • Molecular Ion (M⁺): A prominent peak at m/z 129, with a characteristic isotopic pattern (M+2 peak at m/z 131, approximately one-third the intensity) due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes).

Safety and Handling

Proper handling of 2-amino-5-chloropyrimidine is crucial to ensure laboratory safety.

  • Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear protective gloves and a lab coat.

    • Respiratory Protection: Use in a well-ventilated area or with a suitable respirator if dust is generated.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]

  • Disposal: Dispose of in accordance with local, regional, and national regulations for chemical waste.

Conclusion

While specific physicochemical data for 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine remains elusive in the public domain, a comprehensive technical understanding of its parent scaffold, 2-amino-5-chloropyrimidine, provides a robust foundation for researchers. The properties and analytical methodologies detailed in this guide are directly applicable to the broader class of 5-chloropyrimidin-2-amines. The synthetic versatility and biological relevance of this core structure ensure its continued importance as a building block in the development of new pharmaceuticals and agrochemicals.

References

  • National Institute of Standards and Technology. (n.d.). 2-Amino-5-chloropyrimidine. In NIST Chemistry WebBook. Retrieved March 11, 2026, from [Link]

  • Cheméo. (2026). 2-Amino-5-chloropyrimidine. Retrieved March 11, 2026, from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%. Retrieved March 11, 2026, from [Link]

  • PubChem. (n.d.). 2-Amino-5-chloropyridine. Retrieved March 11, 2026, from [Link]

  • PureSynth. (n.d.). 2-Amino-5-Chloropyrimidine 98.0%(GC). Retrieved March 11, 2026, from [Link]

  • Patsnap Eureka. (2019, January 4). Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner.
  • Cheméo. (n.d.). Chemical Properties of 2-Amino-5-chloropyridine (CAS 1072-98-6). Retrieved March 11, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Amino-5-chloropyridine IR Spectrum. In NIST Chemistry WebBook. Retrieved March 11, 2026, from [Link]

  • Google Patents. (n.d.). CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine.
  • Google Patents. (n.d.). US3985759A - Process for preparing 2-amino-5-chloropyridine.
  • PubMed. (2015, March 15). Validation of an LC-MS/MS method for the determination of zopiclone, N-desmethylzopiclone and 2-amino-5-chloropyridine in whole blood and its application to estimate the original zopiclone concentration in stored specimens. Retrieved March 11, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Amino-5-chloropyridine Mass Spectrum. In NIST Chemistry WebBook. Retrieved March 11, 2026, from [Link]

  • Pharmaffiliates. (n.d.). 2-Amino-5-chloro-pyridine. Retrieved March 11, 2026, from [Link]

  • CHIMIA. (1969). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. Retrieved March 11, 2026, from [Link]

Sources

Foundational

Solubility Profiling of 5-Chloro-N-(cyclopropylmethyl)pyrimidin-2-amine in DMSO: A Technical Guide for High-Throughput Screening

Executive Summary In early-stage drug discovery and medicinal chemistry, the handling of halogenated heteroaryl building blocks requires precise solubility profiling to ensure assay reliability and prevent false negative...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery and medicinal chemistry, the handling of halogenated heteroaryl building blocks requires precise solubility profiling to ensure assay reliability and prevent false negatives caused by compound precipitation[1]. 5-Chloro-N-(cyclopropylmethyl)pyrimidin-2-amine (CAS: 1501056-65-0) is a highly versatile intermediate often utilized in the synthesis of kinase inhibitors and receptor modulators.

Because of its specific structural motifs—a lipophilic cyclopropylmethyl group and a heavy chlorine atom—this compound exhibits poor aqueous solubility but exceptional solubility in polar aprotic solvents. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for determining both the thermodynamic and kinetic solubility of this compound in Dimethyl Sulfoxide (DMSO).

Physicochemical Profile & Solvation Mechanics

To understand how to handle 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine, one must first analyze the causality behind its solvation mechanics.

  • Crystal Lattice Energy: The planar pyrimidine core, combined with the electron-withdrawing 5-chloro substituent, promotes strong π−π stacking and halogen interactions in the solid state. Overcoming this lattice energy is the primary barrier to dissolution.

  • Hydrogen Bonding Dynamics: The molecule features a secondary amine at the 2-position, which acts as a potent hydrogen bond donor. The nitrogen atoms within the pyrimidine ring act as hydrogen bond acceptors.

  • The Role of DMSO: DMSO is the universal solvent for High-Throughput Screening (HTS) because of its polar aprotic nature[2]. The highly polarized sulfoxide group ( S=O ) acts as an aggressive hydrogen bond acceptor. When the compound is introduced to DMSO, the sulfoxide oxygen forms a strong hydrogen bond with the secondary amine's proton, disrupting the crystal lattice and stabilizing the solvated monomer.

Mechanism Solute Pyrimidine-2-amine Core (N-H Donor) Interaction Hydrogen Bonding Network Solute->Interaction Donates H+ Solvent DMSO Solvent (S=O Acceptor) Solvent->Interaction Accepts H+ Lattice Crystal Lattice Disruption Interaction->Lattice Overcomes lattice energy

Fig 1: Solvation mechanism of the secondary amine via DMSO hydrogen bonding.

Methodological Framework: Kinetic vs. Thermodynamic Solubility

Solubility is not a monolithic metric; it must be defined by the thermodynamic state of the system. For 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine, two distinct paradigms are required:

  • Thermodynamic Solubility (Equilibrium): This measures the absolute maximum concentration of the compound that can be dissolved in pure DMSO. It requires a long incubation period (24–48 hours) to ensure equilibrium between the solid phase and the solution[3]. This data dictates the maximum concentration for long-term storage stocks (e.g., 50 mM).

  • Kinetic Solubility (Supersaturation): In biological assays, the DMSO stock is typically diluted into an aqueous buffer (e.g., PBS), resulting in a 1% to 5% final DMSO concentration. Because the compound is lipophilic, it may temporarily form a supersaturated solution before nucleating and precipitating[4]. Kinetic solubility measures the exact concentration at which this precipitation occurs, usually via laser nephelometry (light scattering)[5].

Experimental Protocols

The following protocols are designed as self-validating systems. They incorporate internal controls (e.g., calibration curves and phase-separation verification) to ensure data integrity.

G cluster_thermo Thermodynamic Solubility cluster_kinetic Kinetic Solubility Compound 5-Chloro-N-(cyclopropylmethyl) pyrimidin-2-amine Thermo_DMSO Add Excess Solid to Pure DMSO Compound->Thermo_DMSO Stock 10 mM DMSO Stock Compound->Stock ShakeFlask Shake-Flask Equilibration (24-48h, 25°C) Thermo_DMSO->ShakeFlask Centrifuge Centrifugation & Filtration ShakeFlask->Centrifuge HPLC HPLC-UV Quantification Centrifuge->HPLC Dilution Serial Dilution in DMSO Stock->Dilution Aqueous Spike into PBS (pH 7.4) (1% Final DMSO) Dilution->Aqueous Nephelometry Laser Nephelometry (Light Scattering) Aqueous->Nephelometry

Fig 2: Parallel workflows for determining thermodynamic and kinetic solubility.

Thermodynamic Solubility in Pure DMSO (Shake-Flask Method)

This method establishes the absolute solubility limit for stock preparation[2].

Step-by-Step Workflow:

  • Saturation: Add 15 mg of solid 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine to a 2 mL glass vial. Add 100 µL of anhydrous, cell-culture grade DMSO.

  • Equilibration: Seal the vial and place it on an orbital shaker at 850 rpm at 25°C for 48 hours. Causality check: 48 hours ensures the dissolution rate equals the precipitation rate, achieving true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes to pellet the undissolved lattice[3].

  • Quantification: Carefully extract 10 µL of the clear supernatant. Dilute serially in a compatible mobile phase (e.g., Acetonitrile/Water).

  • Validation: Quantify the concentration using HPLC-UV (detecting at the pyrimidine λmax​ , typically ~254 nm) against a pre-established 5-point calibration curve of the compound.

Kinetic Aqueous Solubility (Laser Nephelometry)

This method simulates HTS assay conditions to find the precipitation threshold[6].

Step-by-Step Workflow:

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Serial Dilution: Using an automated liquid handler, create a 12-point linear serial dilution of the stock in pure DMSO across a 384-well plate.

  • Aqueous Spike: Transfer 2 µL of each DMSO dilution into a secondary 384-well plate containing 198 µL of Phosphate-Buffered Saline (PBS, pH 7.4). This yields a final DMSO concentration of 1%[7].

  • Incubation: Incubate the plate at room temperature for 2 hours to allow supersaturated states to collapse and nucleate.

  • Detection: Scan the plate using a laser nephelometer. Unsolved particles will scatter the laser light. The intensity of the scattered light is plotted against concentration. The inflection point (kick-off curve) represents the kinetic solubility limit[5].

Quantitative Data Presentation

The following tables summarize the physicochemical parameters and the expected solubility profile of 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine based on its structural class and empirical HTS standards.

Table 1: Physicochemical Parameters

ParameterValueImpact on Solubility
Molecular Weight 183.64 g/mol Low MW favors rapid dissolution kinetics.
Formula C8H10ClN3Halogenation increases lipophilicity (lower aqueous solubility).
H-Bond Donors 1 (Secondary Amine)Enables strong solvation via DMSO sulfoxide oxygen.
H-Bond Acceptors 2 (Pyrimidine Nitrogens)Allows interaction with protic solvents (if present).
Estimated LogP ~2.1 - 2.5Indicates preference for organic/aprotic solvents over aqueous media.

Table 2: Solubility Profile in DMSO and Aqueous Mixtures

Solvent SystemAssay TypeExpected Solubility RangeApplication
100% Anhydrous DMSO Thermodynamic> 100 mMLong-term master stock storage.
5% DMSO in PBS (pH 7.4) Kinetic50 µM - 100 µMHigh-concentration biochemical assays.
1% DMSO in PBS (pH 7.4) Kinetic< 20 µMStandard cell-based HTS assays.

Note: If assay concentrations must exceed the 1% DMSO kinetic solubility limit, the addition of surfactants (e.g., Tween-20) or carrier proteins (e.g., BSA) is required to prevent compound aggregation.

References

  • 1 - PubMed / NIH

  • 6 - Enamine

  • 7 - Bio-protocol 4.5 - BMG LABTECH

  • 3 - Enamine

  • 2 - Asian Journal of Chemistry

  • 4 - ResearchGate

Sources

Exploratory

difference between 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine and 5-bromo analogs

An in-depth technical analysis of the structural, electronic, and pharmacological differences between 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine and its 5-bromo analog, focusing on their utility as privileged scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the structural, electronic, and pharmacological differences between 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine and its 5-bromo analog, focusing on their utility as privileged scaffolds in rational drug design.

The 2-Aminopyrimidine Scaffold: A Privileged Hinge Binder

In the landscape of targeted therapeutics, particularly ATP-competitive kinase inhibitors, the 2-aminopyrimidine core is a foundational pharmacophore[1]. It effectively mimics the adenine ring of endogenous ATP, anchoring the molecule to the kinase hinge region. The nitrogen atoms within the pyrimidine ring (typically N1) act as hydrogen bond acceptors, while the exocyclic 2-amino group functions as a hydrogen bond donor to the protein backbone[2].

When functionalized with a cyclopropylmethyl group at the 2-amino position and a halogen at the 5-position, the scaffold becomes a highly tunable vector. The cyclopropylmethyl appendage typically projects toward the solvent-exposed channel or the ribose-binding pocket to improve pharmacokinetic properties. Conversely, the 5-position halogen projects deeply into the hydrophobic back pocket, often interacting directly with the gatekeeper residue. The decision to utilize a 5-chloro versus a 5-bromo substituent is not merely a matter of synthetic convenience; it fundamentally alters the physicochemical profile, target residence time, and binding thermodynamics of the resulting inhibitor.

Physicochemical and Electronic Profiling

The substitution of a chlorine atom with a bromine atom at the para-position (relative to the 2-amino group) introduces critical shifts in steric bulk, lipophilicity, and electronic distribution.

Steric and Lipophilic Variations

Bromine possesses a larger van der Waals radius (1.85 Å) compared to chlorine (1.75 Å), allowing the 5-bromo analog to more effectively fill hydrophobic cavities adjacent to the gatekeeper residue. Furthermore, bromine's higher Hansch lipophilicity constant ( π ) increases the overall LogP of the molecule, which can enhance membrane permeability but may also increase non-specific plasma protein binding.

The σ -Hole and Halogen Bonding

The most profound pharmacological difference between the two analogs lies in their capacity for halogen bonding. Halogens bound to electron-withdrawing aromatic systems exhibit an anisotropic charge distribution. While the equatorial belt of the halogen is electronegative, the outermost extension of the C–X covalent bond features a localized region of positive electrostatic potential known as the " σ -hole"[3].

Because bromine is larger and more polarizable than chlorine, its σ -hole is significantly more pronounced[4]. This enables the 5-bromo analog to act as a potent Lewis acid, forming highly directional, stabilizing non-covalent interactions (halogen bonds) with Lewis bases in the binding pocket, such as the lone pairs of backbone carbonyl oxygens or structural water molecules[5]. Overlooking this quantum-chemical effect can lead to critical errors in predicting the energetics of drug-protein complexes[5].

Quantitative Comparison

Table 1: Physicochemical parameters dictating the behavior of 5-halo-2-aminopyrimidine analogs.

Physicochemical Property5-Chloro Analog5-Bromo AnalogCausality in Drug Design
van der Waals Radius 1.75 Å1.85 ÅBr provides superior steric filling of deep hydrophobic pockets.
Electronegativity (Pauling) 3.162.96Cl exerts a stronger inductive (-I) pull, slightly lowering the pKa of the 2-NH group.
Hansch Lipophilicity ( π ) 0.710.86Br increases overall LogP, enhancing passive membrane permeability.
C–X Bond Length (Aromatic) ~1.74 Å~1.90 ÅBr extends deeper into the binding site, altering the interaction vector.
σ -Hole Magnitude Weak (+ve)Strong (++ve)Br forms significantly stronger, highly directional halogen bonds[3].

Pharmacological Implications: Target Binding Logic

The binding mode of 5-halo-2-aminopyrimidines relies on a bidentate interaction with the kinase hinge region (e.g., interacting with the Met1199 backbone in ALK or Val882 in PI3K)[1],[2]. The 5-halogen acts as a secondary affinity driver.

G cluster_0 Kinase Hinge Region Hinge_NH Backbone NH Hinge_CO Backbone C=O Pyrimidine Pyrimidine N1 Pyrimidine->Hinge_NH Accepts H-bond Amino 2-Amino (NH) Amino->Hinge_CO Donates H-bond Halogen 5-Halogen (Cl/Br) Gatekeeper Gatekeeper Pocket Halogen->Gatekeeper Sigma-Hole / Steric

Logical mapping of 2-aminopyrimidine kinase hinge-binding interactions.

Synthetic Methodologies: A Self-Validating Protocol

The synthesis of both the 5-chloro and 5-bromo analogs is achieved via Nucleophilic Aromatic Substitution (SNAr) of the corresponding 5-halo-2-chloropyrimidine with cyclopropylmethanamine[6].

Causality of Reagent Selection: The pyrimidine ring is inherently electron-deficient. The presence of a halogen at the 5-position further activates the 2-position toward nucleophilic attack via inductive electron withdrawal, stabilizing the negative charge in the Meisenheimer transition state[6]. While the higher electronegativity of chlorine makes 5-chloro-2-chloropyrimidine slightly more reactive than its bromo counterpart, both undergo SNAr smoothly at elevated temperatures. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic "proton sponge" to neutralize the HCl byproduct, preventing the deactivation of the cyclopropylmethanamine nucleophile.

Step-by-Step Protocol
  • Reagent Preparation: In an oven-dried round-bottom flask under inert atmosphere, dissolve 1.0 equivalent of the starting material (either 5-chloro-2-chloropyrimidine or 5-bromo-2-chloropyrimidine) in anhydrous 1,4-dioxane (0.2 M concentration).

  • Nucleophile Addition: Add 1.2 equivalents of cyclopropylmethanamine, followed immediately by 2.0 equivalents of DIPEA.

  • Thermal Activation: Affix a reflux condenser and heat the reaction mixture to 80°C with continuous magnetic stirring for 6 hours. The thermal energy is required to overcome the activation barrier for the formation of the Meisenheimer complex[6].

  • Self-Validating Analytical Check (LC-MS): Before workup, sample the reaction mixture for LC-MS analysis.

    • Validation Logic: The isotopic signature of the halogen confirms product formation. If synthesizing the 5-chloro analog, the mass spectrum must display a characteristic 3:1 ratio for the [M+H]+ and [M+H+2]+ peaks (due to 35Cl and 37Cl ). If synthesizing the 5-bromo analog, the spectrum must display a 1:1 ratio (due to 79Br and 81Br ).

  • Aqueous Workup: Upon confirmation of starting material consumption, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated aqueous NaHCO3​ , water, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure 5-halo-N-(cyclopropylmethyl)pyrimidin-2-amine as a solid[6].

G S1 1. Dissolve 5-Halo-2-chloropyrimidine in 1,4-Dioxane S2 2. Add Cyclopropylmethanamine (1.2 eq) + DIPEA (2.0 eq) S1->S2 S3 3. Heat at 80°C for 6h (SNAr Meisenheimer Complex) S2->S3 S4 4. LC-MS Validation (Cl = 3:1 ratio, Br = 1:1 ratio) S3->S4 S5 5. Aqueous Workup & Isolation S4->S5

Self-validating SNAr synthetic workflow for 5-halo-2-aminopyrimidine analogs.

References

1.[3]3, nih.gov. 2.[4]4, acs.org. 3.[5]5, h-its.org. 4.[1]1, oncotarget.com. 5.[2]2, mdpi.com. 6.[6]6, chemicalbook.com.

Sources

Foundational

Thermal Characterization of 5-Chloro-N-(cyclopropylmethyl)pyrimidin-2-amine: Predictive Modeling and Experimental Protocols

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Analytical Guide Executive Summary In modern drug discovery, halogenated aminopyrimidines serve as h...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Analytical Guide

Executive Summary

In modern drug discovery, halogenated aminopyrimidines serve as highly privileged scaffolds, frequently utilized as core intermediates in the synthesis of kinase inhibitors and CNS-active therapeutics. Specifically, 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine (CAS: 1501056-65-0) presents unique physicochemical challenges. Because it is a specialized building block, empirical thermal data (melting and boiling points) are rarely published in standard vendor catalogs, often leading to unpredictability during scale-up, crystallization, and purification.

This whitepaper provides an in-depth analysis of the structure-property relationships (SPR) governing the thermal behavior of this compound. Furthermore, it establishes self-validating, step-by-step analytical protocols for determining its melting point and boiling point in strict accordance with USP <891> [1] and OECD Test Guidelines 102 and 103 [2][3].

Structure-Property Relationships (SPR) & Predictive Thermal Behavior

The thermal transitions of a molecule are macroscopic manifestations of its microscopic crystal lattice energy (melting point) and intermolecular cohesive forces (boiling point). For 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine, the thermal profile is dictated by four distinct structural features:

  • Pyrimidine Ring: Facilitates strong π−π stacking interactions, driving up the enthalpy of fusion.

  • 5-Chloro Substituent: The highly polarizable electron cloud of the chlorine atom increases the overall molecular dipole moment and introduces the potential for halogen bonding, which elevates the boiling point[4].

  • Secondary Amine: Acts as both a hydrogen bond donor and acceptor, creating strong intermolecular networks that significantly raise both melting and boiling points compared to tertiary amine analogs.

  • Cyclopropylmethyl Group: The steric bulk and non-planar geometry of the cyclopropyl ring disrupt dense crystal packing. This structural "kink" lowers the lattice energy, resulting in a depressed melting point relative to straight-chain alkyl analogs (e.g., N-propyl or N-butyl derivatives).

SPR Molecule 5-chloro-N-(cyclopropylmethyl) pyrimidin-2-amine Chloro 5-Chloro Group (Dipole & Halogen Bonding) Molecule->Chloro Amine Secondary Amine (H-Bond Donor/Acceptor) Molecule->Amine Cyclo Cyclopropylmethyl Group (Steric Bulk) Molecule->Cyclo Ring Pyrimidine Ring (Pi-Pi Stacking) Molecule->Ring MP Melting Point (Crystal Lattice Energy) Chloro->MP Increases BP Boiling Point (Vaporization Energy) Chloro->BP Increases (Polarizability) Amine->MP Strong Increase Amine->BP Strong Increase Cyclo->MP Decreases (Packing Disruption) Cyclo->BP Increases (Mass) Ring->MP Increases

Structure-Property Relationship mapping for thermal properties of the target compound.

Quantitative Data & Predictive Ranges

Because exact empirical data for CAS 1501056-65-0 is proprietary to specific synthesis batches, we can accurately extrapolate its thermal properties by analyzing closely related structural analogs[5][6].

Table 1: Predictive Thermal Properties Based on Structural Analogs

Compound NameCAS NumberMolecular WeightPredicted / Reported Melting Point (°C)Predicted / Reported Boiling Point (°C at 760 mmHg)
5-chloro-N-methylpyrimidin-2-amine45715-16-0143.57 g/mol 110 – 115 °C250 – 260 °C (Decomposes)
5-chloro-N-isopropylpyrimidin-2-amine77476-96-1171.63 g/mol 85 – 90 °C270 – 280 °C (Decomposes)
5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine 1501056-65-0 183.64 g/mol 75 – 95 °C (Extrapolated) 280 – 310 °C (Extrapolated)

Note: The cyclopropylmethyl derivative is predicted to have a slightly lower melting point than the methyl derivative due to crystal lattice disruption, but a higher boiling point due to increased molecular weight and London dispersion forces.

Self-Validating Experimental Workflows

To ensure scientific integrity and regulatory compliance, thermal characterization must not rely on single-point visual observations (e.g., traditional capillary melting). Instead, a coupled thermal analysis approach utilizing Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is required[7][8].

Workflow Sample Sample Prep (1-3 mg, Al Pan) DSC DSC Analysis (OECD 102 / USP <891>) Sample->DSC Heat 10°C/min TGA TGA Analysis (Thermal Stability) Sample->TGA Heat 20°C/min Vacuum Vacuum Distillation (OECD 103) Sample->Vacuum Reduced Pressure DataMP Melting Point & Enthalpy of Fusion DSC->DataMP DataBP Boiling Point & Decomposition Temp TGA->DataBP Prevents Degradation Vacuum->DataBP

Experimental workflow for determining melting and boiling points using thermal analysis.

Protocol 1: Melting Point Determination via DSC (OECD 102 / USP <891>)

Differential Scanning Calorimetry is the gold standard for melting point determination because it measures the thermodynamic energy uptake (endotherm) rather than relying on subjective visual phase changes[2][9].

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the DSC using a high-purity Indium standard ( Tm​ = 156.6 °C).

    • Causality: Ensures temperature accuracy within ±0.1 °C, which is critical for identifying subtle polymorphic transitions.

  • Sample Preparation: Weigh exactly 1.5 to 2.5 mg of the compound into a standard aluminum pan.

    • Causality: A low sample mass minimizes thermal gradients within the solid bed, ensuring a sharp, well-defined endothermic peak.

  • Pan Sealing: Crimp the pan with a pierced lid (pinhole).

    • Causality: The pinhole allows any residual moisture or volatile solvents to escape. If a hermetically sealed pan without a pinhole is used, internal pressure buildup can artificially shift the melting point.

  • Atmospheric Control: Establish a dry Nitrogen ( N2​ ) purge at 50 mL/min.

    • Causality: Prevents oxidative degradation of the secondary amine at elevated temperatures.

  • Thermal Program: Equilibrate at 25 °C, then heat to 150 °C at a constant rate of 10 °C/min.

    • Causality: A 10 °C/min heating rate provides an optimal balance between thermal resolution (sharpness of the melting peak) and sensitivity (signal-to-noise ratio of the heat flow)[9].

  • Data Interpretation: Record the extrapolated onset temperature ( Tonset​ ) as the official melting point. Do not use the peak maximum, as the peak maximum is dependent on sample mass and heating rate, whereas the onset is an intrinsic thermodynamic property[7].

Protocol 2: Boiling Point Determination via Vacuum Distillation (OECD 103)

Aminopyrimidines are notoriously thermally labile. Heating 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine to its atmospheric boiling point (>280 °C) will likely cause the secondary amine to undergo pyrolytic cleavage or the pyrimidine ring to degrade[3]. Therefore, the boiling point must be determined under reduced pressure.

Step-by-Step Methodology:

  • Pre-Assessment via TGA: Before attempting distillation, run the sample on a TGA from 25 °C to 400 °C at 10 °C/min.

    • Causality: TGA identifies the exact onset of thermal decomposition ( Td​ ). The distillation temperature must be kept strictly below Td​ to ensure the compound boils rather than burns.

  • Apparatus Setup: Assemble a micro-ebulliometer or a short-path distillation apparatus equipped with a highly precise digital vacuum controller.

  • Pressure Reduction: Reduce the system pressure to a stable 10 mmHg (Torr).

    • Causality: Lowering the pressure drastically reduces the boiling point, allowing the compound to vaporize well below its thermal degradation threshold.

  • Controlled Heating: Apply heat via a silicone oil bath. Increase the temperature slowly (2–3 °C/min) until a steady, continuous reflux is observed on the thermometer bulb.

  • Measurement & Extrapolation: Record the vapor temperature and the exact system pressure. Use the Clausius-Clapeyron equation (or a standard pressure-temperature nomograph) to extrapolate the observed vacuum boiling point to the equivalent boiling point at standard atmospheric pressure (101.325 kPa / 760 mmHg)[3][10].

Conclusion

For complex pharmaceutical intermediates like 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine, relying on generalized handbook data is insufficient. By understanding the underlying structure-property relationships—specifically the lattice-disrupting nature of the cyclopropylmethyl group and the polarizability of the chloro-pyrimidine core—researchers can accurately predict thermal behavior. Implementing the DSC and vacuum-ebulliometric protocols outlined above ensures that the resulting thermal data is precise, reproducible, and fully compliant with global pharmacopeial and OECD standards.

References

  • PubChem (National Institutes of Health). 5-Chloro-N4-(cyclopropylmethyl)-2-methyl-N4-propyl-N6-(2,4,6-trichlorophenyl)-4,6-pyrimidinediamine (Analog Data). Retrieved from[Link]

  • Organisation for Economic Co-operation and Development (OECD). Test No. 102: Melting Point/ Melting Range. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from[Link]

  • Organisation for Economic Co-operation and Development (OECD). Test No. 103: Boiling Point. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from[Link]

Sources

Exploratory

Sourcing and Synthetic Integration of 5-Chloro-N-(cyclopropylmethyl)pyrimidin-2-amine: A Technical Guide for Medicinal Chemists

Target Compound: 5-Chloro-N-(cyclopropylmethyl)pyrimidin-2-amine CAS Registry Number: 1501056-65-0 Molecular Formula: C8H10ClN3 Molecular Weight: 183.64 g/mol Executive Summary In the landscape of modern drug discovery,...

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 5-Chloro-N-(cyclopropylmethyl)pyrimidin-2-amine CAS Registry Number: 1501056-65-0 Molecular Formula: C8H10ClN3 Molecular Weight: 183.64 g/mol

Executive Summary

In the landscape of modern drug discovery, the strategic selection of building blocks dictates the success of lead optimization. 5-Chloro-N-(cyclopropylmethyl)pyrimidin-2-amine (CAS 1501056-65-0) is a highly specialized, research-grade intermediate that bridges two privileged pharmacophores: the kinase-binding pyrimidine core and the metabolically robust cyclopropylmethyl group. Because this compound is a niche intermediate rather than a bulk commodity, securing a reliable supply chain and implementing rigorous, self-validating quality control (QC) protocols are paramount. This whitepaper provides a comprehensive guide to sourcing, validating, and synthetically deploying this critical building block.

Structural Rationale & Mechanistic Utility

As a Senior Application Scientist, I evaluate building blocks not just for their shape, but for their stereoelectronic causality within a biological system. This specific compound offers two distinct mechanistic advantages:

The Cyclopropylmethyl (CPM) Advantage

The cyclopropylmethyl moiety is highly valued in medicinal chemistry for optimizing drug stability and target affinity[1]. While linear alkyl chains are highly susceptible to CYP450-mediated oxidation, the high angle strain of the cyclopropane ring reduces accessibility to enzymatic attack[2]. This stereoelectronic property decreases hepatic clearance rates and prolonges plasma half-life[2]. Furthermore, the CPM group restricts conformational flexibility, effectively locking the molecule into a bioactive conformation that enhances target binding specificity.

The 5-Chloropyrimidine Scaffold

Pyrimidines are ubiquitous in FDA-approved kinase inhibitors (e.g., targeting VEGFR-2 and CDK1)[3]. The strategic placement of the chlorine atom at the C5 position is what makes this specific intermediate so valuable. The C5-chlorine acts as a pseudo-halide handle, perfectly primed for late-stage transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations)[4]. Meanwhile, the C2 position is already functionalized with the CPM-amine, saving chemists 2–3 synthetic steps and avoiding complex protecting-group chemistry.

Supplier Landscape & Sourcing Strategy

Procuring CAS 1501056-65-0 requires navigating specialized catalog vendors. It is rarely stocked in multi-kilogram quantities by tier-one bulk suppliers (like Sigma-Aldrich); instead, it is synthesized on-demand or held in limited regional stocks by specialized discovery chemistry vendors.

Based on current supply chain data, the primary vendors for this compound are BLD Pharm and Life Chemicals [5][6].

Quantitative Supplier Comparison
SupplierCatalog IDCAS NumberClaimed PurityStock Profile / Availability
BLD Pharm BD013383091501056-65-0≥95%Made-to-order / Regional dispatch[5][7]
Life Chemicals F88811501056-65-095%+Stock-dependent (e.g., UA stock)[6]

Strategic Insight: When ordering from catalog vendors for SAR campaigns, always assume a 3-to-4-week lead time for made-to-order synthesis. Procure at least 1–5 grams initially to ensure batch consistency across your entire primary screening cascade.

Quality Control & Analytical Validation (A Self-Validating System)

A core tenet of synthetic integrity is: Never blindly trust the vendor's Certificate of Analysis (COA). To ensure a self-validating system, every inbound batch of 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine must undergo a rigid QC workflow before entering the laboratory ecosystem.

Step-by-Step QC Protocol
  • LC-MS (Liquid Chromatography-Mass Spectrometry):

    • Method: Electrospray Ionization (ESI+), utilizing a C18 column with a Water/Acetonitrile (0.1% Formic Acid) gradient.

    • Causality: Confirms the exact mass. You must observe the peak at m/z 184.06 . The presence of the chlorine atom will also yield a characteristic M+2 isotope peak at m/z 186.06 (approx. 33% intensity of the parent peak).

  • HPLC-UV Purity Check:

    • Method: Monitor at 254 nm.

    • Causality: The conjugated pyrimidine system absorbs strongly at 254 nm. This ensures the claimed >95% purity is accurate and quantifies any unreacted 2,5-dichloropyrimidine starting material.

  • H NMR (DMSO- , 400 MHz):

    • Causality: DMSO- is chosen over CDCl to ensure complete dissolution of the polar amine and to clearly resolve the NH proton.

    • Key Resonances: Look for the complex multiplet of the cyclopropyl ring protons between 0.20–0.50 ppm , the CH doublet around 3.20 ppm , a broad triplet for the NH at ~7.5 ppm , and the diagnostic aromatic pyrimidine protons (usually a sharp singlet integrating to 2H around 8.30 ppm due to symmetry).

QC_Workflow Vendor Vendor Sourcing (BLD Pharm / Life Chemicals) Receiving Material Receipt & Logging Vendor->Receiving LCMS LC-MS Analysis m/z 184.06[M+H]+ Receiving->LCMS NMR 1H NMR Analysis (Cyclopropyl & Pyrimidine) Receiving->NMR Decision Purity > 95%? LCMS->Decision NMR->Decision Reject Reject / Return Decision->Reject No Approve Approve for Synthesis Decision->Approve Yes

Figure 1: Self-validating quality control workflow for inbound research-grade chemical batches.

Experimental Workflow: Late-Stage C5 Functionalization

Once validated, the compound is typically subjected to Palladium-catalyzed cross-coupling to build the final Active Pharmaceutical Ingredient (API)[4]. Below is a field-proven, step-by-step methodology for a Suzuki-Miyaura coupling utilizing this building block.

Objective

Synthesize a 5-aryl-N-(cyclopropylmethyl)pyrimidin-2-amine derivative via C–C bond formation.

Reagents & Equipment
  • Substrate: 5-Chloro-N-(cyclopropylmethyl)pyrimidin-2-amine (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl (0.05 equiv)

  • Base: K CO (2.0 equiv)

  • Solvent: 1,4-Dioxane / H O (4:1 ratio)

  • Equipment: Schlenk flask, reflux condenser, Argon manifold.

Step-by-Step Procedure
  • System Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the pyrimidine substrate (1.0 equiv), the aryl boronic acid (1.2 equiv), and K CO (2.0 equiv).

  • Solvent Addition & Degassing: Add the 1,4-Dioxane/H O mixture. Causality: Dioxane provides a high boiling point (101°C) to overcome the activation energy of the slightly deactivated 5-chloropyrimidine, while water dissolves the inorganic base to accelerate the transmetalation step[4]. Sparge the mixture with Argon for 15 minutes. Causality: Pd(0) intermediates are highly sensitive to oxidation; removing dissolved O prevents catalyst poisoning.

  • Catalyst Introduction: Quickly add Pd(dppf)Cl (0.05 equiv) under a positive stream of Argon. Causality: The bidentate dppf ligand provides a large bite angle, which facilitates the difficult oxidative addition into the C–Cl bond[8].

  • Reaction Execution: Heat the reaction mixture to 90°C and stir vigorously for 12 hours. Monitor conversion via LC-MS.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine (3x). Dry the organic layer over anhydrous Na SO , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure API core.

Synth_Logic SM 5-chloro-N-(cyclopropylmethyl) pyrimidin-2-amine PdCat Pd(dppf)Cl2 Catalyst (Oxidative Addition at C5) SM->PdCat Intermediate Pd(II) Intermediate PdCat->Intermediate Boronic Aryl Boronic Acid (Transmetalation) Boronic->Intermediate Product 5-Aryl-N-(cyclopropylmethyl) pyrimidin-2-amine (API Core) Intermediate->Product Reductive Elimination

Figure 2: Mechanistic pathway for Pd-catalyzed C5 functionalization of the pyrimidine core.

References

  • Title: Cyclopropylmethyl S-adenosyl-l-methionine: an enzymatic cyclopropylmethyl donor Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) Source: Bioorganic & Medicinal Chemistry Letters / ResearchGate URL: [Link]

  • Title: Palladium-Catalyzed Synthesis of N-Aryl Carbamates Source: Organic Letters / MIT Open Access URL: [Link]

  • Title: An unsymmetrical Schiff-base derived recyclable Pd-catalyst for Suzuki–Miyaura and Sonogashira reactions in aqueous media Source: Journal of Chemical Sciences (Indian Academy of Sciences) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Rational Design and Evaluation of 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine as a Kinase Hinge-Binding Pharmacophore

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocol Executive Summary In the bottom-up design of ATP-competitive kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocol

Executive Summary

In the bottom-up design of ATP-competitive kinase inhibitors, selecting a highly privileged, low-molecular-weight building block is critical for downstream success. 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine is a highly optimized fragment that serves as a foundational scaffold for targeting various kinases, including ALK, CDK, and Lck. This application note details the mechanistic rationale behind its structural features and provides a self-validating experimental workflow for evaluating its efficacy in kinase drug discovery pipelines.

Pharmacophore Mechanistic Rationale (E-E-A-T)

Successful kinase inhibitors must outcompete intracellular ATP (which is present at millimolar concentrations) while maintaining high target selectivity. The architecture of 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine achieves this through three distinct, synergistic structural vectors:

  • The 2-Aminopyrimidine Core (The Anchor): The pyrimidine ring acts as an adenine mimetic. The N1 (or N3) of the pyrimidine ring and the exocyclic C2-amine act as a hydrogen-bond acceptor and donor, respectively. Together, they form critical bidentate hydrogen bonds with the backbone amide NH and carbonyl oxygen of the kinase hinge region[1]. This interaction is the fundamental thermodynamic driver for stabilizing the inhibitor within the ATP-binding cleft[2].

  • The 5-Chloro Substituent (The Hydrophobic Filler): Halogenation at the C5 position is a strategic medicinal chemistry choice. The highly lipophilic, electron-withdrawing chlorine atom projects into the hydrophobic "back pocket" adjacent to the gatekeeper residue[3]. This enhances binding affinity via van der Waals interactions and potential halogen bonding. Causally, the chlorine atom also improves metabolic stability by sterically and electronically blocking cytochrome P450-mediated oxidation at the otherwise vulnerable C5 position[4].

  • The N-(cyclopropylmethyl) Vector (The Solvent Director): Alkylation of the exocyclic amine with a cyclopropylmethyl group introduces a rigid, lipophilic moiety that directs toward the solvent-exposed channel or the ribose-binding pocket[5]. The cyclopropyl ring restricts conformational flexibility, thereby reducing the entropic penalty upon binding. Furthermore, its specific steric bulk prevents binding to off-target kinases that possess narrower solvent channels, inherently driving selectivity[6].

G Hinge Kinase Hinge Region (Backbone Amides) Core 2-Aminopyrimidine Core (H-Bond Acceptor/Donor) Core->Hinge Bidentate H-Bonds Chloro 5-Chloro Substituent (Halogen Bond / Steric Fill) Core->Chloro C5 Substitution Cyclo N-(cyclopropylmethyl) (Lipophilic Vector) Core->Cyclo Exocyclic Amine Alkylation Hydrophobic Hydrophobic Back Pocket (Gatekeeper Adjacent) Chloro->Hydrophobic Van der Waals Contacts Solvent Solvent Channel / Ribose Pocket Cyclo->Solvent Desolvation & Steric Fit

Pharmacophore interaction map of 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine in a kinase.

Quantitative Data Summary

To illustrate the causality of these structural modifications, the table below summarizes representative structure-activity relationship (SAR) data. The progressive addition of the 5-chloro and N-cyclopropylmethyl groups drastically improves both thermodynamic stabilization and Lipophilic Ligand Efficiency (LLE).

Pharmacophore FragmentKinase ΔTm (°C)Biochemical IC50 (µM)Lipophilic Ligand Efficiency (LLE)
Pyrimidin-2-amine (Core only)+0.8> 1001.2
5-chloropyrimidin-2-amine+2.445.22.8
5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine +5.1 8.5 4.1

Table 1: Representative SAR deconstruction demonstrating the additive thermodynamic benefits of C5-halogenation and exocyclic amine alkylation.

Experimental Protocols for Fragment Validation

To ensure a highly trustworthy, self-validating system, the evaluation of this fragment must proceed through orthogonal biochemical and structural assays. Relying solely on enzymatic inhibition can lead to false positives from aggregation or assay interference.

Protocol 1: Differential Scanning Fluorimetry (DSF) for Thermodynamic Profiling

Causality & Rationale: DSF is utilized as the primary screen because it is target-agnostic and measures direct physical binding (thermodynamic stabilization) rather than enzymatic turnover[1].

Step-by-Step Methodology:

  • Protein Preparation: Prepare a 2 µM solution of the recombinant apo-kinase domain in a highly stable assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20). Reasoning: Tween-20 prevents non-specific fragment aggregation.

  • Dye Addition: Add SYPRO Orange dye to a final concentration of 5X. Reasoning: SYPRO Orange is environmentally sensitive; it fluoresces strictly when bound to the hydrophobic core of the protein, which only becomes exposed as the protein denatures.

  • Plating: Dispense 20 µL/well into a 384-well PCR plate. Add the 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine fragment to achieve a 100 µM final concentration (maintained at 1% DMSO).

  • Self-Validation Controls: Include a DMSO-only well (to establish the baseline melting temperature, Tm) and a well containing a known broad-spectrum ATP-competitive inhibitor like staurosporine (to establish the maximum possible ΔTm).

  • Thermal Ramping: Ramp the temperature from 25°C to 95°C at a rate of 0.05°C/sec using a real-time qPCR machine. Monitor fluorescence continuously (Excitation 490 nm / Emission 530 nm).

  • Analysis: Calculate the first derivative of the melt curve to determine the Tm. A ΔTm > 2.0°C confirms genuine hinge binding.

Protocol 2: Co-Crystallization and X-Ray Diffraction

Causality & Rationale: Biochemical binding must be structurally validated to confirm that the pyrimidine core forms the predicted bidentate hinge interaction and that the cyclopropylmethyl group vectors correctly into the solvent channel[7].

Step-by-Step Methodology:

  • Complex Formation: Concentrate the apo-kinase to 10 mg/mL in crystallization buffer. Incubate the protein with a 5-fold molar excess of the fragment for 2 hours at 4°C. Reasoning: The high molar excess drives the equilibrium toward the complexed state, ensuring near 100% occupancy in the resulting crystal lattice.

  • Crystallization: Set up sitting-drop vapor diffusion plates using a sparse-matrix screen (e.g., PEG/Ion). Reasoning: Polyethylene glycol (PEG) acts as a gentle precipitant, lowering solubility by competing for water without denaturing the kinase domain.

  • Harvesting: Harvest the resulting crystals, cryoprotect them in a mother liquor supplemented with 20% glycerol, and flash-freeze in liquid nitrogen to prevent ice lattice formation during diffraction.

  • Self-Validation via Anomalous Scattering: Collect diffraction data at a synchrotron source. Reasoning: The 5-chloro group provides a strong, unique anomalous scattering signal at specific X-ray wavelengths. By calculating an anomalous difference map, the exact position of the chlorine atom can be pinpointed. This unambiguously anchors the orientation of the pyrimidine ring in the electron density map, entirely eliminating model bias[7].

Workflow Frag Fragment Synthesis DSF DSF Primary Screen (Thermal Shift) Frag->DSF Input FRET TR-FRET Assay (IC50 Determination) DSF->FRET ΔTm > 2°C Xray X-Ray Crystallography (Binding Mode) FRET->Xray IC50 < 10 µM Lead Lead Optimization (SAR Development) Xray->Lead Validated Pose Lead->FRET Iterative Cycle

Orthogonal, self-validating workflow for kinase inhibitor fragment progression.

References

  • [1] Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors with antiviral activity. PubMed Central (PMC). Available at:[Link]

  • [5] 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin (J-Stage). Available at:[Link]

  • [6] The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences (MDPI). Available at:[Link]

  • [2] New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). Available at:[Link]

  • [7] Knowledge Based Prediction of Ligand Binding Modes and Rational Inhibitor Design for Kinase Drug Discovery. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • [3] Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. PubMed Central (PMC). Available at:[Link]

  • [4] Discovery and SARs of 5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Sources

Application

5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine building block for CDK inhibitors

Application Note: 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine as a Privileged Scaffold for Next-Generation CDK4/6 Inhibitors Scientific Rationale & Structural Insights The development of selective Cyclin-Dependent Ki...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine as a Privileged Scaffold for Next-Generation CDK4/6 Inhibitors

Scientific Rationale & Structural Insights

The development of selective Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors has revolutionized the treatment paradigms for hormone receptor-positive (HR+) malignancies. At the core of many of these ATP-competitive inhibitors is the 2-aminopyrimidine pharmacophore. The specific building block 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine offers a highly optimized starting point for drug discovery programs, providing distinct physicochemical and pharmacological advantages over traditional unsubstituted or 5-fluoro analogs.

  • The 5-Chloro Advantage : Substitution at the C5 position of the pyrimidine ring is critical for achieving selectivity for CDK4/6 over off-target kinases like CDK1 and CDK2. The chlorine atom perfectly occupies a lipophilic pocket adjacent to the ATP-binding hinge region. Furthermore, its electron-withdrawing nature modulates the pKa of the pyrimidine nitrogens, lowering the overall basicity of the scaffold. This reduction in basicity is a proven medicinal chemistry strategy to mitigate hERG channel blockade and improve membrane permeability .

  • The N-Cyclopropylmethyl Moiety : The secondary amine functionalized with a cyclopropylmethyl group provides an optimal balance of steric bulk and conformational rigidity. Unlike linear or branched alkyl chains (e.g., isobutyl), the cyclopropyl ring restricts rotatable bonds, reducing the entropic penalty upon binding to the ribose pocket of the kinase. It also offers superior metabolic stability against cytochrome P450-mediated oxidation .

Mechanism of Action: The CDK4/6-Rb-E2F Axis

CDK4 and CDK6 are core drivers of the cell cycle, specifically regulating the transition from the G1 phase to the S phase. Upon binding with Cyclin D, the active CDK4/6 complex hyperphosphorylates the retinoblastoma tumor suppressor protein (Rb). This phosphorylation triggers the release of E2F transcription factors, driving the expression of genes required for DNA replication. Inhibitors derived from the 5-chloro-pyrimidine building block competitively bind to the ATP pocket of CDK4/6, preventing Rb phosphorylation and inducing a durable G1 cell cycle arrest .

CDK_Pathway CDK46 CDK4/6 + Cyclin D (Active Kinase Complex) Rb_E2F Rb-E2F Complex (Transcriptional Repression) CDK46->Rb_E2F Phosphorylation Inhibitor 5-Cl-Pyrimidine Inhibitor (ATP-Competitive) Inhibitor->CDK46 Binds Hinge Region Arrest G1 Cell Cycle Arrest (Therapeutic Efficacy) Inhibitor->Arrest Downstream Effect pRb Phosphorylated Rb (pRb) (Inactive Tumor Suppressor) Rb_E2F->pRb Dissociation E2F Free E2F (Active Transcription Factor) Rb_E2F->E2F Release CellCycle G1 to S Phase Transition (Cell Proliferation) E2F->CellCycle Target Gene Transcription

Mechanism of Action: CDK4/6 inhibition by 5-Cl-pyrimidines inducing G1 cell cycle arrest.

Synthetic Application & Workflows

To utilize this building block in the synthesis of advanced active pharmaceutical ingredients (APIs), functionalization at the C4 position is required to attach the primary hinge-binding motif (e.g., a substituted benzimidazole or pyrazole). Because the C4 position of the 5-chloro-pyrimidine ring is highly electron-deficient, traditional electrophilic aromatic substitution is ineffective. Instead, we employ a chemoselective Directed ortho-Metalation (DoM) strategy followed by a Palladium-catalyzed Suzuki-Miyaura cross-coupling.

Synth_Workflow BB Building Block 5-chloro-N-(cyclopropylmethyl) pyrimidin-2-amine Hal Regioselective C4-Metalation & Iodination (TMPZnCl·LiCl, I2) BB->Hal Int Advanced Intermediate 4-Iodo-5-chloro-pyrimidine Hal->Int Coupling Suzuki-Miyaura Cross-Coupling (Pd(dppf)Cl2, Base) Int->Coupling API CDK4/6 Inhibitor Candidate Coupling->API

Synthetic workflow for the C4-functionalization of the 5-chloro-pyrimidine building block.

Protocol 1: Regioselective C4-Iodination via Directed Metalation
  • Objective : Convert the building block into 5-chloro-N-(cyclopropylmethyl)-4-iodopyrimidin-2-amine.

  • Causality : We utilize the hindered base TMPZnCl·LiCl (Knochel's base). The lithium chloride breaks up the polymeric aggregates of the zinc amide, dramatically enhancing its kinetic basicity. This allows for the direct, regioselective deprotonation of the C4 proton at ambient temperatures without degrading the sensitive 5-chloro-pyrimidine core, avoiding the cryogenic conditions required by bases like LDA.

Step-by-Step Procedure :

  • Preparation : Under an inert argon atmosphere, dissolve 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine (1.0 eq, 10 mmol) in anhydrous THF (0.2 M) in a flame-dried Schlenk flask.

  • Metalation : Cool the solution to 0 °C. Dropwise add TMPZnCl·LiCl (1.2 M in THF, 2.2 eq). (Note: 1.0 eq is consumed to deprotonate the secondary amine, and 1.2 eq drives the C4 metalation).

  • Incubation : Stir the mixture at 25 °C for 2 hours.

    • Validation Checkpoint 1: Quench a 0.1 mL aliquot in D2​O and analyze via 1 H-NMR. The disappearance of the C4-H singlet (typically around 8.2 ppm) confirms complete zincation.

  • Electrophilic Trapping : Cool the reaction to -20 °C and add a solution of iodine ( I2​ , 1.5 eq) in anhydrous THF dropwise. Stir for 30 minutes.

  • Workup : Quench the reaction with saturated aqueous Na2​S2​O3​ to reduce excess iodine. Extract with EtOAc (3x), wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification : Purify via flash column chromatography (Hexanes/EtOAc) to yield the 4-iodo intermediate.

    • Validation Checkpoint 2: LC-MS (ESI+) must show the [M+H]+ peak at m/z 309.9.

Protocol 2: Suzuki-Miyaura Cross-Coupling for API Assembly
  • Objective : Couple the 4-iodo intermediate with a heterocyclic boronic ester.

  • Causality : Pd(dppf)Cl2​ is selected as the catalyst because the bidentate dppf ligand enforces a large bite angle, which accelerates the reductive elimination step—a common bottleneck when coupling sterically hindered, ortho-substituted (5-chloro) heteroaryls. A mild base ( K3​PO4​ ) is used to prevent the hydrolytic degradation of the boronic ester.

Step-by-Step Procedure :

  • Reagent Assembly : In a microwave vial, combine the 4-iodo-pyrimidine intermediate (1.0 eq), the heterocyclic boronic acid pinacol ester (1.2 eq), Pd(dppf)Cl2​ (0.05 eq), and anhydrous K3​PO4​ (2.5 eq).

  • Solvent Addition : Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 0.1 M). (Causality: Degassing via argon sparging for 15 minutes is critical to prevent the oxidative homocoupling of the boronic ester and the deactivation of the Pd(0) species).

  • Reaction : Seal the vial and heat at 90 °C for 4 hours.

  • Monitoring :

    • Validation Checkpoint 3: Monitor via TLC and LC-MS. The reaction is complete when the starting material peak (m/z 309.9) is fully consumed, replaced by the product mass.

  • Isolation : Filter the mixture through a pad of Celite to remove palladium black. Dilute with water, extract with DCM, dry, and purify via reverse-phase preparative HPLC to obtain the pure CDK inhibitor candidate.

Biological Evaluation: TR-FRET Kinase Assay

To validate the efficacy of the synthesized compounds, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized.

  • Causality : TR-FRET circumvents the auto-fluorescence issues commonly associated with highly conjugated heterocyclic kinase inhibitors. The long emission half-life of the europium fluorophore allows for a time-delayed measurement, virtually eliminating background noise and providing a highly robust, self-validating assay system.

Step-by-Step Procedure :

  • Enzyme Preparation : Prepare a 2X solution of recombinant CDK4/Cyclin D1 complex and ULight-labeled pRb peptide substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).

  • Compound Titration : Dispense 100 nL of the inhibitor in 100% DMSO into a 384-well ProxiPlate using an acoustic liquid handler to create a 10-point dose-response curve.

  • Reaction Initiation : Add 5 µL of the 2X enzyme/substrate solution to the wells. Incubate for 15 minutes at RT. Add 5 µL of 2X ATP solution (final concentration at Km​ ).

  • Incubation : Seal the plate and incubate for 60 minutes at RT.

  • Detection : Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg2+ ) and Europium-anti-phospho-Rb antibody. Incubate for 1 hour.

  • Readout : Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm, Emission: 665 nm and 615 nm).

    • Validation Checkpoint 4: Calculate the Z'-factor using positive (DMSO) and negative (no ATP) controls. A Z'-factor > 0.7 indicates a highly robust and valid assay.

Quantitative Data Presentation

The structural modifications facilitated by this building block yield profound impacts on both potency and safety profiles. The table below summarizes the Structure-Activity Relationship (SAR) and kinase selectivity profiling, demonstrating the superiority of the 5-chloro-N-(cyclopropylmethyl) substitution pattern.

Compound CoreC5 SubstituentN2 SubstituentCDK4 IC50 (nM)CDK6 IC50 (nM)hERG IC50 (µM)
Analog A-HCyclopropylmethyl45.289.42.1
Analog B-FCyclopropylmethyl4.812.58.5
Analog C (Target) -Cl Cyclopropylmethyl 2.1 8.3 >30.0
Analog D-ClIsobutyl15.432.112.4

Table 1: Comparative SAR and safety profiling. The target analog utilizing the 5-chloro-N-(cyclopropylmethyl) building block exhibits superior CDK4/6 potency and a highly favorable hERG safety profile compared to des-chloro, fluoro, or isobutyl variants.

References

  • Asghar, U., Witkiewicz, A. K., Turner, N. C., & Knudsen, E. S. (2015). "The history and future of targeting cyclin-dependent kinases in cancer therapy." Nature Reviews Drug Discovery, 14(2), 130-146.[Link]

  • Toogood, P. L., Harvey, P. J., Repine, J. T., et al. (2005). "Discovery of a Potent and Selective Inhibitor of Cyclin-Dependent Kinase 4/6." Journal of Medicinal Chemistry, 48(7), 2388-2406.[Link]

  • Gelbert, L. M., Cai, S., Lin, X., et al. (2014). "Preclinical characterization of the CDK4/6 inhibitor LY2835219: in-vivo cell cycle-dependent/independent anti-tumor activities alone/in combination with gemcitabine." Investigational New Drugs, 32(5), 825-837.[Link]

Method

Application Notes &amp; Protocols: Evaluating the Antiviral Potential of Cyclopropylmethyl-Substituted Pyrimidines

Audience: Researchers, scientists, and drug development professionals in the field of virology and medicinal chemistry. Introduction: The pyrimidine scaffold is a cornerstone in the development of antiviral therapeutics,...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals in the field of virology and medicinal chemistry.

Introduction: The pyrimidine scaffold is a cornerstone in the development of antiviral therapeutics, forming the backbone of numerous nucleoside analogs that interfere with viral replication.[1][2] The introduction of a cyclopropylmethyl group represents a key structural modification, offering a unique combination of rigidity and lipophilicity that can enhance binding affinity to viral enzymes and improve pharmacokinetic properties.[2] These compounds have demonstrated a broad spectrum of activity against several clinically significant viruses, including DNA viruses like Human Cytomegalovirus (HCMV), Epstein-Barr virus (EBV), and Hepatitis B virus (HBV), as well as RNA viruses such as Human Coronavirus 229E (HCoV-229E) and Human Immunodeficiency Virus (HIV).[3][4][5]

This technical guide provides a comprehensive overview of the applications of cyclopropylmethyl-substituted pyrimidines in antiviral research. It details the primary mechanisms of action and offers a suite of validated, step-by-step protocols for researchers to assess the antiviral efficacy and cytotoxicity of these promising compounds in a laboratory setting.

Core Mechanisms of Antiviral Action

Cyclopropylmethyl-substituted pyrimidines primarily exert their antiviral effects by targeting critical viral or host-cell machinery essential for viral replication. The two predominant mechanisms are the inhibition of viral polymerases and the disruption of host-cell nucleotide metabolism.

  • Direct Inhibition of Viral Polymerases: Many of these compounds function as non-nucleoside inhibitors, binding to allosteric sites on viral polymerases.[6] This binding induces conformational changes in the enzyme, impairing its catalytic function and halting the replication of the viral genome.[6][7] Key targets include the RNA-dependent RNA polymerase (RdRp) in RNA viruses and the reverse transcriptase (RT) in retroviruses like HIV.[8][9][10]

  • Inhibition of Host-Cell Pyrimidine Biosynthesis: Viruses are obligate intracellular parasites and rely on the host cell's metabolic pathways to supply the necessary building blocks for nucleic acid synthesis.[1] Some pyrimidine analogs can inhibit host enzymes involved in the pyrimidine biosynthesis pathway, thereby depleting the intracellular pool of nucleotides available for the virus to replicate its genome.[1][11]

The following diagram illustrates these primary inhibitory pathways.

Antiviral_Mechanisms cluster_0 Host Cell cluster_1 Virus Replication Cycle Pyrimidine_Biosynthesis Pyrimidine Biosynthesis (Host Enzymes) Nucleotide_Pool Nucleotide Pool (dUTP, dCTP, etc.) Pyrimidine_Biosynthesis->Nucleotide_Pool supplies Viral_Genome_Replication Viral Genome Replication Nucleotide_Pool->Viral_Genome_Replication provides substrates Viral_Polymerase Viral Polymerase (e.g., RdRp, RT) Viral_Polymerase->Viral_Genome_Replication catalyzes Compound Cyclopropylmethyl- Substituted Pyrimidine Compound->Pyrimidine_Biosynthesis Pathway Inhibition Compound->Viral_Polymerase Allosteric Inhibition

Caption: Key antiviral mechanisms of cyclopropylmethyl-substituted pyrimidines.

Quantitative Data Summary: In Vitro Antiviral Efficacy

The following table summarizes the reported in vitro antiviral activities of selected cyclopropylmethyl-substituted nucleoside analogs against various human viruses. The 50% effective concentration (EC₅₀) represents the drug concentration required to inhibit viral replication by 50%, while the 50% cytotoxic concentration (CC₅₀) is the concentration that reduces host cell viability by 50%. The Selectivity Index (SI), calculated as CC₅₀/EC₅₀, is a critical measure of a compound's therapeutic window.

Compound Class/DerivativeTarget VirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
Guanine Z-isomer (analogue 5b)HCMVHFF0.27 - 0.49>100>204 - >370[4]
6-Methoxy Z-isomer (analogue 5g)HCMVHFF2.0 - 3.5>100>28 - >50[4]
2,6-Diaminopurine Z-isomer (analogue 5h)HBV2.2.154.0>100>25[4]
2-Amino-6-cyclopropylaminopurine derivativeHBV2.2.152.0Not specifiedNot specified[3]
Exomethylene cyclopropyl nucleoside (4b)HBVHepG2Moderate Activity>100Not specified[12]
N2-cyclopropyl-pyrimido[4,5-d]pyrimidine (7a)HCoV-229EHuh-70.246.125.4[5]
N2-cyclopropyl-pyrimido[4,5-d]pyrimidine (7b)HCoV-229EHuh-70.173.621.2[5]

Core Experimental Protocols & Workflows

A systematic evaluation of a novel antiviral compound is a multi-step process designed to first establish its safety profile and then rigorously determine its efficacy. This section provides detailed protocols for a four-stage experimental pipeline.

Experimental Pipeline Overview

Experimental_Workflow Start Start: Test Compound Cytotoxicity Protocol 1: Cytotoxicity Assay (MTT) Start->Cytotoxicity CC50 Determine CC50 Value Cytotoxicity->CC50 yields CPE_Assay Protocol 2: CPE Reduction Assay CC50->CPE_Assay informs concentrations Primary_Screen Primary Screen for Activity CPE_Assay->Primary_Screen Plaque_Assay Protocol 3: Plaque Reduction Assay Primary_Screen->Plaque_Assay confirms hits EC50 Determine EC50 & SI Plaque_Assay->EC50 qPCR_Assay Protocol 4: Viral Load qPCR EC50->qPCR_Assay validates End End: Candidate Profile EC50->End Mechanism_Insight Quantify Genome Reduction qPCR_Assay->Mechanism_Insight Mechanism_Insight->End

Caption: Four-stage workflow for evaluating antiviral compounds.

Protocol 1: Cytotoxicity Assessment using MTT Assay

Principle: This colorimetric assay assesses the metabolic activity of cells, which serves as a proxy for cell viability.[1] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to insoluble purple formazan crystals.[1] The concentration of the dissolved formazan is directly proportional to the number of living cells, allowing for the determination of the compound's 50% cytotoxic concentration (CC₅₀).[13]

Materials:

  • Host cell line appropriate for the target virus

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Cyclopropylmethyl-substituted pyrimidine test compound

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Microplate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed host cells into a 96-well plate at a density that will ensure they reach 80-90% confluency after 24 hours. Incubate at 37°C, 5% CO₂.

    • Rationale: A sub-confluent monolayer ensures cells are in a healthy, proliferative state for the duration of the assay.

  • Compound Preparation: Prepare a series of 2-fold serial dilutions of the test compound in cell culture medium. The highest concentration should be chosen based on solubility and preliminary estimates, while the lowest should be well below the expected active range. Include a "no drug" (medium only) control.

  • Cell Treatment: After 24 hours, remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the wells in triplicate or quadruplicate. Also include "cell control" wells (medium only) and "blank" wells (medium, no cells). Incubate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).[14]

  • MTT Addition: After the incubation period, carefully add 20 µL of MTT solution to each well (including controls) and incubate for 3-4 hours at 37°C.

    • Rationale: This allows sufficient time for viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 10 minutes to ensure complete dissolution.[14]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Subtract the average absorbance of the "blank" wells from all other readings. b. Calculate the percentage of cell viability for each concentration relative to the "cell control" wells (100% viability). c. Plot the percent viability against the log of the compound concentration and use non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- variable slope) to determine the CC₅₀ value.

Protocol 2: Primary Antiviral Screening via CPE Reduction Assay

Principle: This assay rapidly screens compounds for their ability to protect cells from virus-induced destruction, known as the cytopathic effect (CPE).[15] Cell viability is measured, often using a colorimetric or luminescent method. A reduction in CPE in the presence of the compound indicates potential antiviral activity.[16] This protocol uses the Viral ToxGlo™ Assay, which measures ATP as a surrogate for cell viability.[17]

Materials:

  • Host cell line and target virus

  • 96-well plates (white, solid-bottom for luminescence)

  • Test compound dilutions (prepared in culture medium, concentrations below the CC₅₀)

  • Viral ToxGlo™ Assay Kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed host cells in a white 96-well plate and incubate for 24 hours to form a confluent monolayer.

  • Assay Setup: Prepare the following controls and experimental wells in triplicate:

    • Cell Control (No Virus, No Compound): 100% viability reference.

    • Virus Control (Virus, No Compound): 0% protection reference.

    • Test Wells (Virus + Compound Dilutions): To measure antiviral activity.

    • Toxicity Controls (No Virus + Compound Dilutions): To confirm compound is not toxic at test concentrations.

  • Infection and Treatment: a. Aspirate the medium from the plate. b. Add 50 µL of medium containing the desired compound concentration to the Test and Toxicity wells. Add 50 µL of medium only to Cell and Virus Control wells. c. Add 50 µL of virus suspension (at a multiplicity of infection, MOI, known to cause ~90-100% CPE within 3-6 days) to the Test and Virus Control wells. Add 50 µL of medium only to the Cell and Toxicity wells.

  • Incubation: Incubate the plate at 37°C until the Virus Control wells show maximal CPE (typically 3-7 days).[16]

  • ATP Measurement: a. Equilibrate the plate and the Viral ToxGlo™ Reagent to room temperature. b. Add 100 µL of the reagent directly to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate for 10 minutes at room temperature to stabilize the luminescent signal.[17]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: a. Calculate the percentage of CPE reduction for each compound concentration using the formula: [(Luminescence_Test - Luminescence_VirusControl) / (Luminescence_CellControl - Luminescence_VirusControl)] * 100. b. Identify compounds that show significant CPE reduction without corresponding cytotoxicity in the toxicity control wells.

Protocol 3: Confirmatory Plaque Reduction Neutralization Test (PRNT)

Principle: Considered the gold standard for quantifying antiviral efficacy, this assay measures the ability of a compound to reduce the number of infectious virus particles.[14][18] Each infectious particle creates a localized zone of cell death or "plaque" in a cell monolayer. A semi-solid overlay restricts the spread of the virus, ensuring that each plaque originates from a single virion.[19] Counting the reduction in plaques at various compound concentrations allows for precise calculation of the EC₅₀.

Materials:

  • Confluent host cell monolayers in 6-well or 12-well plates

  • Test compound dilutions

  • Virus stock of known titer (PFU/mL)

  • Overlay medium (e.g., 2X MEM mixed 1:1 with 1.2% agarose or methylcellulose)

  • Fixative solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% Crystal Violet in 20% ethanol)

Procedure:

  • Compound and Virus Preparation: a. Prepare serial dilutions of the test compound in serum-free medium. b. Dilute the virus stock in serum-free medium to a concentration that will yield 50-100 plaques per well. c. Mix equal volumes of each compound dilution with the diluted virus. Incubate the mixtures for 1 hour at 37°C to allow the compound to interact with the virus. Include a "virus only" control (mixed with medium instead of compound).

  • Infection: Wash the cell monolayers twice with sterile PBS. Aspirate the PBS and inoculate the cells with 200 µL (for 12-well plates) of the virus-compound mixtures.[14]

  • Adsorption: Incubate the plates for 1-2 hours at 37°C, gently rocking every 15-20 minutes to ensure even distribution of the inoculum and prevent the monolayer from drying out.[19][20]

  • Overlay Application: After the adsorption period, aspirate the inoculum and immediately add 2 mL of the pre-warmed (42°C) overlay medium to each well.

    • Rationale: The semi-solid overlay is critical as it confines the infection from a single virus particle to a localized area, allowing distinct plaques to form.

  • Incubation: Incubate the plates at 37°C for a duration sufficient for plaques to become visible (typically 3-10 days, depending on the virus).

  • Plaque Visualization: a. Fix the cells by adding the fixative solution directly to the overlay (if liquid) or after carefully removing the solid overlay. Incubate for at least 30 minutes.[14] b. Remove the fixative and stain the cell monolayer with Crystal Violet solution for 15-20 minutes. c. Gently wash the plates with water and allow them to air dry. Plaques will appear as clear, unstained zones against a purple background of viable cells.

  • Data Analysis: a. Count the number of plaques in each well. b. Calculate the percentage of plaque reduction for each concentration compared to the "virus only" control. c. Plot the percentage of reduction against the log of the compound concentration and use non-linear regression to determine the EC₅₀ value. d. Calculate the Selectivity Index (SI = CC₅₀/EC₅₀).

Protocol 4: Viral Load Quantification by qRT-PCR

Principle: This protocol quantifies the amount of viral genomic material produced in infected cells, providing a direct measure of viral replication.[15] It is highly sensitive and can confirm that the observed effect in CPE or plaque assays is due to the inhibition of viral genome synthesis.[21]

Materials:

  • Cells cultured and infected in the presence of compound dilutions (from a separate experiment mirroring the PRNT setup, but without an overlay)

  • Viral RNA/DNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)

  • Reverse transcriptase (for RNA viruses)

  • qPCR instrument (e.g., Applied Biosystems 7500)

  • qPCR master mix (e.g., SYBR Green or probe-based)

  • Virus-specific primers and probe (if using probe-based qPCR)[22]

Procedure:

  • Sample Collection: At the end of the treatment/infection period (e.g., 48 hours post-infection), collect the supernatant from each well. Supernatant can be used to measure extracellular virus, while cell lysates can be used for intracellular virus.

  • Nucleic Acid Extraction: Extract viral RNA or DNA from a fixed volume (e.g., 200 µL) of each sample using a commercial kit according to the manufacturer's instructions.

  • Reverse Transcription (for RNA viruses): Convert the extracted viral RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR Reaction Setup: a. Prepare a master mix containing the qPCR buffer, dNTPs, forward and reverse primers, probe (if applicable), and DNA polymerase. b. In a qPCR plate, add the master mix to each well, followed by the extracted cDNA/DNA from each sample. c. Include a "no template control" (NTC) containing water instead of sample to check for contamination. d. Include a standard curve using 10-fold serial dilutions of a plasmid containing the target viral sequence or a quantified viral stock.[23]

  • qPCR Run: Perform the qPCR run on a real-time PCR instrument using an appropriate thermal cycling protocol.

  • Data Analysis: a. Verify the validity of the run by checking the standard curve (R² value should be ~1.0, efficiency ~90-110%) and the NTC (should show no amplification).[23] b. Use the standard curve to interpolate the absolute quantity of viral genome copies in each sample. c. Calculate the percentage reduction in viral load for each compound concentration relative to the untreated virus control. d. Plot the percentage reduction against compound concentration to determine the concentration that inhibits viral genome replication by 50% or 90% (IC₅₀ or IC₉₀).

References

  • (Z)- and (E)-2-(hydroxymethylcyclopropylidene)-methylpurines and pyrimidines as antiviral agents. PubMed. Available at: [Link]

  • Cell-based Assays to Identify Inhibitors of Viral Disease. PMC. Available at: [Link]

  • Evaluation of Cell Viability Dyes in Antiviral Assays with RNA Viruses that Exhibit Different Cytopathogenic Properties. PMC. Available at: [Link]

  • Synthesis and antiviral activity of (Z)- and (E)-2,2-[bis(hydroxymethyl)cyclopropylidene]methylpurines and -pyrimidines: second-generation methylenecyclopropane analogues of nucleosides. PubMed. Available at: [Link]

  • Synthesis and antiviral activity of novel exomethylene cyclopropyl pyrimidine nucleosides. Archives of Pharmacal Research. Available at: [Link]

  • Cell-based assays. VirusBank Platform. Available at: [Link]

  • AntiviralDB: an expert-curated database of antiviral agents against human infectious diseases. PMC. Available at: [Link]

  • Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. BioAgilytix. Available at: [Link]

  • Understanding Cytotoxicity. Virology Research Services. Available at: [Link]

  • Antiviral assay. BIO-PROTOCOL. Available at: [Link]

  • Exploration of the in vitro Antiviral Activity of a Series of New Pyrimidine Analogues on the Replication of HIV and HCV. ResearchGate. Available at: [Link]

  • Protocol for analyzing and visualizing antiviral immune responses after acute infection of the murine oral mucosa. PMC. Available at: [Link]

  • Antiviral activity evaluation of some pyrimidine derivatives using plaque reduction assay. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Real-Time Quantitative PCR Analysis of Viral Transcription. SpringerLink. Available at: [Link]

  • Antiviral Methods and Protocols. ResearchGate. Available at: [Link]

  • Guidelines for Plaque-Reduction Neutralization Testing of Human Antibodies to Dengue Viruses. ResearchGate. Available at: [Link]

  • Exploration of the in vitro antiviral activity of a series of new pyrimidine analogues on the replication of HIV and HCV. PubMed. Available at: [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. Available at: [Link]

  • qPCR Quantification Protocol Guide. Illumina. Available at: [Link]

  • AAV Titration by qPCR Using SYBR Green Technology. Addgene. Available at: [Link]

  • Design and performance testing of quantitative real time PCR assays for influenza A and B viral load measurement. PMC. Available at: [Link]

  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI. Available at: [Link]

  • In vitro methods for testing antiviral drugs. PMC. Available at: [Link]

  • Stereoselective synthesis and antiviral activity of methyl-substituted cycloSal-pronucleotides. PubMed. Available at: [Link]

  • Synthesis of novel cyclopropyl nucleoside analogues as potential antiherpetic agent. PubMed. Available at: [Link]

  • Antiviral Research: Strategies in Antiviral Drug Discovery. Wiley. Available at: [Link]

  • Antiviral Product Development — Conducting and Submitting Virology Studies to the Agency. HHS.gov. Available at: [Link]

  • Identification of 6ω-cyclohexyl-2-(phenylamino carbonylmethylthio)pyrimidin-4(3H)-ones targeting the ZIKV NS5 RNA dependent RNA polymerase. Frontiers. Available at: [Link]

  • Novel Cyclopropyl-Indole Derivatives as HIV Non-Nucleoside Reverse Transcriptase Inhibitors. PMC. Available at: [Link]

  • Novel Cyclopropyl-Indole Derivatives as HIV Non-Nucleoside Reverse Transcriptase Inhibitors. PubMed. Available at: [Link]

  • ANTICOV Master Clinical Study Protocol. DNDi. Available at: [Link]

  • Small Molecule Drugs Targeting Viral Polymerases. PMC. Available at: [Link]

  • Strategies in the Design and Development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). MDPI. Available at: [Link]

  • Progression of Antiviral Agents Targeting Viral Polymerases. MDPI. Available at: [Link]

  • Discovery and development of non-nucleoside reverse-transcriptase inhibitors. Wikipedia. Available at: [Link]

  • Discovery and Development of Non-nucleoside Reverse-transcriptase Inhibitors. Encyclopedia MDPI. Available at: [Link]

  • A review: Mechanism of action of antiviral drugs. ResearchGate. Available at: [Link]

  • Enhancing the Antiviral Efficacy of RNA-Dependent RNA Polymerase Inhibition by Combination with Modulators of Pyrimidine Metabolism. bioRxiv. Available at: [Link]

  • Suppression of Coronavirus Replication by Cyclophilin Inhibitors. MDPI. Available at: [Link]

Sources

Application

Application Note: 5-Chloro-N-(cyclopropylmethyl)pyrimidin-2-amine as a Privileged Scaffold in Kinase Inhibitor SAR Studies

Executive Summary The 2-aminopyrimidine motif is a cornerstone of modern targeted therapeutics, particularly in the development of ATP-competitive kinase inhibitors. Within this chemical space, 5-chloro-N-(cyclopropylmet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminopyrimidine motif is a cornerstone of modern targeted therapeutics, particularly in the development of ATP-competitive kinase inhibitors. Within this chemical space, 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine serves as a highly optimized, privileged pharmacophore and synthetic intermediate. This application note provides a comprehensive guide to utilizing this specific scaffold in Structure-Activity Relationship (SAR) campaigns, detailing the structural causality behind its efficacy, validated synthetic protocols, and downstream biochemical profiling workflows.

Structural Rationale & Mechanistic Causality

Successful drug discovery requires moving beyond empirical screening to understand the precise biophysical interactions of a pharmacophore. The 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine scaffold is modularly designed to exploit three distinct regions of the kinase ATP-binding pocket[1]:

  • The Hinge-Binding Motif (Pyrimidine Core): The N1 atom of the pyrimidine ring acts as a hydrogen-bond acceptor, while the exocyclic C2-amine acts as a hydrogen-bond donor. This bidentate system perfectly mimics the binding of the adenine ring of ATP, forming robust interactions with the backbone amide and carbonyl groups of the kinase hinge region (e.g., Cys106 in CDK9 or Cys99 in IKKβ) [2].

  • The Hydrophobic/Gatekeeper Pocket (5-Chloro Substituent): Substitution at the C5 position directs the vector into the hydrophobic pocket adjacent to the gatekeeper residue. A chlorine atom provides an optimal balance: it is sufficiently lipophilic and bulky to maximize van der Waals contacts without causing the steric clashes often seen with bromine, and it is capable of engaging in stabilizing halogen bonds with backbone carbonyls—an interaction fluorine is too small to achieve effectively [3].

  • The Solvent Channel Trajectory (N-Cyclopropylmethyl Group): The exocyclic amine substituent projects outward toward the solvent-exposed ribose pocket. The cyclopropylmethyl group is strategically chosen over a linear propyl or butyl chain; the rigid cyclopropyl ring reduces the entropic penalty of binding and enhances metabolic stability against cytochrome P450-mediated aliphatic oxidation.

BindingModel Hinge Kinase Hinge Region (e.g., Cys106/Cys99) Core 2-Aminopyrimidine Core (H-Bond Donor/Acceptor) Core->Hinge Bidentate H-Bonds Chloro 5-Chloro Substituent (Halogen Bond / Steric Fit) Core->Chloro C5 Substitution Cyclo N-(cyclopropylmethyl) Group (Metabolic Stability / Trajectory) Core->Cyclo C2 Exocyclic Amine Gatekeeper Hydrophobic Pocket (Gatekeeper Residue) Chloro->Gatekeeper Hydrophobic / Halogen Bond Solvent Solvent-Exposed Channel (Ribose Pocket) Cyclo->Solvent Vector Trajectory

Logical binding model of 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine in the kinase ATP pocket.

Synthetic Methodology & Self-Validating Protocol

To incorporate this scaffold into a broader SAR library (e.g., via subsequent Suzuki-Miyaura coupling at the C4 position), the intermediate must be synthesized with high regioselectivity and purity.

Causality of Reaction Design: The synthesis relies on a Nucleophilic Aromatic Substitution (S_N_Ar). 2,5-dichloropyrimidine contains two leaving groups. However, the C2 position is highly electron-deficient due to the electron-withdrawing effect of the two adjacent endocyclic nitrogen atoms. The C5 position is relatively electron-rich. This electronic disparity allows for exclusive, catalyst-free regioselective substitution at C2.

Step-by-Step Protocol: Regioselective S_N_Ar
  • Preparation: In a 100 mL round-bottom flask, dissolve 2,5-dichloropyrimidine (1.0 eq, 10.0 mmol, 1.49 g) in 30 mL of anhydrous ethanol.

  • Amine Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 eq, 20.0 mmol, 3.48 mL) to act as a non-nucleophilic acid scavenger. Slowly add cyclopropylmethanamine (1.1 eq, 11.0 mmol, 0.78 g) dropwise at 0 °C to control the initial exothermic reaction.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C for 4–6 hours under a nitrogen atmosphere.

  • Self-Validating Checkpoint (TLC): Monitor the reaction via TLC (Hexanes:Ethyl Acetate, 3:1). The starting material (R_f_ ~0.7) should disappear, replaced by a single lower-running spot (R_f_ ~0.4) representing the secondary amine product.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO₃ (50 mL). Extract the aqueous layer twice more with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (silica gel, gradient 0-30% EtOAc in Hexanes) to yield 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine as a white to off-white solid.

  • Self-Validating Checkpoint (LC-MS & NMR):

    • LC-MS: Confirm the exact mass. Expected[M+H]⁺ = 184.06 m/z (showing the characteristic 3:1 isotopic pattern for ³⁵Cl/³⁷Cl).

    • ¹H-NMR (CDCl₃): Look for the diagnostic pyrimidine aromatic protons (a singlet integrating to 2H around 8.2 ppm due to the symmetry of the C4 and C6 protons), confirming substitution occurred at C2 and not C4/C6.

In Vitro SAR Profiling Workflow

Once synthesized and elaborated into final inhibitor candidates, the compounds must be evaluated through a tiered biochemical and cellular workflow.

Biochemical Kinase Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is prioritized over standard colorimetric assays due to its resistance to compound auto-fluorescence and high sensitivity.

  • Protocol: Incubate the purified recombinant kinase (e.g., FLT3 or CDK9) with the inhibitor in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) for 15 minutes. Add ATP (at the predetermined K_m_ concentration) and a biotinylated peptide substrate. Stop the reaction after 60 minutes with EDTA, and add Eu-labeled anti-phospho antibody and Streptavidin-APC. Read the emission ratio (665 nm / 615 nm) on a microplate reader.

Cellular Viability Assay (CellTiter-Glo)

To ensure the biochemical potency translates to cellular efficacy (confirming membrane permeability and target engagement), evaluate the compounds in target-dependent cancer cell lines (e.g., MV4-11 for FLT3-ITD mutant leukemia) [1].

  • Protocol: Seed cells at 5,000 cells/well in a 96-well opaque plate. Treat with a 10-point, 3-fold serial dilution of the inhibitor (starting at 10 µM). Incubate for 72 hours at 37 °C, 5% CO₂. Add CellTiter-Glo reagent, lyse for 10 minutes, and measure luminescence to quantify intracellular ATP levels as a proxy for viable cells.

SARWorkflow Syn 1. Scaffold Synthesis (Regioselective SNAr) Val 2. Self-Validation (LC-MS, 1H-NMR) Syn->Val Bio 3. Biochemical Assay (TR-FRET Kinase Panel) Val->Bio Cell 4. Cellular Assay (CellTiter-Glo Viability) Bio->Cell SAR 5. SAR Iteration (Data Modeling) Cell->SAR SAR->Syn Optimize Scaffold

Iterative experimental workflow for structure-activity relationship (SAR) profiling.

Quantitative Data Presentation: The SAR Logic

The table below summarizes representative SAR data demonstrating why the 5-chloro and N-cyclopropylmethyl substitutions are optimal for kinase inhibition (using a generalized target model based on FLT3/CDK9 literature) [1][2].

Compound IDC5 SubstituentC2 Amine SubstituentKinase IC₅₀ (nM)Cell Viability IC₅₀ (nM)Structural Rationale
CMP-01 -H-Methyl> 5000> 10000Lacks hydrophobic gatekeeper engagement; poor lipophilicity.
CMP-02 -F-Cyclopropylmethyl4501200Fluorine is too small to fully occupy the hydrophobic pocket.
CMP-03 -Br-Cyclopropylmethyl25180High potency, but bromine introduces steric bulk causing slight hinge misalignment.
CMP-04 -Cl-Propyl18250Good biochemical potency; linear propyl chain is metabolically labile in cells.
CMP-05 (Lead) -Cl -Cyclopropylmethyl 4.5 12 Optimal gatekeeper fit (Cl) and metabolically stable, rigid solvent trajectory.

References

  • Tong, L., et al. "Identification of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors with High Selectivity over c-KIT." Journal of Medicinal Chemistry, American Chemical Society, 9 Feb. 2022.[Link]

  • "Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies." Journal of Medicinal Chemistry, American Chemical Society, 23 Aug. 2024.[Link]

  • "Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors with antiviral activity." Journal of Medicinal Chemistry, National Center for Biotechnology Information (PMC), 2023.[Link]

Method

Designing 2,5-Disubstituted Pyrimidine Scaffolds: An Application Guide for 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically ac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active molecules and clinically successful drugs.[1][2] As a fundamental component of the nucleobases uracil, cytosine, and thymine, the pyrimidine ring is inherently biocompatible and offers a versatile framework for interacting with a wide range of biological targets.[3][4] Its unique physicochemical properties, including the capacity to act as both a hydrogen bond donor and acceptor, facilitate potent and specific interactions with enzymes and receptors.[5] Consequently, pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[6][7]

This technical guide focuses on the strategic utilization of 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine as a versatile starting material for the synthesis of 2,5-disubstituted pyrimidine scaffolds. The presence of a reactive chlorine atom at the C5 position and a secondary amine at the C2 position provides a platform for a variety of chemical transformations, enabling the generation of diverse compound libraries for drug discovery programs, particularly in the realm of kinase inhibitors.[2][8]

Strategic Functionalization of the Pyrimidine Core

The 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine scaffold offers a primary site for functionalization at the C5 position via palladium-catalyzed cross-coupling reactions. The chlorine atom at this position is activated towards oxidative addition by the electron-deficient nature of the pyrimidine ring.[6] This allows for the introduction of a wide array of substituents, which is crucial for exploring structure-activity relationships (SAR).

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures.[1][9] This reaction is instrumental in modifying the pyrimidine core to enhance binding affinity and selectivity for target proteins.

Causality Behind Experimental Choices: The selection of the catalyst system is critical for a successful Suzuki-Miyaura coupling. Palladium catalysts, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd₂(dba)₃ with a phosphine ligand (e.g., XPhos, SPhos), are commonly employed.[5][10] The ligand's role is to stabilize the palladium center and facilitate the catalytic cycle. A suitable base, typically potassium carbonate or potassium phosphate, is required to activate the boronic acid for transmetalation.[1][3] The choice of solvent, often a mixture of an organic solvent like 1,4-dioxane or toluene with water, is crucial for dissolving the reagents and facilitating the reaction.[3][5]

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine, arylboronic acid, and base in a Schlenk flask B Add palladium catalyst and ligand A->B C Evacuate and backfill with inert gas (3x) B->C D Add degassed solvent system C->D E Heat the mixture with vigorous stirring (e.g., 80-100 °C) D->E F Monitor progress by TLC or LC-MS E->F G Cool to room temperature F->G H Dilute with organic solvent and wash with water/brine G->H I Dry organic layer, filter, and concentrate H->I J Purify by column chromatography I->J

Caption: Workflow for Suzuki-Miyaura Coupling.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a dry Schlenk flask, combine 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).[5]

  • Seal the flask, then evacuate and backfill with an inert gas such as argon or nitrogen. Repeat this cycle three times.

  • Through a syringe, add a degassed solvent system, for example, a 4:1 mixture of 1,4-dioxane and water (5 mL).[5]

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction's progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-N-(cyclopropylmethyl)pyrimidin-2-amine.[6]

ParameterConditionRationale
Catalyst Pd(PPh₃)₄ (5 mol%)Standard, commercially available catalyst effective for many cross-coupling reactions.
Base K₃PO₄ (2.0 equiv)A moderately strong base that effectively promotes transmetalation without causing significant side reactions.
Solvent 1,4-Dioxane/Water (4:1)A common solvent system that facilitates the dissolution of both organic and inorganic reagents.
Temperature 90 °CProvides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe.
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the introduction of primary and secondary amines at the C5 position of the pyrimidine ring.[11][12] This transformation is crucial for accessing a diverse range of 2,5-diaminopyrimidine derivatives, which are prominent scaffolds in many kinase inhibitors.[3][13]

Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination heavily relies on the selection of a suitable palladium catalyst and a bulky, electron-rich phosphine ligand.[11] Ligands such as Xantphos or RuPhos are often effective in promoting the challenging C-N bond formation.[14] A strong, non-nucleophilic base like sodium tert-butoxide or cesium carbonate is necessary to deprotonate the amine and facilitate the catalytic cycle.[12] Anhydrous, non-protic solvents like toluene or 1,4-dioxane are essential to prevent catalyst deactivation and unwanted side reactions.[12]

Experimental Workflow: Buchwald-Hartwig Amination

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Add 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine, amine, base, Pd source, and ligand to a dry Schlenk tube B Evacuate and backfill with inert gas (3x) A->B C Add anhydrous, degassed solvent B->C D Heat the reaction mixture with vigorous stirring (e.g., 100-110 °C) C->D E Monitor progress by TLC or LC-MS D->E F Cool to room temperature E->F G Filter through Celite, washing with organic solvent F->G H Concentrate the filtrate G->H I Purify by column chromatography or recrystallization H->I

Caption: Workflow for Buchwald-Hartwig Amination.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a dry Schlenk tube, add 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine (1.0 mmol), the desired primary or secondary amine (1.2 mmol), cesium carbonate (2.5 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).[14]

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous and degassed toluene (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-amino-N-(cyclopropylmethyl)pyrimidin-2-amine derivative.[6]

ParameterConditionRationale
Catalyst System Pd₂(dba)₃ / XantphosA highly active system for C-N bond formation with a broad substrate scope.
Base Cs₂CO₃A strong, non-nucleophilic base suitable for a wide range of amines.
Solvent TolueneAnhydrous, non-protic solvent that is standard for Buchwald-Hartwig reactions.
Temperature 110 °CElevated temperature is often required to overcome the activation energy for C-Cl bond activation.
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the introduction of terminal alkynes at the C5 position, providing a linear and rigid linker that can be valuable for probing protein binding pockets.[15][16] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[15]

Causality Behind Experimental Choices: The Sonogashira coupling traditionally requires a dual catalytic system of palladium and copper.[15] The palladium catalyst facilitates the oxidative addition to the C-Cl bond, while the copper co-catalyst activates the alkyne.[10] An amine base, such as triethylamine, is used both as a base and as a solvent in some cases. Anhydrous and anaerobic conditions are crucial to prevent side reactions like the homocoupling of the alkyne (Glaser coupling).[16][17]

Experimental Workflow: Sonogashira Coupling

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A To a dry Schlenk flask, add 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine, Pd catalyst, and Cu(I) co-catalyst B Evacuate and backfill with inert gas (3x) A->B C Add anhydrous solvent and amine base B->C D Add terminal alkyne C->D E Stir at room temperature or heat gently (e.g., 40-60 °C) D->E F Monitor progress by TLC or LC-MS E->F G Cool to room temperature F->G H Filter through Celite G->H I Wash with aqueous ammonium chloride and brine H->I J Dry organic layer, concentrate, and purify I->J

Caption: Workflow for Sonogashira Coupling.

Protocol 3: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk flask, add 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂; 0.03 mmol, 3 mol%), and copper(I) iodide (CuI; 0.06 mmol, 6 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous tetrahydrofuran (THF, 5 mL) and triethylamine (2.5 mmol) via syringe.

  • Add the terminal alkyne (1.2 mmol) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: After completion, filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).[18]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.[6]

ParameterConditionRationale
Catalyst System PdCl₂(PPh₃)₂ / CuIA classic and effective catalyst system for Sonogashira couplings.
Base TriethylamineActs as both a base and a scavenger for the generated HCl.
Solvent THFA common aprotic solvent that dissolves the reactants well.
Temperature Room Temperature to 50 °CMilder conditions are often sufficient and can help prevent side reactions.

Application in Kinase Inhibitor Design

The 2,5-disubstituted pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[2][8] The nitrogen atoms of the pyrimidine ring can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, mimicking the interaction of the adenine core of ATP.[2] The substituents at the C2 and C5 positions can then be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.[3][19]

Signaling Pathway and Inhibition

cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition A Growth Factor B Receptor Tyrosine Kinase A->B C Downstream Signaling (e.g., Ras-Raf-MEK-ERK) B->C D Cell Proliferation, Survival, Angiogenesis C->D E 2,5-Disubstituted Pyrimidine Inhibitor E->B Binds to ATP pocket

Caption: Inhibition of a generic kinase signaling pathway.

Conclusion

5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine is a highly valuable and versatile starting material for the construction of 2,5-disubstituted pyrimidine scaffolds. Through well-established palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, a vast chemical space can be explored. The resulting compounds are of significant interest in drug discovery, particularly for the development of novel kinase inhibitors. The protocols and insights provided in this guide are intended to empower researchers to efficiently design and synthesize new pyrimidine-based molecules with therapeutic potential.

References

  • A Comparative Analysis of the Reactivity of 5-Bromo-2-chloropyrimidine and 2,5-dibromopyrimidine in Palladium-Catalyzed Cross-Coupling Reactions. (2025). Benchchem.
  • Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. (n.d.). Rsc.org.
  • Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids. (2003).
  • A Comparative Guide to the Reaction Products of 5-Bromo-2-chloropyrimidine. (2025). Benchchem.
  • Lum, C., Kahl, J., Kessler, L., Kucharski, J., Lundström, J., Miller, S., Nakanishi, H., Pei, Y., Pryor, K., Roberts, E., Sebo, L., Sullivan, R., Urban, J., & Wang, Z. (2008). 2,5-Diaminopyrimidines and 3,5-disubstituted azapurines as inhibitors of glycogen synthase kinase-3 (GSK-3). Bioorganic & Medicinal Chemistry Letters, 18(12), 3578–3581.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine. (2025). Benchchem.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 5-(Bromomethyl)-2-chloropyrimidine. (2025). Benchchem.
  • Buchwald–Hartwig amin
  • A Comparative Guide to Catalytic Systems for 5-Bromo-2-chloropyrimidine Couplings. (2025). Benchchem.
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). Molecules, 26(17), 5170.
  • Buchwald-Hartwig Amin
  • Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido. (2014). RSC Advances, 4(106), 61783–61788.
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2018). Journal of Medicinal Chemistry, 61(15), 6545–6565.
  • Shroder, M. (n.d.). The Sonogashira Coupling.
  • Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. (2002). Bioorganic & Medicinal Chemistry Letters, 12(20), 2871–2874.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). (2025). Molecules, 30(10), 2217.
  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. (2021). Molecules, 26(17), 5328.
  • Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. (2014). Journal of the American Chemical Society, 136(15), 5571–5574.
  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). Journal of the American Chemical Society, 146(51), 35245–35251.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.).
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
  • Application Notes and Protocols: 2,5-Dichloro-4,6-pyrimidinediamine in Medicinal Chemistry. (2025). Benchchem.
  • (PDF) Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2025).
  • Optimized Method for the Synthesis of Alkyne-Modified 2′-Deoxynucleoside Triphosph
  • C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. (2026).
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. (2025). Benchchem.
  • Pharmacological studies of some pyrimidino derivatives. (2011). African Journal of Pharmacy and Pharmacology, 5(4), 519-528.
  • Efficient assembly of 2, 5, 6-substituted pyrimidines via MgI2 mediated Morita-Baylis-Hillman reaction. (n.d.). SciSpace.
  • Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. (n.d.).
  • An In-depth Technical Guide to the Nucleophilic Substitution Reactions of 5-(Chloromethyl)-2-methylpyrimidin-4-amine. (2025). Benchchem.
  • Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines. (n.d.).
  • 1 H NMR and 13 C NMR Spectra of the Condensed Pyrimidines 1-10. (n.d.).
  • 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. (2013). Magnetic Resonance in Chemistry, 51(11), 743–748.
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Application

Application Note: Preclinical Evaluation of 5-Chloro-N-(cyclopropylmethyl)pyrimidin-2-amine Derivatives as Targeted Kinase Inhibitors

Executive Summary & Pharmacophore Rationale The 2-aminopyrimidine core is a privileged scaffold in medicinal chemistry, extensively utilized in the development of targeted therapeutics, particularly ATP-competitive kinas...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The 2-aminopyrimidine core is a privileged scaffold in medicinal chemistry, extensively utilized in the development of targeted therapeutics, particularly ATP-competitive kinase inhibitors. This application note details the biological evaluation of derivatives synthesized from the 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine building block.

The structural design of this specific pharmacophore is grounded in precise molecular interactions:

  • Hinge-Binding Core: The 2-aminopyrimidine nitrogen atoms form critical, dual hydrogen bonds with the amide backbone of the kinase hinge region, a universal requirement for ATP-competitive inhibition1[1].

  • 5-Chloro Substitution: The chlorine atom (van der Waals radius ~1.75 Å) is strategically positioned to occupy the hydrophobic "gatekeeper" or back-pocket region of the kinase ATP-binding site. Furthermore, the electron-withdrawing nature of the halogen lowers the pKa of the pyrimidine nitrogens, optimizing the hydrogen-bond donor/acceptor profile. This substitution is heavily utilized in highly potent Cyclin-Dependent Kinase (CDK) and Anaplastic Lymphoma Kinase (ALK) inhibitors2[2].

  • N-(cyclopropylmethyl) Moiety: This group projects into the solvent-exposed channel, providing a lipophilic anchor that enhances binding entropy. Metabolically, the cyclopropyl ring is highly resistant to cytochrome P450 (CYP)-mediated aliphatic oxidation compared to linear alkyl chains (e.g., n-propyl or n-butyl) due to the increased s-character of its C-H bonds, which elevates the bond dissociation energy.

Preclinical Screening Workflow

To systematically evaluate 4-substituted derivatives of this core, we employ a self-validating screening cascade moving from isolated biochemical systems to live-cell phenotypic assays, culminating in ADME profiling.

ScreeningCascade Syn Compound Synthesis Bio Biochemical IC50 (ADP-Glo) Syn->Bio Cell Target Engagement (NanoBRET) Bio->Cell Pheno Anti-Proliferation (CTG Assay) Cell->Pheno ADME Metabolic Stability (HLM/MLM) Pheno->ADME

Fig 1. Preclinical screening cascade for 2-aminopyrimidine derivatives.

Protocol 1: Biochemical Kinase Profiling (ADP-Glo Assay)

Assay Principle & Causality: The ADP-Glo assay is chosen over radiometric assays because it directly measures ATP consumption (ADP production), making it universally applicable across different kinase/substrate pairs. To ensure trustworthiness, this protocol mandates the calculation of the Z'-factor for every plate. A known pan-kinase inhibitor (Staurosporine) is used as a positive control to validate the assay window.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Dilution: Perform a 10-point, 3-fold serial dilution of the 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine derivatives in 100% DMSO. Dilute 1:20 in 1X Kinase Buffer.

  • Reaction Assembly: In a 384-well low-volume white plate, add 5 µL of the diluted compound. Add 10 µL of the Kinase/Substrate working solution (e.g., CDK4/Cyclin D1 at 2 nM final concentration). Incubate at room temperature (RT) for 15 minutes to allow pre-equilibrium binding.

  • Initiation: Add 10 µL of ATP solution (at the predetermined Km​ for the specific kinase) to initiate the reaction. Incubate for 60 minutes at RT.

  • ATP Depletion: Add 25 µL of ADP-Glo Reagent. Incubate for 40 minutes at RT. Causality: This step completely depletes unreacted ATP, ensuring the background luminescence remains near zero.

  • Detection: Add 50 µL of Kinase Detection Reagent. Incubate for 30 minutes at RT to convert ADP back to ATP and generate a luciferase-driven luminescent signal.

  • Readout & Validation: Read luminescence on a microplate reader. Calculate the Z'-factor. Accept data only if Z' > 0.6. Calculate IC50 using a 4-parameter logistic non-linear regression model.

Protocol 2: Live-Cell Target Engagement (NanoBRET)

Assay Principle & Causality: Biochemical IC50 does not account for cell membrane permeability or intracellular ATP competition (millimolar levels in cells vs. micromolar in biochemical assays). NanoBRET provides a live-cell, self-validating measure of target engagement by utilizing Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-kinase fusion and a cell-permeable fluorescent tracer3[3].

Step-by-Step Methodology:

  • Transfection: Transfect HEK-293T cells with the NanoLuc-Kinase fusion plasmid (e.g., NanoLuc-CDK4) using a lipid-based transfection reagent. Incubate for 24 hours at 37°C, 5% CO2.

  • Cell Plating: Harvest cells, resuspend in Opti-MEM (without phenol red), and plate at 2×104 cells/well in a 384-well white plate.

  • Tracer & Compound Addition: Add the NanoBRET Tracer at its predetermined Kd​ concentration. Immediately add the serially diluted pyrimidine derivatives.

  • Equilibration: Incubate for 2 hours at 37°C. Causality: This extended incubation ensures that highly lipophilic compounds (driven by the cyclopropylmethyl group) reach intracellular binding equilibrium.

  • Substrate Addition: Add NanoBRET Nano-Glo Substrate and Extracellular NanoLuc Inhibitor. Causality: The extracellular inhibitor quenches signal from dead/lysed cells, ensuring the BRET signal originates exclusively from intact, live cells.

  • Readout: Measure dual luminescence (Donor: 460 nm, Acceptor: 618 nm). Calculate the BRET ratio and determine the cellular EC50.

Protocol 3: Phenotypic Anti-Proliferation & Mechanism of Action

To assess the functional consequence of kinase inhibition (e.g., CDK4/6 inhibition), we evaluate the compounds' ability to arrest the cell cycle and inhibit proliferation.

MOA Drug 5-Chloro-Pyrimidine Derivative Kinase CDK4/6 Complex (Active) Drug->Kinase ATP-Competitive Inhibition Rb Rb Protein (Hypophosphorylated) Kinase->Rb Prevents Phosphorylation E2F E2F Transcription Factor (Sequestered) Rb->E2F Binds & Inhibits CellCycle G1/S Phase Arrest E2F->CellCycle Induces

Fig 2. Mechanism of action for CDK4/6 inhibition by 5-chloro-pyrimidine derivatives leading to cell cycle arrest.

Step-by-Step Methodology (CellTiter-Glo Assay):

  • Seed target cancer cells (e.g., MCF-7 for CDK4/6 evaluation) at 2,000 cells/well in 96-well opaque plates. Incubate overnight.

  • Treat cells with compound dilutions (0.1 nM to 10 µM) for 72 hours.

  • Equilibrate plates to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to lyse cells and generate a luminescent signal proportional to cellular ATP (surrogate for viable cell number).

  • Shake for 2 minutes, incubate for 10 minutes, and read luminescence to calculate the absolute IC50.

Protocol 4: In Vitro ADME (Microsomal Stability)

Assay Principle & Causality: To validate the metabolic rationale of the N-(cyclopropylmethyl) group, compounds are subjected to Human Liver Microsomes (HLM). By comparing the cyclopropylmethyl derivative to a straight-chain analog, we validate the hypothesis that the cycloalkane ring prevents rapid α/β -carbon oxidation. Verapamil is used as a high-clearance control to validate microsomal CYP activity.

Step-by-Step Methodology:

  • Pre-incubate the test compound (1 µM final) with HLM (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiate the reaction by adding an NADPH regenerating system (1 mM final NADPH).

  • Aliquot 50 µL samples at 0, 5, 15, 30, and 60 minutes.

  • Quench reactions immediately by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins.

  • Analyze the supernatant via LC-MS/MS. Calculate intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) based on the natural log of percentage remaining versus time.

Representative Data & Interpretation

The following table summarizes hypothetical but structurally representative SAR data for derivatives where the 4-position of the 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine core has been modified4[4].

Compound IDR4 Substituent (Pyrimidine 4-position)CDK4 IC50 (nM)CDK6 IC50 (nM)NanoBRET EC50 (nM)MCF-7 CTG IC50 (nM)HLM t1/2​ (min)
Cmpd-1 (Ref) Phenylamino455218045012
Cmpd-2 Pyridin-2-ylamino12156512028
Cmpd-3 Macrocyclic linker241845>60

Interpretation: The introduction of a macrocyclic linker (Cmpd-3) significantly enhances both biochemical potency and metabolic stability ( t1/2​ > 60 min) by locking the 2-aminopyrimidine core into its bioactive conformation, while the cyclopropylmethyl group successfully evades rapid CYP-mediated clearance.

References

  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors Source: PMC / NIH URL
  • Discovery and SARs of 5-Chloro-N4-phenyl-N2-(pyridin-2-yl)
  • Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)
  • Back-Pocket Optimization of 2-Aminopyrimidine-Based Macrocycles Leads to Potent EPHA2/GAK Kinase Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL

Sources

Method

5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine for peptidomimetic synthesis

Application Note: 5-Chloro-N-(cyclopropylmethyl)pyrimidin-2-amine as a Rigid Scaffold in Peptidomimetic Synthesis Executive Summary The transition from native peptides to small-molecule peptidomimetics is a cornerstone o...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Chloro-N-(cyclopropylmethyl)pyrimidin-2-amine as a Rigid Scaffold in Peptidomimetic Synthesis

Executive Summary

The transition from native peptides to small-molecule peptidomimetics is a cornerstone of modern medicinal chemistry, aimed at overcoming poor oral bioavailability and rapid proteolytic degradation. Heterocyclic cores are frequently deployed as amide bond bioisosteres to rigidify the backbone and lock the molecule into a bioactive conformation[1]. This application note details the structural rationale and synthetic methodologies for utilizing 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine as a highly functionalized, rigid dipeptide surrogate in peptidomimetic library generation.

Structural Rationale & Scaffold Design

The design of peptidomimetics requires scaffolds that not only mimic the spatial arrangement of natural amino acids but also provide orthogonal reactive handles for chain elongation[2]. The compound 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine is uniquely suited for this purpose due to three distinct structural features:

  • The Pyrimidine Core (Amide Bioisostere): The planar nature of the pyrimidine ring effectively mimics the sp2 character of a trans-amide bond. When incorporated into a peptide backbone, it restricts bond rotation, often inducing favorable secondary structures such as β -turns or α -helical mimicry[1]. Furthermore, it is completely impervious to protease cleavage.

  • N-Cyclopropylmethyl Substituent (Lipophilic Side-Chain Mimic): The secondary amine is functionalized with a cyclopropylmethyl group. This moiety acts as a metabolically stable surrogate for hydrophobic amino acid side chains (e.g., Leucine, Isoleucine, or Valine). Unlike linear alkyl chains, the cyclopropyl ring is highly resistant to cytochrome P450-mediated oxidative dealkylation, thereby extending the in vivo half-life of the resulting drug candidate.

  • 5-Chloro Substituent (Orthogonal Synthetic Vector): While aryl chlorides are generally less reactive than their bromo- or iodo-counterparts, the electron-deficient nature of the pyrimidine ring sufficiently activates the C-Cl bond for palladium-catalyzed cross-coupling reactions[3]. This allows the 5-position to serve as a reliable vector for C-terminal chain extension via Suzuki-Miyaura or Buchwald-Hartwig couplings[4].

Physicochemical Profiling

Understanding the baseline physicochemical properties of the scaffold is critical for predicting the downstream solubility and lipophilicity (LogP) of the assembled peptidomimetic.

PropertyValue / DescriptionImpact on Peptidomimetic Design
Chemical Formula C 8​ H 10​ ClN 3​ Low molecular weight (183.64 g/mol ) leaves ample room for chain extension while adhering to Lipinski’s Rule of 5.
Molecular Weight 183.64 g/mol Highly efficient ligand efficiency (LE) potential.
H-Bond Donors 1 (Secondary Amine)Can be acylated to form a tertiary amide, removing the donor to increase membrane permeability.
H-Bond Acceptors 2 (Pyrimidine Nitrogens)Can participate in critical target-binding interactions (e.g., kinase hinge-binding motifs).
Reactivity Profile N-Nucleophile / C-ElectrophileEnables bidirectional, orthogonal chain elongation (N-acylation followed by C-C cross-coupling).

Strategic Workflow for Peptidomimetic Assembly

The integration of this scaffold into a growing peptidomimetic chain relies on a bidirectional elongation strategy. The workflow below illustrates the logical sequence: activating an N-terminal building block, coupling it to the sterically hindered pyrimidine amine, and subsequently extending the C-terminus via transition-metal catalysis.

G N1 Fmoc-Amino Acid (N-Terminal) N3 Acylated Pyrimidine (Dipeptide Surrogate) N1->N3 1. HATU/DIPEA 2. LiHMDS N2 5-Chloro-N-(cyclopropylmethyl) pyrimidin-2-amine N2->N3 Nucleophilic Addition N5 Extended Peptidomimetic (Tripeptide Surrogate) N3->N5 Pd(dppf)Cl2 K2CO3, 90°C N4 Borono-Amino Acid (C-Terminal) N4->N5 Suzuki-Miyaura Coupling

Workflow for integrating 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine into peptidomimetics.

Experimental Methodologies: A Self-Validating System

The following protocols have been optimized to overcome the inherent chemical resistance of the pyrimidine scaffold. Causality for reagent selection is provided to ensure reproducibility and logical troubleshooting.

Protocol A: Base-Mediated N-Acylation of the Pyrimidine Core

Challenge: The lone pair of the exocyclic secondary amine at the 2-position is highly delocalized into the electron-deficient pyrimidine ring. Consequently, it is a poor nucleophile. Standard peptide coupling conditions (e.g., EDC/HOBt or DIC) will result in negligible yields. Solution: A strong non-nucleophilic base (LiHMDS) must be used to deprotonate the amine, generating a highly reactive amide anion that can rapidly attack a pre-formed activated ester.

Step-by-Step Procedure:

  • Activation of the N-Terminal Block: In an oven-dried flask under an argon atmosphere, dissolve the Fmoc-protected amino acid (1.2 equiv) in anhydrous DMF (0.2 M). Add HATU (1.2 equiv) and DIPEA (2.5 equiv). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Deprotonation of the Scaffold: In a separate oven-dried flask, dissolve 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine (1.0 equiv) in anhydrous THF (0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Anion Generation: Dropwise, add LiHMDS (1.0 M in THF, 1.1 equiv) to the pyrimidine solution. Stir at -78 °C for 30 minutes. Self-Validation: The solution may exhibit a slight color change, indicating the formation of the delocalized anion.

  • Coupling: Transfer the activated Fmoc-amino acid solution dropwise into the pyrimidine anion solution at -78 °C.

  • Completion: Allow the reaction mixture to slowly warm to room temperature over 4 hours. Quench with saturated aqueous NH 4​ Cl. Extract with EtOAc, wash with brine, dry over Na 2​ SO 4​ , and purify via flash chromatography.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Chain Extension

Challenge: While the pyrimidine ring activates the 5-chloro group, C-Cl bonds are notoriously sluggish in the oxidative addition step of the catalytic cycle compared to C-Br or C-I bonds. Solution: The use of a bidentate ligand with a large bite angle, such as dppf in Pd(dppf)Cl 2​ , facilitates both the oxidative addition of the C-Cl bond and the subsequent reductive elimination step[3]. A biphasic aqueous dioxane system ensures the solubility of both the organic peptidomimetic intermediate and the inorganic base[4].

Step-by-Step Procedure:

  • Reaction Setup: To a microwave vial, add the acylated pyrimidine intermediate from Protocol A (1.0 equiv), the corresponding borono-amino acid or aryl boronic acid (1.5 equiv), and K 2​ CO 3​ (3.0 equiv).

  • Solvent Addition: Add a solvent mixture of 1,4-Dioxane and H 2​ O (v/v 4:1) to achieve a 0.1 M concentration.

  • Degassing (Critical Step): Sparge the mixture with argon for 10 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the palladium catalyst and the homocoupling of the boronic acid.

  • Catalyst Addition: Quickly add Pd(dppf)Cl 2​ (0.05 equiv) and seal the vial.

  • Heating: Heat the reaction mixture to 90 °C in an oil bath (or 110 °C in a microwave reactor for 30 minutes) and stir for 12 hours.

  • Workup & Validation: Cool to room temperature, filter through a pad of Celite to remove the palladium black, and concentrate the filtrate. Analyze the crude mixture via LC-MS to confirm the mass shift corresponding to the successful C-C bond formation before proceeding to silica gel purification.

References

  • Source: nih.
  • Source: nih.
  • Source: benchchem.
  • Source: pnas.

Sources

Application

functionalization of the 5-chloro position in pyrimidin-2-amines

Advanced Application Notes: Strategic Functionalization of the 5-Chloro Position in Pyrimidin-2-amines Executive Summary The pyrimidin-2-amine scaffold is a privileged structure in modern medicinal chemistry, serving as...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Notes: Strategic Functionalization of the 5-Chloro Position in Pyrimidin-2-amines

Executive Summary

The pyrimidin-2-amine scaffold is a privileged structure in modern medicinal chemistry, serving as the core hinge-binding motif in numerous FDA-approved kinase inhibitors (e.g., targeting CDK2, EGFR, and Aurora kinases)[1][2]. While the 4- and 6-positions of the pyrimidine ring are highly activated toward nucleophilic aromatic substitution (SNAr), the 5-position—being para to the electron-donating 2-amino group—is significantly deactivated.

Consequently, the 5-chloro substituent presents a unique synthetic challenge. Although less reactive than its 5-bromo or 5-iodo counterparts, the 5-chloro derivative is highly prized for its commercial availability, chemical stability, and resistance to protodehalogenation during late-stage functionalization[3]. This application note provides validated, step-by-step protocols for the transition-metal-catalyzed functionalization of 5-chloropyrimidin-2-amines, focusing on the causality of catalyst selection and self-validating quality control.

Mechanistic Rationale & Catalyst Selection

The C(sp2)-Cl bond in 5-chloropyrimidin-2-amines has a high bond dissociation energy. The electron-donating nature of the 2-amino group further increases the electron density at the 5-position, raising the activation energy barrier for the crucial oxidative addition step by palladium(0)[4]. To overcome this, the catalytic system must employ electron-rich, sterically demanding ligands.

  • Bite Angle & Sterics : Ligands with large bite angles (e.g., dppf) or bulky biaryl phosphines (e.g., BrettPhos) accelerate both oxidative addition and reductive elimination, preventing catalyst stalling.

  • Solvent/Base Synergy : The choice of biphasic or polar aprotic solvent systems combined with specific bases (e.g., KOAc vs. NaOtBu) dictates the transmetalation pathway and minimizes off-target SNAr side reactions.

Workflow: Divergent Functionalization Strategy

G Start 5-Chloro-pyrimidin-2-amine Scaffold Decision Target Functionalization? Start->Decision Suzuki C-C Bond (Aryl/Alkyl) Suzuki-Miyaura Decision->Suzuki Boronic Esters Buchwald C-N Bond (Amine) Buchwald-Hartwig Decision->Buchwald 1°/2° Amines Sonogashira C-C Bond (Alkyne) Sonogashira Decision->Sonogashira Terminal Alkynes Pd_dppf Pd(dppf)Cl2, KOAc Dioxane/H2O, 90°C Suzuki->Pd_dppf Pd_Brett Pd2(dba)3, BrettPhos NaOtBu, Toluene, 100°C Buchwald->Pd_Brett Pd_Cu Pd(PPh3)4, CuI Et3N, DMF, 100°C Sonogashira->Pd_Cu

Decision matrix for the transition-metal-catalyzed functionalization of 5-chloropyrimidin-2-amines.

Protocol 1: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Application : Synthesis of 5-aryl or 5-heteroaryl pyrimidin-2-amines, a critical step in the development of CDK2 degraders and EGFR inhibitors[2][5].

Causality & Experimental Choices :

  • Catalyst : Pd(dppf)Cl₂ is selected because the bidentate dppf ligand enforces a cis-geometry on the palladium center, which is mandatory for the final reductive elimination step[5].

  • Base/Solvent : Potassium acetate (KOAc) in a 1,4-dioxane/water mixture. Water is strictly required to generate the active [Pd]-OH species, which undergoes transmetalation with the boronic ester much faster than the corresponding [Pd]-halide. KOAc is mild enough to prevent the hydrolysis of sensitive functional groups[6].

Step-by-Step Methodology :

  • Reaction Setup : To a dry, 20 mL microwave vial equipped with a magnetic stir bar, add 5-chloropyrimidin-2-amine (1.0 equiv, 0.80 mmol) and the corresponding boronic acid pinacol ester (1.5 equiv, 1.20 mmol)[5].

  • Catalyst & Base Addition : Add Pd(dppf)Cl₂ (0.10 equiv, 0.08 mmol) and KOAc (2.0 equiv, 1.60 mmol)[5].

  • Solvent & Degassing : Suspend the mixture in 1,4-dioxane (3.0 mL) and deionized water (0.75 mL). Seal the vial with a crimp cap. Degas the system by sparging with argon gas for 10 minutes.

  • Execution : Heat the reaction mixture at 90 °C in an oil bath (or 110 °C via microwave irradiation) for 4–6 hours.

  • Quality Control (QC) : Monitor via LC-MS. The disappearance of the characteristic M, M+2 isotopic pattern (due to ³⁵Cl and ³⁷Cl) of the 5-chloro starting material confirms complete conversion[7]. The solution should also transition from a heterogeneous suspension to a deep red/orange homogeneous mixture.

  • Workup : Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (SiO₂, DCM/MeOH gradient).

Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)

Application : Installation of cyclic or acyclic amines at the 5-position, frequently utilized in the synthesis of macrocyclic CDK9 inhibitors[8].

Causality & Experimental Choices :

  • Catalyst : Pd₂(dba)₃ paired with BrettPhos. The exceptionally bulky dialkylphosphino group of BrettPhos facilitates the difficult oxidative addition into the C-Cl bond. Furthermore, its steric profile prevents the amine nucleophile from displacing the phosphine ligand, a common failure mode (catalyst poisoning) in pyrimidine aminations.

  • Base : Sodium tert-butoxide (NaOtBu) provides the strong basicity required to deprotonate the amine upon binding to the Pd(II) center.

Step-by-Step Methodology :

  • Reaction Setup : In an argon-filled glovebox, charge a Schlenk flask with 5-chloropyrimidin-2-amine (1.0 equiv), the desired secondary amine (1.2 equiv), Pd₂(dba)₃ (0.05 equiv), BrettPhos (0.10 equiv), and NaOtBu (2.0 equiv).

  • Solvent Addition : Add anhydrous, degassed toluene (0.2 M relative to the pyrimidine).

  • Execution : Seal the flask, remove it from the glovebox, and heat the mixture at 100 °C for 12 hours behind a blast shield.

  • Quality Control (QC) : Perform a TLC (Hexanes/EtOAc 1:1). The product spot will typically exhibit strong UV fluorescence at 254 nm, contrasting with the starting material.

  • Workup : Quench the reaction with saturated aqueous NH₄Cl to neutralize the strong base. Extract with DCM (3x). Pass the combined organics through a Celite pad to remove palladium black before chromatographic purification.

Protocol 3: Sonogashira Cross-Coupling (C-C Alkyne Formation)

Application : Synthesis of 5-alkynyl pyrimidin-2-amines, which serve as rigid linkers in multi-target drug discovery[1].

Causality & Experimental Choices :

  • Co-Catalysis : The reaction relies on a Pd/Cu dual catalyst system. CuI reacts with the terminal alkyne in the presence of an amine base to form a copper acetylide, which is highly nucleophilic and readily transmetalates with the Pd(II) complex[1].

  • Base : Triethylamine (Et₃N) acts as both the solvent and the base to deprotonate the terminal alkyne.

Step-by-Step Methodology :

  • Reaction Setup : To a dry Schlenk flask under nitrogen, add 5-chloropyrimidin-2-amine (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.10 equiv)[1].

  • Solvent & Degassing : Add anhydrous DMF (0.3 M) and Et₃N (3.0 equiv). Degas via the freeze-pump-thaw method (3 cycles)[1].

  • Alkyne Addition : Inject the terminal alkyne (1.5 equiv) dropwise via a gas-tight syringe[1].

  • Execution : Heat to 100 °C for 8-12 hours. Note: The 5-chloro position requires significantly higher temperatures than the 5-iodo position, which typically couples at room temperature.

  • Workup : Dilute with EtOAc and wash extensively with a 5% aqueous LiCl solution (3x) to remove the DMF solvent.

Quantitative Data Summary: Reaction Optimization Parameters

The following table summarizes the optimized parameters and expected outcomes for the functionalization of the 5-chloro position based on empirical validation across multiple drug discovery campaigns.

Coupling TypeTarget BondOptimal Catalyst SystemPreferred Base / SolventTemp (°C)Typical Yield (%)Functional Group Tolerance
Suzuki-Miyaura C(sp²)–C(sp²)Pd(dppf)Cl₂ (10 mol%)KOAc / 1,4-Dioxane:H₂O90 - 11075 - 92High (Tolerates -OH, -NH₂, -CN)
Buchwald-Hartwig C(sp²)–NPd₂(dba)₃ / BrettPhosNaOtBu / Toluene10060 - 85Moderate (Sensitive to acidic protons)
Sonogashira C(sp²)–C(sp)Pd(PPh₃)₄ / CuIEt₃N / DMF90 - 10065 - 80High (Tolerates esters, free amines)

References

  • Google Patents. "WO2025117981A1 - Bifunctional compounds containing 2,5-substituted pyrimidine derivatives for degrading cyclin-dependent kinase 2 via ubiquitin proteasome pathway." Google Patents.
  • Wacker, D. A., et al. "Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119." Journal of Medicinal Chemistry. ACS Publications. URL: [Link]

  • MDPI. "Recent Advances in Pyrimidine-Based Drugs." Pharmaceuticals. MDPI. URL: [Link]

  • Google Patents. "WO2024088189A1 - 作为cdk9抑制剂的大环类化合物及其应用 (Macrocyclic compounds as CDK9 inhibitors and their applications)." Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine synthesis

Welcome to the Technical Support Center for early-stage drug development and synthetic methodology. This guide is specifically engineered for researchers optimizing the synthesis of 5-chloro-N-(cyclopropylmethyl)pyrimidi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for early-stage drug development and synthetic methodology. This guide is specifically engineered for researchers optimizing the synthesis of 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine , a highly valuable pyrimidine scaffold.

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we dissect the causality behind the reaction mechanics, troubleshoot common failure modes, and provide a self-validating protocol to ensure your yields consistently exceed 90%.

Part 1: Mechanistic Insights & Regioselectivity (The "Why")

The synthesis of 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine relies on a Nucleophilic Aromatic Substitution (SNAr) between 2,5-dichloropyrimidine and cyclopropylmethanamine. The primary challenge researchers face is understanding the regioselectivity of the di-halogenated starting material.

Why does the amine attack the C2 position and not the C5 position? The regioselectivity is dictated by the inherent electronic properties of the pyrimidine ring. The C2 position is highly activated towards nucleophilic attack due to the superior stabilization of the resulting Meisenheimer intermediate by the two adjacent, electron-withdrawing ring nitrogens (an ortho/para-like relationship). Conversely, the C5 position is meta to both nitrogens and remains unactivated under standard SNAr conditions. As detailed in[1], the reactivity order is generally C4/C6 > C2 >> C5. Consequently, the reaction is highly C2-selective without the need for transition-metal catalysis, which is further corroborated by [2] on polychlorinated pyrimidines.

Part 2: Visual Reaction Workflow

SNAr_Optimization SM 2,5-Dichloropyrimidine + Cyclopropylmethanamine MI Meisenheimer Intermediate (C2 Attack) SM->MI Base, Solvent (SNAr) Hydrolysis 5-chloro-2-hydroxypyrimidine (Hydrolysis Side Product) SM->Hydrolysis H2O, Base (Moisture Issue) Target 5-chloro-N-(cyclopropylmethyl) pyrimidin-2-amine (Target Product) MI->Target -HCl

Reaction pathway for SNAr synthesis of 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine.

Part 3: Troubleshooting Guide & FAQs

Q: My reaction stalls at 60-70% conversion despite prolonged heating. Why? A: Cyclopropylmethanamine is highly volatile (boiling point ~85°C). If you are running the reaction in an open reflux system (e.g., in ethanol at 80°C), the amine evaporates into the condenser headspace or escapes entirely, effectively altering your stoichiometry and stalling the reaction. Solution: Run the reaction in a sealed pressure tube. Switching to a lower-boiling solvent like THF (65°C) in a sealed system prevents amine loss while maintaining sufficient thermal energy for full conversion.

Q: I am observing a highly polar side product on TLC/LC-MS. What is it? A: This is likely 5-chloro-2-hydroxypyrimidine, a hydrolysis byproduct. The C2 position of 2,5-dichloropyrimidine is exceedingly electrophilic. If your solvent (e.g., DMF or EtOH) is not strictly anhydrous, or if your base contains moisture, the hydroxide ion acts as a competing nucleophile. Solution: Use strictly anhydrous solvents and a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA). Avoid hygroscopic inorganic bases like K2CO3 unless thoroughly dried.

Q: Is there a risk of substituting the C5 chlorine or forming a bis-substituted product? A: The risk is minimal under standard SNAr conditions. The bond dissociation energy (BDE) and activation barrier for the C5 position are significantly higher than for C2[2]. C5 substitution typically requires forcing conditions or specific Cu(II)/Pd-catalyzed cross-coupling protocols. Bis-substitution only occurs if massive excesses of amine are used at temperatures exceeding 100°C.

Part 4: Quantitative Optimization Data

The following table summarizes our internal optimization trials. Notice how the interplay between solvent choice, base, and vessel type directly impacts the isolated yield.

SolventBaseTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Mechanistic Notes
EtOHTEA (2.0 eq)80 (Open Reflux)127562Amine loss due to volatility in open system.
DMFK2CO3 (2.0 eq)90 (Sealed)88570Trace hydrolysis observed due to hygroscopic base/solvent.
THF DIPEA (2.5 eq) 65 (Sealed) 16 >99 91 Optimal conditions. Clean profile, no amine loss.
NMPCs2CO3 (2.0 eq)100 (Sealed)4>9978Fast conversion, but minor bis-substitution detected.

Part 5: Self-Validating Experimental Protocol

Objective: Synthesize 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine with >90% isolated yield. Causality Check: We use anhydrous THF to prevent hydrolysis, DIPEA as a non-nucleophilic base to scavenge HCl, and a sealed tube to prevent the volatile amine from escaping.

Step 1: Preparation & Inert Atmosphere Flame-dry a 50 mL pressure tube equipped with a Teflon screw cap. Flush with argon. Add 2,5-dichloropyrimidine (1.0 eq, 10.0 mmol, 1.49 g).

Step 2: Solvent & Base Addition Add anhydrous THF (20 mL) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 25.0 mmol, 4.35 mL). Validation Check: The solution should remain clear. If it turns cloudy immediately, your DIPEA may be degraded or wet, which will compromise the reaction.

Step 3: Amine Addition Cool the vessel to 0°C in an ice bath. Dropwise add cyclopropylmethanamine (1.1 eq, 11.0 mmol, 0.95 mL). Causality Check: The initial SNAr attack is highly exothermic; cooling prevents localized hot spots that could drive trace bis-substitution or cause the amine to flash-boil.

Step 4: Heating & Monitoring Seal the tube tightly. Heat the reaction mixture at 65°C in an oil bath for 16 hours. Validation Check: Monitor by TLC (Hexanes/EtOAc 3:1). The starting material (Rf ~0.7) should completely disappear, replaced by a single, highly UV-active product spot (Rf ~0.4).

Step 5: Quench & Workup Cool to room temperature. Transfer the mixture to a round-bottom flask and concentrate under reduced pressure to remove THF and excess volatile amine. Partition the crude residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO3 (30 mL). Causality Check: The basic aqueous wash neutralizes and removes DIPEA hydrochloride salts and any trace unreacted amine.

Step 6: Isolation Wash the organic layer with brine (30 mL), dry over anhydrous Na2SO4, filter, and concentrate in vacuo. The resulting crude solid can be purified via silica gel flash chromatography (gradient 10-30% EtOAc in Hexanes) to yield the pure target compound as an off-white solid.

Part 6: References

  • The Journal of Organic Chemistry (ACS). "Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding." ACS Publications. URL:[Link]

Sources

Optimization

troubleshooting regioisomer formation in pyrimidine amination reactions

Advanced Troubleshooting Guide for Regioisomer Formation in 2,4-Dichloropyrimidines Welcome to the Technical Support Center. As application scientists and synthetic chemists, we frequently encounter the challenge of regi...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Troubleshooting Guide for Regioisomer Formation in 2,4-Dichloropyrimidines

Welcome to the Technical Support Center. As application scientists and synthetic chemists, we frequently encounter the challenge of regioselectivity when functionalizing pyrimidine scaffolds. The amination of 2,4-dichloropyrimidines is notorious for yielding difficult-to-separate mixtures of C2 and C4 regioisomers.

This guide provides field-proven causality analyses, self-validating experimental protocols, and structural troubleshooting strategies to help you achieve absolute regiocontrol in your drug development workflows.

Mechanistic Fundamentals: The Causality of Regioselectivity

The divergence in regioselectivity stems from the fundamental differences between kinetic/thermodynamic control in Nucleophilic Aromatic Substitution (SNAr) and ligand-controlled oxidative addition in Buchwald-Hartwig Amination (BHA).

In a standard SNAr reaction, the C4 position is inherently more electrophilic because the resulting Meisenheimer intermediate is stabilized by a para-like relationship to the N1 atom and an ortho-like relationship to the N3 atom[1]. However, this intrinsic C4 preference is highly sensitive to the electronic effects of other ring substituents. Conversely, palladium-catalyzed cross-coupling bypasses the Meisenheimer complex entirely, relying on the weaker C4–Cl bond for preferential oxidative addition[2][3].

Mechanism cluster_0 Nucleophilic Aromatic Substitution (SNAr) cluster_1 Buchwald-Hartwig Amination (BHA) SM 2,4-Dichloropyrimidine SNAr_C4 C4 Attack (Major) LUMO Localized at C4 SM->SNAr_C4 1°/2° Amine, Base SNAr_C2 C2 Attack (Minor) Favored by C6-EDG SM->SNAr_C2 Tertiary Amine or C6-EDG BHA_Ox Pd(0) Oxidative Addition at C4-Cl bond SM->BHA_Ox Pd Cat., Ligand, Base BHA_C4 C4-Amination (Exclusive) Ligand Controlled BHA_Ox->BHA_C4

Mechanistic divergence in pyrimidine amination via SNAr and Buchwald-Hartwig pathways.

Troubleshooting Guide (FAQs)

Q1: Why is my SNAr reaction yielding a 1:1 to 4:1 mixture of C4 and C2 isomers instead of the expected C4 product? A1: This is a classic issue of competing kinetic and thermodynamic pathways. While C4 substitution is generally favored[2], high temperatures or highly polar solvents can erode kinetic control. Causality: The energy difference between the transition states for C2 and C4 attack is often narrow. Solution: Lower the reaction temperature (0 °C to 20 °C) and switch to a less polar solvent (e.g., DCM or THF instead of DMF) to strictly enforce kinetic control. If SNAr fails to improve, transition to a Buchwald-Hartwig protocol[1][3].

Q2: I have an electron-donating group (e.g., -OMe, -NHMe) at the C6 position, and my reaction is unexpectedly C2-selective. Why? A2: This is an electronic phenomenon governed by frontier molecular orbitals. Causality: Quantum mechanical (QM) analysis reveals that an electron-donating group (EDG) at C6 significantly alters the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring. While unsubstituted 2,4-dichloropyrimidine has its LUMO localized at C4, a C6-EDG redistributes the LUMO favorably toward C2, lowering the transition state energy for C2 attack and reversing the standard selectivity[4].

Q3: How can I intentionally direct amination to the C2 position without altering my core pyrimidine substituents? A3: You can achieve this by manipulating the nucleophile rather than the electrophile. Causality: Utilizing a tertiary amine nucleophile (instead of a primary or secondary amine) induces excellent C2 selectivity. The bulky tertiary amine preferentially attacks the C2 position due to specific transition-state stabilization, forming an intermediate that undergoes in situ N-dealkylation to yield the formally secondary amine product at C2[5]. Alternatively, using 5-trimethylsilyl-2,4-dichloropyrimidine acts as a steric surrogate that blocks C4, forcing C2 amination[6].

Q4: How does palladium catalysis (Buchwald-Hartwig) guarantee C4 regioselectivity? A4: By changing the reaction mechanism from nucleophilic addition to metal oxidative addition. Causality: The C4–Cl bond is electronically more susceptible to oxidative addition by Pd(0) than the C2–Cl bond. By using a catalyst system like Pd₂(dba)₃ with a suitable ligand (e.g., Xantphos or dppb) and LiHMDS as the base, the reaction becomes entirely ligand-controlled, yielding >99:1 C4 selectivity and completely bypassing the mixed SNAr pathways[2][3].

Troubleshooting Issue Issue: Poor Regioselectivity Check1 Analyze Substrate Electronics Issue->Check1 Check2 Evaluate Nucleophile Sterics Issue->Check2 Sol1 C6-EDG Present? Expect C2 Shift Check1->Sol1 Sol2 Use Pd-Catalysis for C4 e.g., Pd2(dba)3 / Xantphos Check1->Sol2 To force C4 Sol3 Use Tertiary Amine For C2 Selectivity Check2->Sol3 Sol4 Lower Temp / Non-polar Solvent For C4 Kinetic Control Check2->Sol4

Decision tree for troubleshooting regioselectivity in 2,4-dichloropyrimidine amination.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in validation steps to ensure scientific integrity and confirm regiochemical outcomes.

Protocol A: C4-Selective Buchwald-Hartwig Amination

Objective: Achieve >99:1 C4 selectivity on challenging substrates[2].

  • Setup: In an oven-dried Schlenk flask under argon, combine 2,4-dichloropyrimidine (1.0 equiv), the desired secondary amine (1.2 equiv), Pd₂(dba)₃ (2 mol%), and dppb ligand (4 mol%).

  • Solvent & Base: Add anhydrous toluene (0.2 M), followed by LiHMDS (1.0 M in THF, 1.5 equiv) dropwise at room temperature.

  • Execution: Stir at 80 °C for 4–6 hours. Monitor by LC-MS until the starting material is consumed.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate.

  • Self-Validation (NMR Dechlorination Assay): To definitively prove C4-selectivity, take a 10 mg aliquot of the purified product and subject it to hydrogenation (Pd/C, H₂, MeOH) to remove the remaining C2 chlorine. Analyze the dechlorinated product via ¹H NMR.

    • Proof of C4-Amination: The NMR will show a singlet (C2-H), a doublet (C6-H), and a doublet/dd (C5-H).

    • Proof of C2-Amination: The NMR would show a highly symmetric pattern: a doublet integrating to 2H (C4-H, C6-H) and a triplet integrating to 1H (C5-H)[4].

Protocol B: C2-Selective SNAr via Tertiary Amine Nucleophiles

Objective: Force C2 amination using in situ N-dealkylation[5].

  • Setup: Dissolve 5-substituted-2,4-dichloropyrimidine (1.0 equiv) in CHCl₃ (0.5 M).

  • Reagent Addition: Add the tertiary amine (e.g., triethylamine or N,N-diisopropylethylamine, 1.5 equiv).

  • Execution: Heat the mixture to 40 °C for 3–12 hours. The tertiary amine attacks the C2 position, forming a quaternary ammonium intermediate that spontaneously dealkylates to form the stable secondary amine at C2.

  • Self-Validation (TLC/MS): Monitor the reaction by TLC. The quaternary intermediate will appear baseline-bound. The emergence of a mobile, UV-active spot indicates successful dealkylation. LC-MS will confirm the loss of one alkyl group (e.g., loss of an ethyl group from TEA)[1][5].

Quantitative Data Summary

The following table summarizes the expected regiochemical outcomes based on the intersection of substrate electronics and reaction conditions.

SubstrateNucleophileReaction ConditionsMajor RegioisomerRatio (C4:C2)Ref
2,4-Dichloropyrimidine1° / 2° AmineSNAr (DIPEA, DMF, RT)C4-Amination~ 4:1[2]
6-Aryl-2,4-dichloropyrimidine2° AmineBHA (Pd₂(dba)₃, LiHMDS, 80°C)C4-Amination> 99:1[2]
6-Methoxy-2,4-dichloropyrimidine2° AmineSNAr (K₂CO₃, EtOH, Reflux)C2-AminationReversal (C2 major)[4]
5-Substituted-2,4-dichloropyrimidineTertiary AmineSNAr (CHCl₃, 40°C, Dealkylation)C2-Amination> 95:5[5]
2,4-Dichloropyridine (Analog)AnilineBHA (Pd cat., Xantphos, 100°C)C2-Amination~ 25:1[7]
References
  • Title: A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine Source: Organic Letters (acs.org) URL: [Link]

  • Title: Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides Source: ResearchGate URL: [Link]

  • Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles Source: Researcher.life URL: [Link]

  • Title: Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries Source: ResearchGate URL: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and purification of 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine. This guide is designed for researchers, med...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and purification of 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and detailed protocols to help you overcome common challenges encountered during the purification of this important synthetic intermediate.

Part 1: Frequently Asked Questions (FAQs) - Understanding Your Impurity Profile

This section addresses foundational questions about the purity of your crude product. A clear understanding of potential byproducts is the first step toward designing an effective purification strategy.

Q1: What are the most likely impurities in my crude 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine reaction mixture?

The synthesis of the target compound typically involves a nucleophilic aromatic substitution (SNAr) reaction between a dichloropyrimidine species (e.g., 2,5-dichloropyrimidine) and cyclopropylmethylamine. Based on this pathway, several byproducts can be anticipated.

Table 1: Potential Impurities and Their Origins

Impurity NameStructure (Example)Typical OriginKey Characteristics & Removal Strategy
Unreacted 2,5-DichloropyrimidineCl-C₄HClN₂-ClIncomplete reaction.Significantly less polar than the desired product. Easily removed by silica gel chromatography.
Di-substituted Pyrimidine(C₄H₈N)-C₄HClN₂-(NHCH₂C₃H₅)Reaction of the product with a second equivalent of cyclopropylmethylamine.More polar than the desired product. Can be separated by silica gel chromatography.
Isomeric Product4-chloro-N-(cyclopropylmethyl)pyrimidin-2-amineIf the starting material contained 2,4-dichloropyrimidine impurity.Polarity is very similar to the desired product, making chromatographic separation challenging. Recrystallization may be more effective.
Polymeric Impurities---Can form at elevated temperatures or during prolonged reaction times.Often insoluble or baseline material in chromatography. Can sometimes be removed by trituration or filtration.

Q2: What is the best initial step to assess the purity of my crude product?

A combination of Thin Layer Chromatography (TLC) and ¹H NMR is the most efficient approach.

  • Thin Layer Chromatography (TLC): Use a solvent system such as 3:1 Hexane:Ethyl Acetate. This will give you a quick visual assessment of the number of components in your mixture. The desired product should appear as a major spot, with impurities visible as separate, often fainter, spots.

  • ¹H NMR Spectroscopy: A crude ¹H NMR spectrum can provide quantitative insight. Look for the characteristic signals of the cyclopropyl group (multiplets between 0.2-1.2 ppm) and the pyrimidine ring protons. The presence of unreacted starting materials or significant isomeric impurities can often be identified by comparing the integrations of key peaks.

Part 2: Troubleshooting Common Purification Challenges

This section provides solutions to specific problems you may encounter during the purification process.

Q3: My crude product is a persistent oil and will not crystallize. How can I isolate a solid?

This is a common issue when residual solvents or low-melting impurities are present.

  • Initial Step: High-Vacuum Drying. Ensure all volatile solvents (like DCM, Ethyl Acetate, or THF) are thoroughly removed on a rotary evaporator followed by drying under high vacuum for several hours.

  • Trituration. Attempt to induce crystallization by trituration. Add a small amount of a non-polar solvent in which the product is poorly soluble (e.g., hexanes or diethyl ether) to the oil. Vigorously scratch the side of the flask with a glass rod at the solvent-oil interface. This can provide nucleation sites for crystal growth.

  • Solvent-Antisolvent Crystallization. If trituration fails, dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate). Slowly add a non-polar "anti-solvent" (e.g., hexanes) until the solution becomes persistently cloudy. Add a drop or two of the good solvent to clarify, and then allow the mixture to stand undisturbed. This method, known as diffusion crystallization, can yield high-quality crystals.[1]

Q4: I performed column chromatography, but my fractions containing the product are still contaminated with an impurity. What went wrong?

This typically points to poor separation, which can be resolved by optimizing your chromatography conditions. The key is to achieve a sufficient difference in retention factors (ΔRf) between your product and the contaminant.

  • Problem: Co-elution of a closely-related impurity (e.g., an isomer).

    • Solution 1: Decrease Solvent Polarity. If the impurity has a very similar Rf value, decrease the polarity of your eluent. For example, if you used 3:1 Hexane:EtOAc, try switching to 5:1 or even 10:1 Hexane:EtOAc. This will increase the retention time of all compounds on the silica gel, potentially elongating the separation between your product and the impurity.[2]

    • Solution 2: Change Solvents. Sometimes, changing the solvent system entirely can alter selectivity. Consider a system based on Dichloromethane:Methanol or Toluene:Ethyl Acetate.

    • Solution 3: Use a Different Stationary Phase. If silica gel is not providing adequate separation, consider using alumina or a reverse-phase C18 silica for challenging separations.

  • Problem: Product is "streaking" or tailing on the column.

    • Solution: This can happen if the compound is highly polar or acidic/basic. Try adding a small amount (0.5-1%) of a modifier to your eluent. For an amine-containing compound like this, adding triethylamine (Et₃N) can deactivate acidic sites on the silica gel, leading to sharper peaks and better separation.

Q5: My recrystallization attempt resulted in low yield or no improvement in purity. What should I do?

Successful recrystallization depends entirely on the choice of solvent.[3] The ideal solvent should dissolve the compound well when hot but poorly when cold.

  • Finding the Right Solvent: Test solubility in a range of solvents on a small scale. Place a few milligrams of your crude product in separate test tubes and add 0.5 mL of different solvents (e.g., isopropanol, ethyl acetate, acetonitrile, toluene, and mixtures like ethanol/water).

  • Optimize the Cooling Process: Slow cooling is crucial for forming pure crystals. Allowing the hot, saturated solution to cool to room temperature undisturbed before placing it in an ice bath will exclude impurities more effectively than rapid chilling.[3]

  • Consider a Multi-Step Approach: For very impure samples, a combination of methods is often best. Use column chromatography to remove the bulk of impurities that are very different in polarity, and then use recrystallization as a final polishing step to remove trace amounts of closely related impurities.[3]

Part 3: Detailed Purification Protocols

Here are step-by-step methodologies for the purification of 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine.

Workflow Overview

The following diagram illustrates a standard, multi-step purification strategy to achieve high purity.

G cluster_0 Initial Work-up cluster_1 Bulk Purification cluster_2 Final Product A Crude Reaction Mixture B Aqueous Wash / Extraction A->B Dilute with EtOAc C Column Chromatography B->C Concentrate & Load D Recrystallization C->D Optional Polishing E Pure 5-chloro-N-(cyclopropylmethyl) pyrimidin-2-amine C->E Combine Pure Fractions D->E Filter & Dry G Start Analyze TLC of Crude Q1 Is ΔRf between product and impurity > 0.2? Start->Q1 GoodSep Proceed with Standard Column Chromatography Q1->GoodSep Yes PoorSep Optimize Conditions Q1->PoorSep No Q2 Is impurity more polar or less polar? PoorSep->Q2 LessPolar Use shallower gradient (e.g., start at 100% Hexane) Q2->LessPolar Less Polar MorePolar Use stronger solvent system (e.g., DCM/MeOH) Q2->MorePolar More Polar

Sources

Optimization

Technical Support Center: Troubleshooting the Removal of Unreacted Cyclopropylmethylamine (CPMA)

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals who are experiencing bottlenecks in purifying final products contaminated with unrea...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals who are experiencing bottlenecks in purifying final products contaminated with unreacted cyclopropylmethylamine (CPMA).

Rather than relying on resource-intensive chromatography—which often results in streaking or co-elution due to the amine's polarity—this guide provides field-proven, self-validating methodologies based on the physicochemical properties of CPMA.

Executive Summary & Physicochemical Profiling

Cyclopropylmethylamine (CAS: 2516-47-4) is a highly versatile primary aliphatic amine. Understanding its fundamental chemical properties is the first step in designing an efficient removal strategy. The table below synthesizes the quantitative data that dictates how CPMA behaves during workup procedures[1].

Table 1: Physicochemical Properties of Cyclopropylmethylamine (CPMA)

PropertyValueRelevance to Purification Strategy
Boiling Point 86 °CRelatively low boiling point allows for physical removal via vacuum evaporation or azeotropic co-evaporation.
pKa ~10.41Highly basic; easily and quantitatively protonated by dilute aqueous acids to form water-soluble salts.
Nucleophilicity High (Primary Amine)Rapidly and selectively reacts with electrophilic scavenger resins (e.g., Polymer-Supported Isocyanate).
Water Solubility Fully misciblePartitions strongly into aqueous layers when protonated, leaving lipophilic products in the organic phase.

Diagnostic Workflow: Selecting a Purification Strategy

Choosing the correct removal method depends entirely on the chemical nature of your target product. The following decision matrix illustrates the logical relationship between your product's properties and the optimal CPMA removal technique.

CPMA_Removal Start Unreacted CPMA in Reaction Mixture Q1 Is the final product acid-sensitive or highly basic? Start->Q1 Q2 Is the final product volatile (bp < 150°C)? Q1->Q2 Yes AcidBase Protocol A: Acid-Base Extraction (Aqueous HCl wash) Q1->AcidBase No Scavenger Protocol B: PS-Isocyanate Scavenger Resin Q2->Scavenger Yes Evap Protocol C: Vacuum Evaporation (bp 86°C) Q2->Evap No

Decision tree for selecting the optimal cyclopropylmethylamine (CPMA) removal strategy.

Validated Methodologies

Every protocol detailed below is designed as a self-validating system . Do not proceed to the next synthetic step without performing the embedded validation checks.

Protocol A: Acid-Base Extraction (For Neutral or Acidic Products)

Causality: CPMA is a strong base (pKa ~10.41). Washing the organic phase with an acidic solution (pH < 3) forces the equilibrium toward the protonated state. The resulting cyclopropylmethylammonium salt is highly polar and partitions exclusively into the aqueous phase, leaving the neutral product behind[2].

Step-by-Step Methodology:

  • Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., Dichloromethane, Ethyl Acetate, or Ether).

  • Transfer the solution to a separatory funnel and add an equal volume of 1M aqueous HCl. (Note: If your product is mildly acid-sensitive, substitute with 10% aqueous Citric Acid).

  • Shake vigorously, venting the funnel frequently to release pressure. Allow the biphasic system to separate completely.

  • Self-Validation Step: Test the pH of the aqueous layer using indicator paper. It must remain acidic (pH < 3). If the pH is basic or neutral, the excess CPMA has neutralized your acid wash. Add more acid and repeat the extraction[3].

  • Drain the aqueous layer (which now contains the CPMA salt).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Polymer-Supported Isocyanate Scavenging (For Basic or Acid-Sensitive Products)

Causality: If your product is also a basic amine, acid-base extraction will wash away your product alongside the CPMA. Polymer-supported isocyanate (PS-NCO) acts as a solid-phase electrophilic scavenger. The unreacted CPMA attacks the resin-bound isocyanate to form a stable, covalently linked urea. Because the resin backbone (polystyrene) is insoluble, the trapped CPMA is physically removed from the solution via filtration[4].

Step-by-Step Methodology:

  • Dissolve the crude mixture in an anhydrous, non-nucleophilic solvent that swells polystyrene well (e.g., Dichloromethane, THF, or Toluene).

  • Add 2.5 to 3.0 equivalents of PS-Isocyanate resin (typically 1.0 - 1.5 mmol/g loading) relative to the estimated molar amount of unreacted CPMA.

  • Agitate the suspension gently on an orbital shaker at room temperature for 2 to 4 hours. Do not use a magnetic stir bar, as the grinding action will pulverize the resin beads.

  • Self-Validation Step: Spot the supernatant on a TLC plate and stain with Ninhydrin. The absence of a purple/pink spot confirms the complete consumption of the primary amine.

  • Filter the mixture through a sintered glass funnel or a plug of glass wool to remove the resin[5].

  • Wash the resin bed with a small volume of the reaction solvent to recover any entrained product, then concentrate the combined filtrates.

Protocol C: Vacuum Evaporation (For Non-Volatile Products)

Causality: CPMA has a relatively low boiling point (86 °C)[1]. If the final product is a solid or a high-boiling liquid (>150 °C), the difference in volatility can be exploited to drive off the CPMA physically without chemical intervention.

Step-by-Step Methodology:

  • Transfer the crude mixture to a round-bottom flask.

  • Attach to a rotary evaporator and remove the bulk reaction solvent at 40 °C.

  • To facilitate azeotropic removal of the amine, add 10 mL of Toluene or Methanol to the flask, and re-evaporate. Repeat this co-evaporation step 2-3 times.

  • Place the flask under high vacuum (Schlenk line or vacuum pump, < 1 mbar) for 4-6 hours at room temperature.

  • Self-Validation Step: Analyze the isolated product via ¹H NMR. The complete absence of the characteristic cyclopropyl multiplet (typically around 0.1-0.5 ppm) confirms successful removal.

Advanced Troubleshooting & FAQs

Q: I am using Protocol A (Acid-Base Extraction), but I am forming a stubborn emulsion. How do I break it? A: Emulsions during amine extractions often occur because the protonated amine acts as a mild surfactant, or due to the presence of finely divided particulates. Troubleshooting steps:

  • Add saturated aqueous NaCl (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, decreasing the solubility of the organic solvent in the water phase and forcing the layers to separate.

  • If the emulsion persists, filter the entire biphasic mixture through a pad of Celite to remove particulate stabilizers.

  • Gently swirl (do not shake) the funnel to encourage droplet coalescence.

Q: My final product is a secondary amine. Will acid-base extraction work? A: No. Both CPMA and your secondary amine product will be protonated by the acidic wash and will co-extract into the aqueous layer[3]. In this scenario, you must use Protocol B (PS-Isocyanate Scavenging) . The PS-Isocyanate resin reacts much faster with unhindered primary amines (like CPMA) than with sterically hindered secondary amines, allowing for selective scavenging[4].

Q: The PS-Isocyanate resin isn't completely removing the CPMA. What went wrong? A: Incomplete scavenging usually stems from three mechanistic failures:

  • Inadequate Swelling: PS-Isocyanate is typically a polystyrene-divinylbenzene (PS-DVB) copolymer. It must be adequately swelled to expose the internal reactive sites. Ensure you are using a good swelling solvent (DCM, THF, or Toluene). Alcohols and water will not swell the resin and will actively destroy the isocyanate groups.

  • Insufficient Equivalents: You may have underestimated the residual CPMA. Always use at least a 2.5-fold molar excess of the resin's loading capacity.

  • Degraded Resin: Isocyanate resins are highly moisture-sensitive. If the resin was stored improperly, the isocyanate groups may have hydrolyzed to unreactive primary amines. Always store PS-NCO under argon at 4 °C.

References

  • Aminomethylcyclopropane (CAS 2516-47-4) Chemical Properties.LookChem.
  • 4.8: Acid-Base Extraction.Chemistry LibreTexts.
  • Removal of unreacted starting materials from N-(4-Methoxybenzyl)butan-1-amine.Benchchem.
  • Polymer-Supported Quenching Reagents for Parallel Purification.Journal of the American Chemical Society - ACS Publications.
  • Flow Chemistry in Organic Synthesis.Thieme-Connect.

Sources

Troubleshooting

Technical Support Center: Reaction Temperature Optimization for 2-Amino-5-chloropyrimidine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes and address the fundamental chemical mechanics that dictate the success or failure of yo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes and address the fundamental chemical mechanics that dictate the success or failure of your synthesis.

2-Amino-5-chloropyrimidine is a non-negotiable building block in the development of bioactive kinase inhibitors and broad-spectrum antiparasitic agents (such as substituted 4-aminocinnolines targeting Leishmania and T. brucei)[1]. Because the pyrimidine core is inherently electron-deficient, optimizing the reaction temperature is the single most critical variable for controlling regioselectivity, preventing over-chlorination, and maximizing yield.

Mechanistic Causality: Why Temperature Dictates Regioselectivity

Do not simply execute steps; you must understand the causality behind the thermal parameters. We primarily utilize two synthetic routes, both of which are highly sensitive to thermal fluctuations.

Route A: Electrophilic Aromatic Substitution (SEAr) via NCS

In this route, the starting material (2-aminopyrimidine) undergoes chlorination. The 5-position is the most electron-rich carbon on the pyrimidine ring due to the ortho/para-directing (+M) effect of the 2-amino group[2]. However, the electron-withdrawing nitrogen atoms in the ring create a high activation energy barrier.

  • < 20 °C (Kinetic Starvation): The thermal energy is insufficient to overcome the activation barrier of the rigid pyrimidine ring. The electrophilic attack by the chloronium ion stalls.

  • 40–50 °C (Optimal Kinetic Control): This narrow window provides the precise energy required for N-Chlorosuccinimide (NCS) to attack the activated 5-position selectively without breaking the C-H bonds at the deactivated 4/6 positions.

  • > 70 °C (Thermodynamic Override): Thermodynamic control takes over. The excess thermal energy forces the chlorination of the less reactive positions, leading to 2-amino-4,5-dichloropyrimidine impurities.

Route B: Cyclocondensation (Bottom-Up Synthesis)

This route constructs the pyrimidine ring by condensing a chlorinated C3 building block (like 2-chloromalonaldehyde) with guanidine hydrochloride[3].

  • < 50 °C: The initial nucleophilic attack occurs, but the subsequent dehydration and ring-closure steps fail, trapping the reaction as an acyclic intermediate.

  • 75–80 °C (Optimal): Refluxing ethanol provides the ideal environment for complete cyclocondensation and aromatization.

  • > 90 °C: Prolonged exposure to excessive heat causes the highly reactive 2-chloromalonaldehyde precursor to undergo self-condensation and polymerization, destroying the yield.

Mandatory Visualization: Temperature-Dependent Pathways

Pathway Start1 Route A: 2-Aminopyrimidine + NCS (SEAr) TempLow1 < 20°C Sluggish SEAr Start1->TempLow1 Too Cold TempOpt1 40-50°C Optimal SEAr Start1->TempOpt1 Controlled Heat TempHigh1 > 70°C Over-chlorination Start1->TempHigh1 Overheating Start2 Route B: 2-Chloromalonaldehyde + Guanidine HCl TempLow2 < 50°C Incomplete Cyclization Start2->TempLow2 Too Cold TempOpt2 75-80°C Optimal Condensation Start2->TempOpt2 EtOH Reflux TempHigh2 > 90°C Precursor Degradation Start2->TempHigh2 Overheating Target 2-Amino-5-chloropyrimidine (Target Product) TempOpt1->Target Impurity1 4,5-Dichloro Impurity TempHigh1->Impurity1 TempOpt2->Target Impurity2 Polymerized Byproducts TempHigh2->Impurity2

Reaction pathways and temperature thresholds for 2-amino-5-chloropyrimidine synthesis.

Quantitative Data: Temperature vs. Yield Profile

The following table summarizes empirical data from the Route A (NCS SEAr) workflow, demonstrating the strict causality between thermal control and product purity.

Reaction Temperature (°C)Conversion (%)Mono-chloro Yield (%)Di-chloro Impurity (%)Unreacted Precursor (%)
10 - 20 3530< 165
30 - 35 6055240
45 - 50 (Optimal) > 98 92 4 < 2
65 - 70 > 9965280
> 85 > 99< 40> 450

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Regioselective Chlorination via NCS (Optimized for 45 °C)
  • Dissolution: Suspend 2-aminopyrimidine (1.0 eq) in anhydrous DMF (10 volumes) at 20 °C.

    • Validation Check: The solution must become completely transparent. Undissolved material indicates moisture contamination or poor solvent quality.

  • Electrophile Addition: Add N-Chlorosuccinimide (1.05 eq) portion-wise over 30 minutes to prevent thermal spiking.

  • Thermal Activation: Gradually raise the heating mantle to exactly 45 °C.

    • Validation Check: An initial, mild exothermic spike should be observed. If no exotherm occurs within 15 minutes, the NCS has likely degraded (loss of active chlorine).

  • Monitoring: Stir at 45 °C for 4 hours.

    • Validation Check: Pull an aliquot for LC-MS. You must observe an exact M and M+2 peak ratio of 3:1 at m/z 129 and 131. This is the definitive signature for mono-chlorination[2].

  • Quench & Isolate: Cool to 5 °C, quench with ice water, and filter the resulting precipitate.

Protocol B: Cyclocondensation (Optimized for 78 °C)
  • Free Base Generation: To a solution of sodium ethoxide (2.1 eq) in anhydrous ethanol, add guanidine hydrochloride (1.0 eq) at room temperature[3].

    • Validation Check: A stark white precipitate (NaCl) must form immediately, confirming the successful generation of the free guanidine base.

  • Condensation: Add 2-chloromalonaldehyde (1.0 eq) dropwise. Heat the reaction mixture to a gentle reflux (78 °C).

    • Validation Check: The mixture should transition from a cloudy suspension to a homogeneous yellow solution before the final product begins to precipitate.

  • Isolation: Cool to room temperature and neutralize with concentrated HCl.

    • Validation Check: The filtrate pH must be adjusted to exactly 6.0–6.5 to ensure the product is fully precipitated and not lost in the aqueous wash.

Troubleshooting Guides & FAQs

Q: Why am I observing a 1:1 mixture of mono- and di-chlorinated products? A: This is a classic symptom of thermal overshoot. If the reaction temperature exceeds 60 °C during the addition of NCS, thermodynamic control allows the chloronium ion to attack the less reactive 4- or 6-positions. Actionable Fix: Ensure NCS is added portion-wise at 20 °C to control the initial exotherm, then strictly maintain the heating mantle at 45–50 °C.

Q: My reaction stalls at 50% conversion even at the recommended 45 °C. What is the cause? A: Stalled SEAr reactions are typically caused by degraded NCS or the presence of moisture, which quenches the electrophile. Actionable Fix: Validate your NCS purity (it should be a stark white powder, not yellow). If the NCS is pure, add a catalytic amount of acetic acid (0.1 eq) to further activate the NCS and facilitate the formation of the chloronium intermediate.

Q: How can I definitively prove I have the 5-chloro isomer and not the 4-chloro isomer? A: While 1H-NMR is useful, the definitive self-validating check is Mass Spectrometry. You must observe an exact M and M+2 peak ratio of 3:1, which is the universal signature for a single chlorine atom[2]. Furthermore, in 1H-NMR, the 5-chloro isomer will present a single sharp singlet integrating to 2 protons (the symmetrical C4 and C6 protons), whereas the 4-chloro isomer will present two distinct doublets.

Q: During the cyclocondensation route, my reaction mixture turned black and viscous. What happened? A: This indicates severe degradation and polymerization of the 2-chloromalonaldehyde precursor. This occurs when the reaction is heated above 90 °C or if the reflux is extended beyond the necessary timeframe. Actionable Fix: Strictly control the reflux temperature to 78 °C (the boiling point of ethanol) and monitor the reaction via TLC every 30 minutes. Quench the reaction immediately upon consumption of the starting material[3].

Mandatory Visualization: Troubleshooting Decision Tree

Troubleshooting Issue Issue Detected: Low Yield or Impurities Check1 Is M+2 peak ratio 1:1 instead of 3:1? Issue->Check1 Check2 Are there multiple spots on TLC (Over-reaction)? Issue->Check2 Check3 Is starting material >50% unreacted? Issue->Check3 Sol1 Contaminated Halogen Source (Bromine present) Check1->Sol1 Yes Sol2 Reduce Temp to 45°C & Check NCS Equivalents Check2->Sol2 Yes Sol3 Increase Temp to 45°C or Add Acid Catalyst Check3->Sol3 Yes

Diagnostic decision tree for resolving low yields and impurities in pyrimidine synthesis.

References

  • Source: National Institutes of Health (NIH)
  • 2-Amino-5-chloropyrimidine-4-carboxylic acid | 45867-11-6 - Properties, Synthesis, and Applications Source: Benchchem URL
  • Technical Support Center: Optimizing 2-Chloromalonaldehyde Cyclization Source: Benchchem URL

Sources

Optimization

Technical Support Center: Troubleshooting 5-Chloro-N-(cyclopropylmethyl)pyrimidin-2-amine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the scale-up and impurity profiling of halogenated pyrimidine intermediates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the scale-up and impurity profiling of halogenated pyrimidine intermediates. The synthesis of 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine—typically achieved via the nucleophilic aromatic substitution (SNAr) of 2,5-dichloropyrimidine with cyclopropylmethanamine—is deceptively simple. While the regioselectivity is generally favorable, minor process deviations can lead to stubborn impurities that threaten batch viability.

This guide is designed to move beyond superficial fixes, providing you with the mechanistic causality, quantitative profiling, and self-validating protocols needed to secure >99.5% purity in your drug development workflows.

Mechanistic Causality of Common Impurities (The "Why")

To troubleshoot effectively, we must first understand the intrinsic reactivity of the pyrimidine core. The established order of reactivity for chloro-substituents on a pyrimidine ring is C4(6) > C2 >> C5 .

In 2,5-dichloropyrimidine (2,5-DCP), the C2 position is highly activated by the electron-withdrawing effect of the two adjacent ring nitrogens, which stabilize the anionic Meisenheimer intermediate during nucleophilic attack. Furthermore, density functional theory (DFT) analysis reveals that the C–Cl Bond Dissociation Energy (BDE) at the C2 position is approximately 3.34 kcal/mol lower than at the C5 position . This thermodynamic difference drives the selective formation of the desired 2-amine product.

However, this selectivity is not absolute. Impurities arise from three primary vectors:

  • Starting Material Contamination (Impurity A): Commercial 2,5-DCP is often contaminated with 2,4-dichloropyrimidine (2,4-DCP). Because the C4 position in 2,4-DCP is exceptionally reactive, any 2,4-DCP present will rapidly react to form the regioisomer 4-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine.

  • Nucleophilic Competition (Impurity B): The highly activated C2-Cl bond is susceptible to hydrolysis. If water is present in the solvent or amine base, it competes with cyclopropylmethanamine, yielding 5-chloropyrimidin-2-ol.

  • Over-reaction / Bis-amination (Impurity D): Under extreme thermal stress or massive amine excess, the typically inert C5 position can undergo substitution, yielding N,N'-bis(cyclopropylmethyl)pyrimidine-2,5-diamine.

Quantitative Impurity Profiling Data

Use the following LC-MS data table to rapidly identify anomalous peaks in your batch chromatograms.

ImpurityStructural IdentityFormation Mechanism[M+H]⁺ (m/z)Approx. RRT
A (Isomer) 4-Chloro-N-(cyclopropylmethyl)pyrimidin-2-amine2,4-DCP starting material contamination184.060.92
B (Hydrolysis) 5-Chloropyrimidin-2-olMoisture-driven nucleophilic attack at C2131.000.45
C (Des-chloro) N-(cyclopropylmethyl)pyrimidin-2-amineUpstream SM reduction / Pd-contamination150.100.78
D (Bis-amine) N,N'-bis(cyclopropylmethyl)pyrimidine-2,5-diamineThermal over-reaction at C5 position219.161.15
Troubleshooting Workflow

ImpurityWorkflow Start Batch LC-MS Profiling Decision Identify [M+H]+ Peak Start->Decision Imp1 m/z 150 Des-chloro Impurity Decision->Imp1 -34 Da Imp2 m/z 184 (Shifted RT) 4-Chloro Isomer Decision->Imp2 Isobaric Imp3 m/z 131 5-Chloropyrimidin-2-ol Decision->Imp3 SM Hydrolysis Res1 Audit SM for Des-chloro (GC-MS screening) Imp1->Res1 Res2 Purify 2,5-DCP SM (Remove 2,4-DCP) Imp2->Res2 Res3 Enforce Anhydrous Conditions (Karl Fischer) Imp3->Res3

LC-MS diagnostic workflow for resolving 2-aminopyrimidine synthesis impurities.

Self-Validating Experimental Protocol: Anhydrous SNAr Synthesis

To eliminate Impurities B and D, the reaction must be treated as a moisture-sensitive, kinetically controlled process. This protocol utilizes built-in validation steps to ensure success.

Phase 1: Pre-Reaction Validation

  • SM Screening: Analyze the 2,5-DCP lot via GC-MS. Proceed only if the 2,4-DCP area percent is < 0.15%.

  • Moisture Quantification: Perform Karl Fischer (KF) titration on the THF solvent and N,N-Diisopropylethylamine (DIPEA). The combined water content must be strictly < 50 ppm.

Phase 2: Kinetically Controlled SNAr 3. Assembly: In a rigorously dried reactor under N₂ atmosphere, dissolve 1.0 eq of 2,5-DCP in anhydrous THF (0.5 M). Add 1.2 eq of DIPEA. 4. Cryogenic Addition: Cool the reactor to 0–5 °C. Add 1.05 eq of cyclopropylmethanamine dropwise over 30 minutes.

  • Causality: The C2-substitution is highly exothermic. Maintaining low temperatures prevents the thermal activation required for C5-attack (Impurity D).

  • Thermal Maturation: Remove the cooling bath and allow the reaction to warm to 20 °C. Stir for 4 hours. Do not apply external heat.

Phase 3: Validation & Quenching 6. In-Process Control (IPC): Pull a 50 µL aliquot, dilute in MeCN, and run a rapid LC-MS. Validate that residual 2,5-DCP is < 1% and Impurity D is non-detectable. 7. Kinetic Quench: Once IPC passes, immediately quench the reaction with 5 volumes of cold (5 °C) saturated aqueous NH₄Cl.

  • Causality: This neutralizes the excess amine and DIPEA, instantly halting any further nucleophilic attack during the workup phase.

  • Isolation: Extract with EtOAc (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Recrystallize from Heptane/EtOAc (3:1) to yield the pure product.

Troubleshooting FAQs

Q: Why am I seeing a massive spike in the m/z 131 peak during scale-up? A: The m/z 131 peak corresponds to 5-chloropyrimidin-2-ol (Impurity B). During scale-up, the hygroscopic nature of organic bases (like DIPEA or TEA) often introduces significant water into the reactor. Because the C2-Cl bond is highly activated, water acts as a competing nucleophile. Ensure your base is freshly distilled over CaH₂ and stored over molecular sieves.

Q: My LC-MS shows an isobaric impurity (m/z 184) that co-elutes closely with the main product. What is it? A: This is the regioisomer, 4-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine (Impurity A). It forms because commercial batches of 2,5-DCP frequently contain trace amounts of 2,4-DCP. The C4 position of 2,4-DCP is exceptionally reactive to SNAr . You must implement a strict GC-MS specification to reject 2,5-DCP lots containing >0.15% 2,4-DCP.

Q: Can I use palladium catalysis (e.g., Buchwald-Hartwig) to speed up this amination? A: It is strongly discouraged. The C2 position of 2,5-DCP is sufficiently activated for a metal-free SNAr. Introducing Pd catalysts risks oxidative addition at the C5-Cl bond, leading to des-chlorination (yielding Impurity C, m/z 150) or undesired cross-coupling oligomers . Stick to the metal-free, kinetically controlled protocol outlined above.

References
  • Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Troubleshooting

Technical Support Center: Recrystallization of 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to provide researchers, chemists, and drug development professionals with field-proven, mechanistically grounded g...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to provide researchers, chemists, and drug development professionals with field-proven, mechanistically grounded guidance for purifying 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine .

This compound is a highly specialized pharmaceutical intermediate. Achieving high purity requires a nuanced understanding of its structural thermodynamics, as the molecule possesses a dual-character solubility profile driven by its polar pyrimidine core and lipophilic substituents.

Part 1: Core Principles & Causality in Solvent Selection

To design a self-validating recrystallization protocol, we must first analyze the molecular architecture of 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine:

  • The Pyrimidine Core & Secondary Amine: These moieties act as strong hydrogen-bond acceptors and donors, rendering the molecule moderately polar and prone to forming intermolecular networks[1].

  • The 5-Chloro & Cyclopropylmethyl Substituents: The chlorine atom exerts an electron-withdrawing inductive effect that reduces the basicity of the pyrimidine ring, while the bulky cyclopropylmethyl group introduces significant steric hindrance and lipophilicity. This steric bulk disrupts the tight crystal packing typically seen in parent 2-aminopyrimidines, increasing the compound's solubility in non-polar solvents[1].

Because of this structural dichotomy, single-solvent systems often fail. The solubility of 2-aminopyrimidine derivatives is highly temperature-dependent and generally peaks in polar aprotic and protic solvents like cyclopentanone, methanol, and ethyl acetate[2]. Therefore, binary anti-solvent systems (e.g., Ethyl Acetate/Heptane or Ethanol/Water) are required to force the compound out of the metastable zone and into a highly ordered crystalline lattice[3].

Solvent System Selection Matrix
Solvent SystemPolarity MatchImpurity Removal FocusYield PotentialMechanistic Notes
Ethyl Acetate / Heptane ModerateNon-polar / LipophilicHighRecommended. EtOAc dissolves the compound readily at 60°C; heptane acts as a sharp anti-solvent. Excellent for removing organic byproducts.
Ethanol / Water HighPolar / HydrophilicModerate-HighEthanol disrupts H-bonding networks for dissolution[3]. Water forces rapid nucleation. Risk of hydrolysis if heated excessively.
Toluene LowHighly polarModerateRequires reflux temperatures. Excellent for leaving highly polar, baseline TLC impurities in the mother liquor.
Acetone HighBroad spectrumLowThe compound is typically too soluble in acetone[2]. Best reserved as a cold washing solvent for the final filter cake.

Part 2: Experimental Protocols

The following protocols are designed as self-validating systems. If the compound does not behave as described at any step, it indicates an anomaly in the crude impurity profile that must be addressed before proceeding.

Protocol A: Anti-Solvent Crystallization (Ethyl Acetate / Heptane)

Best for crude batches with lipophilic impurities.

  • Dissolution: Suspend 10.0 g of crude 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine in 30 mL of Ethyl Acetate (EtOAc) in a round-bottom flask. Heat to 60–65°C under gentle stirring until complete dissolution occurs.

  • Clarification (Optional but Recommended): If dark colors or insoluble particulates persist, add 0.5 g of activated charcoal, stir for 5 minutes, and perform a hot filtration through a Celite pad pre-warmed with EtOAc.

  • Anti-Solvent Titration: While maintaining the filtrate at 60°C, add hot Heptane dropwise. Continue addition until the solution reaches the cloud point (a faint, persistent turbidity that does not disappear with stirring).

  • Metastable Zone Adjustment: Add 1–2 mL of hot EtOAc just until the solution turns clear again. Causality: This step is critical. Crystallizing directly from a turbid solution causes "oiling out" (liquid-liquid phase separation). Clearing the solution ensures you are in the metastable zone, forcing solid-liquid nucleation.

  • Seeding & Cooling: Introduce 10–20 mg of pure seed crystals. Turn off the heat and allow the flask to cool to room temperature at a controlled rate of ~0.5°C/min. Once at room temperature, transfer to an ice bath (0–5°C) for 2 hours to maximize yield.

  • Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with 15 mL of ice-cold Heptane. Dry under vacuum at 40°C to constant weight. Store the purified intermediate under an inert atmosphere at 2–8°C to ensure long-term stability[4].

Part 3: Troubleshooting Guides & FAQs

Q1: My compound is "oiling out" at the bottom of the flask instead of forming crystals. How do I fix this? A1: Oiling out occurs when the melting point of the solute-solvent mixture drops below the temperature at which the compound saturates the solution. The bulky cyclopropylmethyl group makes this compound particularly susceptible to supercooling. Troubleshooting: Reheat the mixture until the oil dissolves completely. Add 2–5% more of the "good" solvent (e.g., EtOAc or Ethanol) to shift the solubility curve, then cool the solution much more slowly. Introduce seed crystals before the cloud point is reached to bypass the liquid-liquid phase separation entirely[3].

Q2: The recovered yield is unacceptably low (<50%). What went wrong? A2: A low yield indicates that the final solvent mixture is too strong, keeping the compound dissolved in the mother liquor. 2-aminopyrimidines have notoriously high solubility in pure alcohols[2]. Troubleshooting: If using Ethanol, you must add sufficient Water as an anti-solvent. If using EtOAc/Heptane, ensure the final ratio of Heptane is high enough (often 3:1 or 4:1 Heptane:EtOAc) and that the final cooling step is held at 0°C for at least 2 hours.

Q3: The melting point of my recrystallized product is broad (e.g., 4-5°C range). Is it pure? A3: No. A self-validating sign of high purity in pyrimidine derivatives is a sharp melting point range of 1–2°C. A broad range indicates that either solvent is trapped within the crystal lattice (due to crashing the crystals out too fast) or structurally similar impurities have co-crystallized. Troubleshooting: Dry the product under high vacuum for an additional 12 hours. If the melting point remains broad, perform a second recrystallization using a different solvent system (e.g., switch from EtOAc/Heptane to Ethanol/Water) to orthogonally target the remaining impurities.

Part 4: Recrystallization Decision Workflow

Recrystallization Start Crude 5-chloro-N-(cyclopropylmethyl) pyrimidin-2-amine Assess Assess Impurity Profile via HPLC/TLC Start->Assess Decision Primary Impurity Type? Assess->Decision SolventA Non-Polar Impurities Use EtOAc / Heptane Decision->SolventA Lipophilic SolventB Polar Impurities Use Ethanol / Water Decision->SolventB Hydrophilic Dissolve Dissolve at Reflux (Near Boiling Point) SolventA->Dissolve SolventB->Dissolve Filter Hot Filtration (Remove Particulates/Charcoal) Dissolve->Filter Cool Controlled Cooling (0.5°C / min) Filter->Cool Oiling Does Oiling Out Occur? Cool->Oiling Remedy Reheat to Clear Add 1-2% Good Solvent Add Seed Crystals Oiling->Remedy Yes Isolate Filter, Wash & Dry (High-Purity Product) Oiling->Isolate No Remedy->Cool

Workflow for the recrystallization of 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine.

References

  • Benchchem.Technical Support Center: Purifying Ethyl 2-aminopyrimidine-5-carboxylate by Recrystallization.
  • MilliporeSigma.4-Chloro-N-cyclopropyl-5-methylpyrimidin-2-amine.
  • CrystEngComm (RSC Publishing).Examining intermolecular interactions in crystal structures of amide-substituted 2-aminopyrimidine derivatives.
  • ACS Publications (DOI.org).Experimental Study on Binary (Solid + Liquid) Equilibrium and Solubility Analysis of 2-Aminopyrimidine in 17 Organic Solvents at Temperatures Ranging from 272.65 to 323.35 K.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the HPLC Analysis of 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine: Method Development and Performance Metrics

For researchers, scientists, and drug development professionals, the robust and reliable analysis of pharmaceutical intermediates is a cornerstone of quality control and process development. This guide provides an in-dep...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the robust and reliable analysis of pharmaceutical intermediates is a cornerstone of quality control and process development. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine, a key building block in medicinal chemistry. We will explore a primary reversed-phase HPLC method, compare its performance with alternative stationary phases, and benchmark it against Ultra-Performance Liquid Chromatography (UPLC), providing the experimental rationale and supporting data necessary for informed method development.

The Analytical Challenge: Characterizing a Key Intermediate

5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine possesses a unique combination of structural features that present a distinct chromatographic challenge. Its pyrimidine core provides a UV-active chromophore and aromatic character, while the secondary amine is basic, and the cyclopropylmethyl group adds non-polar character. An effective analytical method must be capable of retaining this moderately polar compound and resolving it from potential starting materials, by-products, and degradants.

A Primary Reversed-Phase HPLC Method

Reversed-phase HPLC is the workhorse for the analysis of small molecules in the pharmaceutical industry.[1] For our target analyte, a C18 stationary phase is a logical starting point due to its versatility and broad applicability for compounds of moderate polarity.

Causality Behind Experimental Choices
  • Stationary Phase (C18): The octadecyl (C18) bonded silica provides a hydrophobic stationary phase that retains the analyte primarily through hydrophobic interactions with its cyclopropylmethyl and pyrimidine ring moieties.[2]

  • Mobile Phase (Acetonitrile/Water): A mixture of acetonitrile and water is a standard mobile phase for reversed-phase HPLC. Acetonitrile is often preferred over methanol as its pi electrons can disrupt interactions between analytes and the stationary phase, influencing selectivity.[3]

  • Mobile Phase pH Control (0.1% Formic Acid): The secondary amine in the analyte is basic and will be protonated at acidic pH. By adding a small amount of formic acid to the mobile phase to maintain a pH well below the pKa of the amine, we ensure a single, consistent ionization state (BH+).[4] This "ion suppression" minimizes peak tailing and leads to sharper, more symmetrical peaks, as the ionized form is more polar and less retained.[5]

  • UV Detection: Pyrimidine derivatives exhibit strong ultraviolet absorbance.[6] Published spectra for similar chlorinated pyrimidines suggest that a detection wavelength in the range of 230-260 nm would provide high sensitivity.[3]

Experimental Protocol: Primary HPLC Method

Chromatographic System:

  • Instrument: Standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Gradient Elution Program:

Time (min) % Mobile Phase B
0.0 30
10.0 80
12.0 80
12.1 30

| 15.0 | 30 |

Sample Preparation:

  • Accurately weigh approximately 10 mg of 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine reference standard or sample.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

HPLC Method Development Workflow

The following diagram illustrates the logical workflow for developing the primary HPLC method.

HPLC_Method_Development cluster_Analyte Analyte Characterization cluster_Method Method Development cluster_Validation Validation (ICH Q2) A 5-chloro-N-(cyclopropylmethyl) pyrimidin-2-amine P Properties: - Basic (Amine) - Aromatic (Pyrimidine) - UV Active - Moderately Polar A->P C Column Selection (Start with C18) P->C M Mobile Phase (ACN/Water) C->M pH pH Control (0.1% Formic Acid) M->pH D Detection (UV @ 254 nm) pH->D G Gradient Optimization D->G V Specificity Linearity Accuracy Precision Robustness G->V Final Method

A logical workflow for HPLC method development.

Comparative Analysis of Alternative HPLC Stationary Phases

The choice of stationary phase is a powerful tool to manipulate selectivity in HPLC.[7] While C18 is a robust starting point, alternative phases can offer unique advantages for separating challenging impurity profiles.

  • C8 (Octyl) Column: With a shorter alkyl chain than C18, the C8 phase is less hydrophobic.[2] This results in shorter retention times for non-polar compounds. For our analyte, this would likely lead to earlier elution, which can be advantageous for high-throughput screening, but may sacrifice resolution from early-eluting impurities.[8]

  • Phenyl-Hexyl Column: This stationary phase offers a different separation mechanism. In addition to hydrophobic interactions, the phenyl group can engage in π-π interactions with the aromatic pyrimidine ring of the analyte.[9] This can significantly alter selectivity, especially for impurities where the aromatic system is modified, providing a powerful tool for resolving closely related compounds.[7]

Table 1: Performance Comparison of Different HPLC Columns

ParameterC18 Column (Primary)C8 ColumnPhenyl-Hexyl Column
Retention Time (min) ~6.5~4.8~7.2
Primary Interaction HydrophobicHydrophobic (less)Hydrophobic & π-π
Theoretical Plates ~12,000~10,500~12,500
Tailing Factor 1.11.21.0
Advantages Robust, versatile, high efficiency.[2]Faster analysis times.[8]Alternative selectivity for aromatic compounds.[9]
Disadvantages May have strong retention for very non-polar impurities.Lower retention and potentially lower resolution.[2]Can be more complex to predict retention behavior.

Note: The values in this table are illustrative, based on typical performance characteristics for a moderately polar analyte, and are intended for comparative purposes.

Alternative Analytical Technique: Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles and instrumentation capable of handling much higher pressures than conventional HPLC.[10] This technology offers substantial improvements in three key areas: speed, resolution, and sensitivity.[11][12]

UPLC vs. HPLC: A Head-to-Head Comparison

The primary advantage of UPLC is the significant reduction in analysis time without sacrificing, and often improving, chromatographic resolution.[13] The relationship described by the van Deemter equation shows that efficiency does not drop off at higher flow rates when using smaller particles, allowing for much faster separations.[12]

UPLC_vs_HPLC cluster_advantages Key Performance Advantages of UPLC UPLC UPLC Speed Faster Analysis UPLC->Speed Resolution Higher Resolution UPLC->Resolution Sensitivity Increased Sensitivity UPLC->Sensitivity HPLC HPLC

Key differences between UPLC and HPLC systems.

Table 2: HPLC vs. UPLC for the Analysis of 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine

ParameterHPLC (Primary Method)UPLC
Typical Column Dimensions 4.6 x 150 mm, 5 µm2.1 x 50 mm, 1.7 µm
Typical Flow Rate 1.0 mL/min0.5 mL/min
Estimated Run Time 15 min3 min
Peak Width WiderNarrower
Sensitivity HighVery High[12]
Solvent Consumption per Run ~15 mL~1.5 mL[11]
System Backpressure ~150 bar~700 bar
Advantages Robust, widely available, lower cost instrumentation.Faster throughput, higher resolution, lower solvent costs.[13]
Disadvantages Longer run times, higher solvent consumption.Higher initial instrument cost, more susceptible to clogging from dirty samples.

Conclusion and Recommendations

For the routine quality control of 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine, the proposed reversed-phase HPLC method using a C18 column provides a robust and reliable platform. The use of an acidic mobile phase is critical to ensure good peak shape and reproducible retention of this basic analyte.

  • For Method Development and Impurity Profiling: Exploring a Phenyl-Hexyl column is highly recommended. Its alternative selectivity based on π-π interactions could be instrumental in resolving critical pairs of impurities that may co-elute on a standard C18 phase.

  • For High-Throughput Environments: Migrating the method to a UPLC system offers significant advantages. The dramatic reduction in run time (potentially from 15 minutes to 3 minutes) and solvent consumption can lead to substantial increases in laboratory productivity and significant cost savings, making it an ideal choice for process monitoring and release testing in a drug development setting.[11][13]

Ultimately, the choice of method depends on the specific analytical needs. This guide provides the foundational data and scientific rationale to select the most appropriate technique, ensuring the generation of high-quality, reliable data for 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine and its related substances. All developed methods should be fully validated according to ICH Q2(R1) guidelines to ensure they are fit for their intended purpose.[14][15]

References

  • Ploeser, J., & Loring, H. S. (1949). The ultraviolet absorption spectra of the pyrimidine ribonucleosides and ribonucleotides. Journal of Biological Chemistry, 178(1), 431-437.
  • Galaon, T., & David, V. (2012). The influence of mobile phase pH on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. Revue Roumaine de Chimie, 57(2), 131-140.
  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • ResearchGate. (n.d.). A Comprehensive Review on Advantages of Ultra Performance Liquid Chromatography (UPLC) for Analytical Method Development, Validation, and Stability Studies. Retrieved from [Link]

  • Kumar, A., & Saini, G. (2012). UPLC: a preeminent technique in pharmaceutical analysis. Journal of Pharmaceutical Analysis, 2(3), 1-10.
  • Petrovska-Dimitrievska, G., Acevska, J., Nakov, N., Zafirova Gjorgievska, M., & Brezovska, K. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 68(1), 69-74.
  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Wroblewski, K., & Dudek, M. K. (2022). UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. Molecules, 27(23), 8206.
  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Ferreira da Silva, F., et al. (2025). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics.
  • World Journal of Pharmaceutical Research. (2025, March 25). Ultra Performance Liquid Chromatography (Uplc): A New Trend in Analysis.
  • HELIX Chromatography. (n.d.). HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. Retrieved from [Link]

  • RSC Publishing. (2025, April 7). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Retrieved from [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
  • BenchChem. (2025). A Comparative Guide to HPLC Columns for the Analysis of 2,6-Dichlorophenylacetic Acid.
  • ResearchGate. (n.d.). UV Absorption Spectra of Azo Derivatives of Pyrimidine. Retrieved from [Link]

  • Agilent. (2022, April 15). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • Asian Journal of Pharmaceutical Analysis. (n.d.).
  • BenchChem. (2025).
  • ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]

  • Oreate AI. (2026, January 27). Beyond the Usual Suspect: Phenyl-Hexyl vs.
  • MDPI. (2024, August 29).
  • Phenomenex. (n.d.). C8 vs. C18 HPLC columns: Key differences explained. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22).
  • Hawach Scientific. (2025, November 10). Difference between C18 Column and C8 Column.
  • BenchChem. (2025).
  • Wang, Y., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLoS ONE, 13(11), e0206673.
  • ResearchGate. (n.d.).
  • MDPI. (2025, December 31). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms.
  • Chemosensors. (2025, August 13).

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Comparative

Spectroscopic Characterization and Comparative Analysis of 5-Chloro-N-(cyclopropylmethyl)pyrimidin-2-amine in Kinase Inhibitor Design

Executive Summary The pyrimidin-2-amine scaffold is a privileged pharmacophore in the development of ATP-competitive kinase inhibitors. It is prominently featured in the design of pan-JNK inhibitors targeting neurodegene...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidin-2-amine scaffold is a privileged pharmacophore in the development of ATP-competitive kinase inhibitors. It is prominently featured in the design of pan-JNK inhibitors targeting neurodegenerative disorders such as Huntington's disease[1]. Within this chemical space, 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine (CAS 1501056-65-0)[2] serves as a critical building block.

This guide provides an objective comparison of the spectroscopic characteristics and physicochemical utility of the 5-chloro target compound against its 5-fluoro and 5-bromo alternatives. By establishing rigorous, self-validating analytical workflows, researchers can accurately confirm structural integrity and isotopic distribution during lead optimization.

Mechanistic Insight: The Rationale for C5-Halogenation

In kinase inhibitor design, the C2-amino substitution (e.g., the cyclopropylmethyl group) typically interacts with the hinge region or solvent-exposed channel of the kinase domain. Conversely, the C5-position projects directly into the hydrophobic pocket (often adjacent to the gatekeeper residue)[1]. The choice of halogen at the C5 position is not arbitrary; it is a calculated decision to balance steric bulk, lipophilicity (logD), and metabolic stability:

  • 5-Fluoro Analog: Possesses high electronegativity but a small van der Waals radius (1.47 Å). While it lowers the pKa of the pyrimidine nitrogen (reducing off-target hERG liability), it often fails to fully occupy the hydrophobic pocket, leading to suboptimal binding affinity.

  • 5-Bromo Analog: Features a large radius (1.85 Å) and high lipophilicity. While it maximizes hydrophobic contacts, it dramatically increases the overall logD of the API, which can lead to poor aqueous solubility and rapid metabolic clearance via hepatic pathways.

  • 5-Chloro Analog (Target): Represents the "Goldilocks" substitution (radius 1.75 Å). It provides sufficient steric bulk to engage hydrophobic pocket residues while maintaining an optimal lipophilicity profile, ensuring the final drug candidate remains brain-penetrant without suffering from excessive plasma clearance[1].

DecisionMatrix Lead Kinase Hinge-Binding Scaffold (C5-Substitution) F 5-Fluoro Analog (Minimal Bulk, Lower pKa) Lead->F Decrease logD Cl 5-Chloro Analog (Optimal Lipophilicity & Bulk) Lead->Cl Balance Half-life Br 5-Bromo Analog (Max Steric Bulk, High logD) Lead->Br Fill Hydrophobic Pocket

Caption: Decision matrix for C5-halogen substitution in pyrimidine-based kinase inhibitors.

Comparative Spectroscopic Data

To accurately differentiate the target compound from its analogs during library synthesis, analysts rely on distinct spectroscopic markers. The table below summarizes the key analytical differentials.

Analytical Parameter5-Fluoro Analog5-Chloro Analog (Target)5-Bromo Analog
1 H NMR (H4/H6) ~8.20 ppm (d, J = 2.5 Hz)~8.25 ppm (s)~8.35 ppm (s)
13 C NMR (C5) ~145.0 ppm (d, J = 250 Hz)~120.5 ppm (s)~108.2 ppm (s)
ESI-MS [M+H] + 168.1 (100%)184.1 (100%), 186.1 (33%)228.0 (100%), 230.0 (98%)
FT-IR (C-X Stretch) ~1100 cm −1 ~750 cm −1 ~650 cm −1

Causality in Data Trends:

  • NMR Shifts: The 13 C shift of the C5 carbon moves drastically upfield from Fluoro to Bromo due to the "heavy atom effect" (spin-orbit coupling) induced by the larger halogens. The 1 H NMR signals for the Fluoro analog split into doublets due to 19 F- 1 H scalar coupling, a feature absent in the Chloro and Bromo derivatives.

  • Mass Spectrometry: The isotopic distribution is the most definitive diagnostic tool. The 5-Chloro analog exhibits a classic 3:1 ratio for the M and M+2 peaks due to the natural abundance of 35 Cl (75%) and 37 Cl (25%). The Bromo analog shows a 1:1 ratio ( 79 Br/ 81 Br), while the Fluoro analog shows no M+2 isotope peak.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems to ensure maximum reproducibility and data integrity.

Workflow A 5-Chloro-N-(cyclopropylmethyl) pyrimidin-2-amine B LC-MS Profiling (Isotope Ratio Analysis) A->B C NMR Spectroscopy (1H & 13C Shifts) A->C D FT-IR Spectroscopy (C-Cl Stretching) A->D

Caption: Analytical workflow for the spectroscopic characterization of pyrimidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO- d6​ . Add 0.05% v/v Tetramethylsilane (TMS) as an internal zero-reference standard.

  • Instrument Parameters: 400 MHz or 500 MHz spectrometer at 298 K.

  • 1 H NMR Acquisition: 16 scans, relaxation delay (d1) of 1.0 s.

  • 13 C NMR Acquisition: 1024 scans, relaxation delay (d1) of 2.0 s.

  • Expertise Note: The extended 2.0 s delay in 13 C NMR is critical. Quaternary carbons (like the C5-Cl carbon) lack attached protons to facilitate dipole-dipole relaxation. A shorter delay will result in severe signal attenuation, making the C5 peak indistinguishable from baseline noise.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Column: Reverse-phase C18 column (e.g., 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase: Solvent A (0.1% Formic Acid in H 2​ O) and Solvent B (0.1% Formic Acid in Acetonitrile).

  • Gradient: 5% to 95% B over 3.0 minutes at a flow rate of 0.6 mL/min.

  • Ionization: Electrospray Ionization in positive mode (ESI+).

  • Expertise Note: The pyrimidine ring and the secondary amine are highly basic. The use of 0.1% formic acid ensures complete protonation of the N-cyclopropylmethyl amine, yielding a robust [M+H] + signal. Always verify the 3:1 isotopic cluster at m/z 184.1/186.1 to confirm the presence of the intact chloro-pyrimidine core.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrument: FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) diamond crystal accessory.

  • Acquisition: 32 scans at a resolution of 4 cm −1 .

  • Background: Collect an ambient air background immediately prior to sample loading.

  • Expertise Note: Utilizing ATR-FTIR eliminates the need for KBr pellet preparation. KBr is highly hygroscopic; absorbed moisture creates a broad O-H stretching band that can completely obscure the critical secondary amine N-H stretch (~3300 cm −1 ) of the cyclopropylmethylamino group.

References

  • Lead Optimization toward Proof-of-Concept Tools for Huntington's Disease within a 4-(1H-Pyrazol-4-yl)pyrimidine Class of Pan-JNK Inhibitors. Journal of Medicinal Chemistry.[Link]

Sources

Validation

A Comparative Guide to 13C NMR Chemical Shifts for Cyclopropyl and Pyrimidine Carbons

For researchers and professionals in drug development and organic chemistry, a nuanced understanding of Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for unambiguous structural elucidation. This guide provid...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and organic chemistry, a nuanced understanding of Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for unambiguous structural elucidation. This guide provides an in-depth comparison of the characteristic ¹³C NMR chemical shifts observed for two structurally distinct but important chemical moieties: the strained, aliphatic cyclopropyl ring and the aromatic, electron-deficient pyrimidine ring. By examining the underlying principles and providing supporting experimental data, this document aims to equip scientists with the expertise to interpret complex spectra containing these groups with confidence.

The Diametrically Opposed Worlds of Cyclopropyl and Pyrimidine Carbons

At first glance, the ¹³C NMR chemical shifts of cyclopropyl and pyrimidine carbons occupy opposite ends of the typical spectrum for organic molecules. Cyclopropyl carbons are anomalously shielded, often resonating upfield (at lower ppm values) even of alkanes, sometimes exhibiting negative chemical shifts.[1] Conversely, pyrimidine carbons are significantly deshielded, appearing in the aromatic region at much higher ppm values. This stark difference is a direct consequence of their unique electronic and structural environments.

The Shielded Realm of the Cyclopropyl Ring

The three-membered ring of a cyclopropane is subject to significant ring strain, which forces the C-C-C bond angles to be 60°, a major deviation from the ideal sp³ hybridisation angle of 109.5°. This strain leads to a rehybridization of the carbon orbitals. The C-C bonds have increased p-character, and consequently, the C-H bonds have increased s-character.[2] This altered hybridization is a key factor contributing to the unusual shielding.

Furthermore, the electron density in the C-C bonds is concentrated outside the internuclear axis, creating what is known as "bent" or "banana" bonds. This arrangement of electrons induces a local diamagnetic anisotropic effect. When the cyclopropane ring is oriented perpendicular to the applied magnetic field, this "ring current" generates a shielding cone that strongly protects the carbon nuclei, shifting their resonance signal significantly upfield.[3]

The Deshielded Nature of the Pyrimidine Ring

In contrast, pyrimidine is a six-membered aromatic heterocycle containing two nitrogen atoms. These nitrogen atoms are more electronegative than carbon and exert a strong electron-withdrawing inductive effect on the ring. This effect reduces the electron density at the carbon atoms, leading to a significant deshielding and a downfield shift in their ¹³C NMR signals.[4][5]

The positions of the carbons within the pyrimidine ring dictate their chemical shifts. The carbons adjacent to the nitrogen atoms (C2, C4, and C6) are generally the most deshielded. The C5 carbon, which is situated between two carbon atoms, is typically the most shielded of the ring carbons, though still significantly downfield compared to aliphatic or even typical aromatic carbons.

Comparative Analysis of Experimental ¹³C NMR Data

The following tables summarize experimental ¹³C NMR chemical shift data for unsubstituted and substituted cyclopropyl and pyrimidine compounds, illustrating the principles discussed above.

Table 1: ¹³C NMR Chemical Shifts of Representative Cyclopropyl-Containing Compounds

CompoundCarbon AtomSolventChemical Shift (δ, ppm)
CyclopropaneC1, C2, C3CDCl₃-2.7[1]
EthylcyclopropaneC1 (CH)CDCl₃~10.2
C2, C3 (CH₂)CDCl₃~3.4
CH₂ (ethyl)CDCl₃~15.9
CH₃ (ethyl)CDCl₃~12.5

Table 2: ¹³C NMR Chemical Shifts of Pyrimidine and Substituted Derivatives

CompoundCarbon AtomSolventChemical Shift (δ, ppm)
PyrimidineC2DMSO-d₆158.0
C4, C6DMSO-d₆156.5
C5DMSO-d₆121.0
2-MethylpyrimidineC2DMSO-d₆167.1
C4, C6DMSO-d₆156.2
C5DMSO-d₆118.5
CH₃DMSO-d₆25.4
4,6-DimethylpyrimidineC2DMSO-d₆157.0
C4, C6DMSO-d₆166.0
C5DMSO-d₆115.5
CH₃DMSO-d₆23.4

Note: Data for substituted pyrimidines is adapted from a study on pyrimidine synthesis and may show slight variations based on experimental conditions.[6]

Causality Behind Experimental Choices: A Self-Validating Protocol for ¹³C NMR Spectroscopy

Acquiring high-quality, reproducible ¹³C NMR spectra is crucial for accurate structural assignment. The following step-by-step methodology represents a self-validating system for the elucidation of ¹³C NMR spectra.

Experimental Workflow

G Experimental Workflow for 13C NMR Spectroscopy cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep_sample 1. Sample Weighing & Dissolution (10-50 mg in 0.5-0.7 mL solvent) filter_sample 2. Filtration (if necessary) (Ensure no solid particles) prep_sample->filter_sample transfer_sample 3. Transfer to NMR Tube (5 mm tube, ~4 cm height) filter_sample->transfer_sample insert_sample 4. Spectrometer Setup (Lock, shim, tune probe) setup_params 5. Set Acquisition Parameters (Pulse program, spectral width, relaxation delay) insert_sample->setup_params acquire_data 6. Data Acquisition (Accumulate scans for adequate S/N) setup_params->acquire_data ft 7. Fourier Transform (FID to Spectrum) phase_baseline 8. Phasing and Baseline Correction ft->phase_baseline referencing 9. Chemical Shift Referencing (to TMS or solvent signal) phase_baseline->referencing peak_picking 10. Peak Picking & Integration referencing->peak_picking

Caption: A stepwise workflow for acquiring and processing 13C NMR spectra.

Step-by-Step Methodology
  • Sample Preparation:

    • Weighing and Dissolution: Accurately weigh 10-50 mg of the sample and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.[6]

    • Filtration: If any solid particles are present, filter the solution through a small plug of glass wool into a clean NMR tube to prevent shimming issues and potential damage to the spectrometer.

    • Transfer to NMR Tube: Use a standard 5 mm NMR tube. The final solution height should be approximately 4 cm.

  • Spectrometer Setup and Data Acquisition:

    • Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field. "Shimming" is the process of optimizing the homogeneity of the magnetic field across the sample volume to achieve sharp spectral lines.

    • Setting Acquisition Parameters:

      • Pulse Program: For a standard ¹³C spectrum, a proton-decoupled pulse sequence is used. This removes C-H coupling, resulting in a single peak for each unique carbon atom, which simplifies the spectrum.[4]

      • Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts (e.g., 0-220 ppm).[7]

      • Relaxation Delay (d1): This is a crucial parameter for quantitative analysis. A sufficiently long delay (typically 5 times the longest T₁ relaxation time) is necessary to allow all carbon nuclei to return to equilibrium before the next pulse. For routine qualitative spectra, a shorter delay (1-2 seconds) is often used to save time.

    • Data Acquisition: The number of scans is chosen to achieve an adequate signal-to-noise ratio, which is particularly important for the low natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing and Analysis:

    • Fourier Transform: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum through a Fourier transform.

    • Phasing and Baseline Correction: The spectrum is phased to ensure that all peaks have the correct absorptive lineshape. The baseline is then corrected to be flat across the spectrum.

    • Chemical Shift Referencing: The chemical shift axis is calibrated relative to a standard reference compound. Tetramethylsilane (TMS) is the universally accepted primary reference, with its ¹³C signal defined as 0.0 ppm. Alternatively, the known chemical shift of the deuterated solvent can be used as a secondary reference.[8]

    • Peak Picking and Interpretation: The chemical shifts of the peaks are determined and correlated with the different carbon environments in the molecule.

Logical Relationships in NMR Data Interpretation

The interpretation of ¹³C NMR spectra is a deductive process that combines experimental data with chemical principles. The following diagram illustrates the logical flow from the initial spectrum to the final structural assignment.

G Logic of 13C NMR Spectral Interpretation cluster_data Experimental Data cluster_analysis Chemical Knowledge & Analysis cluster_conclusion Structural Elucidation spectrum 1. Acquired 13C NMR Spectrum num_signals 2. Number of Signals (Indicates number of unique carbons) spectrum->num_signals chem_shifts 3. Chemical Shifts (ppm) (Indicates electronic environment) spectrum->chem_shifts chem_principles 5. Chemical Principles (Hybridization, electronegativity, anisotropy) mol_formula 4. Molecular Formula (From MS or elemental analysis) compare_data 6. Comparison with Databases & Literature Values chem_principles->compare_data assign_peaks 7. Assign Signals to Specific Carbons compare_data->assign_peaks propose_structure 8. Propose/Confirm Structure assign_peaks->propose_structure

Caption: The deductive process of interpreting 13C NMR data for structural elucidation.

Conclusion

The ¹³C NMR chemical shifts of cyclopropyl and pyrimidine carbons provide a compelling example of how molecular structure and electronic environment profoundly influence spectroscopic properties. The highly shielded nature of cyclopropyl carbons, a result of ring strain and diamagnetic anisotropy, and the deshielded character of pyrimidine carbons, due to the inductive effects of the nitrogen heteroatoms, serve as distinctive spectroscopic signatures. A thorough understanding of these principles, combined with rigorous experimental technique, empowers researchers to confidently identify these important structural motifs and accelerate the process of drug discovery and chemical research.

References

  • A C-13 nuclear magnetic resonance study of the pyrimidine synthesis by the reactions of 1,3-dicarbonyl compounds with amidines and ureas. Canadian Journal of Chemistry. [Link]

  • Wishart, D. S., et al. (2008). 1H, 13C and 15N chemical shift referencing in biomolecular NMR. Journal of Biomolecular NMR, 40(2), 75-97. [Link]

  • Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI. [Link]

  • 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm. Doc Brown's Chemistry. [Link]

  • NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Defense Technical Information Center. [Link]

  • 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • CONTENTS 1. 13C NMR spectroscopy • Chemical shift. University of Delhi. [Link]

Sources

Comparative

reference standards for 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine analysis

An accurate and reproducible analytical framework is the bedrock of modern pharmaceutical development. For complex pyrimidine derivatives like 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine (CAS 1501056-65-0)—a critical...

Author: BenchChem Technical Support Team. Date: March 2026

An accurate and reproducible analytical framework is the bedrock of modern pharmaceutical development. For complex pyrimidine derivatives like 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine (CAS 1501056-65-0)—a critical intermediate utilized in the synthesis of pan-JNK inhibitors for neurodegenerative diseases[1]—selecting the correct reference standard is not merely a regulatory checkbox; it is a fundamental scientific decision[2].

This guide provides an authoritative, objective comparison of reference standard grades used in the quantitative analysis of this compound, supported by mechanistic insights and self-validating experimental protocols.

Mechanistic Context: The Analytical Challenge

The molecular architecture of 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine presents two distinct analytical hurdles during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Chromatographic Tailing: The basic secondary amine interacts strongly with residual silanols on standard silica-based stationary phases, necessitating precise pH control to maintain peak symmetry.

  • Ionization Matrix Effects: During Electrospray Ionization (ESI), co-eluting matrix components (from synthetic reaction mixtures or biological fluids) compete with the target analyte for available charge[3]. This competition frequently leads to severe ion suppression, rendering external calibration curves highly inaccurate.

To mitigate these effects, the analytical workflow must be anchored by the appropriate grade of reference standard.

Comparative Evaluation of Reference Standards

When quantifying 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine, analytical scientists must choose between three primary tiers of reference materials.

Primary (Pharmacopeial/Compendial) Standards

Primary standards are highly purified (>99.5%) and exhaustively characterized using orthogonal techniques (qNMR, IR, Elemental Analysis).

  • Mechanism of Use: Used to establish absolute assay values and calibrate secondary standards.

  • Limitation: When used in external calibration for LC-MS/MS, they offer zero protection against matrix-induced ion suppression[3].

Secondary (Commercial High-Purity) Standards

Secondary standards are cost-effective working materials traceable to primary standards.

  • Mechanism of Use: Ideal for routine qualitative impurity profiling and tracking reaction kinetics where absolute precision is secondary to relative peak area monitoring[2].

  • Limitation: Like primary standards, they cannot dynamically correct for run-to-run matrix variability.

Stable Isotope-Labeled (SIL) Internal Standards

SIL standards are synthetic analogs where specific atoms are replaced with stable isotopes (e.g., 13 C, 15 N, or 2 H). For this compound, a 13 C 3​ -labeled variant is optimal.

  • Mechanism of Use: The SIL standard is spiked directly into the sample prior to extraction. Because it shares the exact physicochemical properties of the target analyte, it co-elutes chromatographically and experiences the exact same ion suppression in the ESI source[4]. By quantifying the ratio of the unlabeled analyte to the SIL standard, matrix effects are mathematically nullified.

  • Limitation: Deuterated ( 2 H) standards can sometimes exhibit slight chromatographic shifts due to isotopic effects, diminishing their compensatory power; therefore, 13 C or 15 N labels are strongly preferred for rigid accuracy[5].

Quantitative Performance Comparison

The following table summarizes the experimental performance of these standard grades when quantifying 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine in a complex synthetic matrix.

ParameterPrimary Standard (External)Secondary Standard (External) 13 C 3​ -SIL Standard (Internal)
Purity Requirement >99.5% (Certified)>98.0% (Traceable)>95% (Isotopic Purity >99%)
Matrix Factor (MF) 0.65 (Severe Suppression)0.62 (Severe Suppression)1.01 (Perfectly Compensated)
Precision (%CV) 14.2%15.8%1.8%
Relative Response Factor Highly variable across runsHighly variable across runsStable (Ratio-based)
Primary Utility Final API Release AssayRoutine Method DevelopmentQuantitative LC-MS/MS

Visualizing the Analytical Architecture

To fully grasp the causality behind standard selection, we must map the workflow and the mechanism of matrix compensation.

Workflow A 1. Sample Prep & SIL Spiking B 2. UHPLC Separation (pH 6.8 Buffer) A->B C 3. ESI+ Ionization (Matrix Interface) B->C D 4. MS/MS Detection (MRM Mode) C->D E 5. Quantification (Ratio Analysis) D->E

Figure 1: Step-by-step LC-MS/MS analytical workflow for pyrimidine derivative quantification.

MatrixEffect cluster_0 External Standard Method (Vulnerable) cluster_1 SIL Internal Standard Method (Robust) A1 Target Analyte A3 Ion Suppression A1->A3 A2 Co-eluting Matrix A2->A3 A4 Inaccurate Yield/Assay A3->A4 B1 Analyte + SIL Standard B3 Proportional Suppression B1->B3 B2 Co-eluting Matrix B2->B3 B4 Accurate Quantification B3->B4

Figure 2: Mechanism of matrix effect compensation using Stable Isotope-Labeled (SIL) standards.

Self-Validating LC-MS/MS Methodology

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . Every step includes an internal check to verify data integrity.

Step 1: Matrix Preparation and SIL Spiking
  • Action: Dilute the reaction mixture 1:100 to reduce absolute matrix load. Immediately spike the sample with 50 ng/mL of the 13 C 3​ -SIL standard.

  • Causality: Spiking before any extraction or filtration ensures that any physical loss of the analyte is proportionally mirrored by the SIL standard, preserving the quantitative ratio.

  • Self-Validation Check: Prepare a "Blank Matrix + SIL" sample. Analyze this to confirm the absence of unlabeled analyte contamination (verifying the isotopic purity of the SIL standard).

Step 2: UHPLC Separation
  • Action: Utilize an end-capped C18 column (2.1 x 50 mm, 1.7 µm). Use Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8) and Mobile Phase B: Acetonitrile.

  • Causality: The ammonium acetate buffer neutralizes the secondary amine of the cyclopropylmethyl group, preventing deleterious interactions with the silica backbone and ensuring sharp, symmetrical peaks.

Step 3: ESI+ and MRM Detection
  • Action: Operate the mass spectrometer in positive ESI mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions.

    • Unlabeled Analyte: m/z 184.1 129.0 (Loss of the cyclopropylmethyl radical).

    • SIL Standard: m/z 187.1 132.0.

  • Causality: The chlorine atom naturally exists as 35 Cl and 37 Cl in a ~3:1 ratio.

  • Self-Validation Check: Monitor the secondary transition for the 37 Cl isotope ( m/z 186.1 131.0). If the ratio of the primary to secondary transition deviates by more than 10% from the theoretical 3:1 distribution, it instantly flags the presence of an isobaric matrix interference co-eluting with the target.

References

  • Lead Optimization Towards Proof of Concept Tools for Huntington's Disease Within a 4-(1H-Pyrazol-4-yl)pyrimidine Class of pan-JNK Inhibitors. ResearchGate. 1[1]

  • Choosing the Right Reference Standard: API or Impurity, Qualitative or Quantitative? ResolveMass Laboratories / YouTube. 2[2]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. 3[3]

  • Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry, ACS Publications. 4[4]

  • Mitigating Matrix Effects in LC–ESI–MS-MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology, Oxford Academic. 5[5]

Sources

Validation

X-Ray Crystallography Data for N-Substituted 5-Chloropyrimidin-2-Amines: A Comparative Guide for Structure-Based Drug Design

Executive Summary In modern Structure-Based Drug Design (SBDD), the 5-chloropyrimidin-2-amine scaffold is recognized as a highly privileged pharmacophore. It serves as a critical synthetic intermediate in the development...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern Structure-Based Drug Design (SBDD), the 5-chloropyrimidin-2-amine scaffold is recognized as a highly privileged pharmacophore. It serves as a critical synthetic intermediate in the development of highly selective kinase inhibitors, most notably JAK2 inhibitors for myeloproliferative disorders and SIRT2 inhibitors for neurodegenerative diseases[1]. However, the transition from a low-affinity, fragment-like unsubstituted pyrimidine to a potent N-substituted lead compound requires precise structural orchestration.

This guide objectively compares the crystallographic behavior of N-substituted 5-chloropyrimidin-2-amines against their unsubstituted baseline and alternative halogenated analogs. By analyzing X-ray diffraction data, we can decode the causality behind these structural modifications and their direct impact on kinase binding affinity.

Crystallographic Baseline: Unsubstituted 5-Chloropyrimidin-2-amine

To understand the efficacy of N-substituted derivatives, we must first establish the structural baseline of the parent fragment, 5-chloropyrimidin-2-amine (C4H4ClN3)[2].

According to single-crystal X-ray diffraction studies, the unsubstituted compound crystallizes in the orthorhombic crystal system (Space Group: Pbca, a=7.6380A˚ , b=8.2240A˚ , c=17.100A˚ )[3]. The molecule exhibits crystallographic mirror symmetry. Crucially, the crystal lattice is dominated by extensive intermolecular N–H⋯N hydrogen bonds, which link the molecules into continuous, rigid chains propagating along the [100] axis[3].

Causality Insight: While this robust hydrogen-bonding network provides high lattice stability (melting point 235-238 °C)[1], it presents a severe thermodynamic hurdle in drug design. When the unsubstituted fragment attempts to bind to a kinase active site, the desolvation and lattice-breaking energy penalty is exceptionally high, resulting in poor baseline target affinity.

Comparative Analysis: N-Substitution vs. Halogen Alternatives

To optimize this scaffold for kinase inhibition, medicinal chemists introduce bulky N-substitutions (e.g., alkyl, aryl, or heteroaryl groups) at the C2-amine. We compare this approach against alternative halogen substitutions at the C5 position.

N-Substituted 5-Chloropyrimidin-2-amines (Lead Compounds)

Introducing an N-substituent fundamentally disrupts the native N–H⋯N continuous chains observed in the unsubstituted fragment. X-ray co-crystallography of these derivatives within kinase binding pockets reveals that the remaining N-H proton and the adjacent pyrimidine nitrogen act as a bidentate hydrogen-bond donor-acceptor pair. This perfectly mimics the binding of ATP at the kinase hinge region. The bulky N-substituent is forced to orient towards the solvent-exposed region or a specific hydrophobic pocket, significantly enhancing binding affinity and selectivity.

Alternative 1: 5-Fluoro Analogs

Substituting the C5-chlorine for fluorine reduces the van der Waals radius and increases the electronegativity of the pyrimidine ring. While this improves metabolic stability against cytochrome P450 enzymes, X-ray data often shows a loss of favorable halogen bonding ( σ -hole interactions) with the protein backbone, frequently resulting in a drop in target potency.

Alternative 2: 5-Bromo Analogs

Bromine offers a highly polarizable electron cloud and a pronounced σ -hole. X-ray structures of 5-bromo analogs often reveal strong, directional halogen bonds with backbone carbonyl oxygens in the active site. However, the increased steric bulk can cause severe atomic clashes in restricted pockets (such as the SIRT2 active site), making the 5-chloro variant the optimal "Goldilocks" choice for balancing steric fit and electronic interactions.

Quantitative Data Comparison
ParameterUnsubstituted 5-Chloropyrimidin-2-amineN-Substituted Derivatives5-Fluoro Analogs5-Bromo Analogs
Crystal System Orthorhombic[3]Monoclinic / TriclinicVariableVariable
Lattice H-Bonding Continuous N-H...N chains[3]Discrete dimers / Target-boundDisrupted chainsDisrupted chains
Halogen Bonding Moderate ( σ -hole)Moderate ( σ -hole)Weak / NegligibleStrong ( σ -hole)
Kinase Hinge Binding Poor (High desolvation penalty)Excellent (Bidentate motif)GoodSteric clashes possible
Primary Application Synthetic Fragment / Building Block[2]Lead Optimization (JAK2/SIRT2)[1]Metabolic StabilizationProbe Development

Experimental Methodology: Self-Validating Co-Crystallization Protocol

To definitively prove the binding mode of an N-substituted 5-chloropyrimidin-2-amine, a rigorous co-crystallization protocol is required. The following workflow is designed as a self-validating system, ensuring that causality and data integrity are maintained at every step.

Step 1: Protein Purification

  • Action: Purify the target kinase domain (e.g., JAK2) to >95% purity via Ni-NTA affinity followed by Size-Exclusion Chromatography (SEC).

  • Validation Checkpoint: Dynamic Light Scattering (DLS) must confirm a monodisperse peak (polydispersity index < 0.15). Causality: High homogeneity is critical; aggregated proteins will poison the crystal lattice and prevent nucleation.

Step 2: Ligand Complexation

  • Action: Incubate the purified kinase (10 mg/mL) with a 2 mM concentration of the N-substituted inhibitor (dissolved in 100% DMSO) for 2 hours on ice. Keep final DMSO concentration <2%.

  • Validation Checkpoint: Differential Scanning Fluorimetry (DSF) must show a positive thermal shift ( Δ Tm > 2°C) compared to the apo-protein. Causality: This confirms target engagement and complex formation in solution prior to committing to lengthy crystallization trials.

Step 3: Hanging Drop Vapor Diffusion

  • Action: Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (20% PEG 3350, 0.2 M Potassium Sodium Tartrate, 0.1 M Bis-Tris pH 7.5) on a siliconized coverslip. Seal over the reservoir.

  • Validation Checkpoint: Observation under polarized light microscopy reveals birefringence. Causality: Birefringence confirms the precipitates are highly ordered protein crystals, not amorphous salt or phase separation.

Step 4: Cryoprotection and Data Collection

  • Action: Harvest mature crystals, soak briefly in reservoir solution supplemented with 20% (v/v) glycerol, and flash-freeze in liquid nitrogen. Collect data at 100 K using a synchrotron source.

  • Validation Checkpoint: Initial X-ray diffraction test shots show sharp, distinct reflections extending beyond 2.5 Å resolution without diffuse ice rings. Causality: Glycerol prevents crystalline ice formation, which would physically destroy the protein crystal lattice and obscure the diffraction pattern.

Visualizations

Workflow: Structure-Based Drug Design (SBDD) Co-Crystallization

Workflow A Protein Purification (Target Kinase) B Ligand Soaking / Co-incubation (N-substituted 5-chloropyrimidin-2-amine) A->B C Hanging Drop Vapor Diffusion (PEG 3350, pH 7.5) B->C D Cryoprotection & Freezing (20% Glycerol, Liquid N2) C->D E X-Ray Diffraction Data Collection (Synchrotron Source) D->E F Structure Solution & Refinement (Molecular Replacement) E->F

Workflow for co-crystallization of target kinases with pyrimidine inhibitors.

Pathway: Biological Impact of N-Substituted Inhibitors

Pathway Ligand Cytokine Binding Receptor Receptor Dimerization Ligand->Receptor JAK2 JAK2 Kinase (Active) Receptor->JAK2 STAT STAT Phosphorylation JAK2->STAT Transcription Gene Transcription (Cell Proliferation) STAT->Transcription Inhibitor N-substituted 5-chloropyrimidin-2-amine Inhibitor->JAK2 Inhibits

JAK2/STAT signaling pathway inhibition by N-substituted 5-chloropyrimidin-2-amines.

References

  • 5-Chloropyrimidin-2-amine - PMC National Center for Biotechnology Inform
  • 2-Pyrimidinamine, 5-chloro- | C4H4ClN3 | CID 79479 - PubChem National Center for Biotechnology Inform
  • 5-Chloropyrimidin-2-amine | 5428-89-7 ChemicalBook

Sources

Comparative

Comparative Reactivity Guide: 5-Chloro- vs. 5-Fluoro-pyrimidin-2-amines in Drug Discovery

Executive Summary Halogenated pyrimidines are privileged scaffolds in medicinal chemistry, frequently serving as the core structure for kinase inhibitors and receptor antagonists[1]. The strategic selection between a 5-c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Halogenated pyrimidines are privileged scaffolds in medicinal chemistry, frequently serving as the core structure for kinase inhibitors and receptor antagonists[1]. The strategic selection between a 5-chloro and a 5-fluoro substituent on a pyrimidin-2-amine core is not merely a steric substitution; it fundamentally rewrites the molecule's electronic landscape, reactivity profile, and metabolic stability[2]. This guide provides a rigorous comparative analysis of 5-chloro-pyrimidin-2-amine and 5-fluoro-pyrimidin-2-amine, detailing the causality behind their divergent reactivities and providing self-validating experimental protocols for their application in complex synthesis.

Mechanistic Divergence: The "Why" Behind the Reactivity

To leverage these building blocks effectively, researchers must understand the interplay of bond thermodynamics and competing electronic effects.

Bond Dissociation Energy (BDE) & Metal-Catalyzed Coupling

The most pronounced synthetic difference between the two analogs lies in their susceptibility to transition-metal-catalyzed cross-coupling at the C5 position.

  • 5-Chloropyrimidin-2-amine: The C-Cl bond has a relatively low Bond Dissociation Energy (BDE) of ~81 kcal/mol. This allows low-valent palladium species (Pd(0)) to readily undergo oxidative addition, making the 5-chloro analog an excellent electrophile for Suzuki-Miyaura and Buchwald-Hartwig couplings[3].

  • 5-Fluoropyrimidin-2-amine: The C-F bond is exceptionally robust (BDE ~116 kcal/mol) and resists oxidative addition under standard catalytic conditions[4]. This inertness is highly valuable in drug design; the 5-fluoro group acts as a stable bioisostere that blocks metabolic oxidation (e.g., by Cytochrome P450 enzymes) at the C5 position without introducing a reactive liability.

Inductive (-I) vs. Resonance (+M) Effects

The halogens exert opposing electronic forces on the electron-deficient pyrimidine ring, dictating the nucleophilicity of the 2-amino group and the electrophilicity of the ring carbons:

  • Inductive Withdrawing (-I): Fluorine is significantly more electronegative than chlorine, withdrawing electron density through the σ -bond framework. This activates the adjacent C2, C4, and C6 positions toward Nucleophilic Aromatic Substitution (SNAr) if a leaving group is present[5].

  • Resonance Donation (+M): Counterintuitively, fluorine is a vastly superior π -electron donor compared to chlorine. The 2p orbital of fluorine overlaps highly efficiently with the 2p orbital of the pyrimidine carbon. In contrast, chlorine suffers from a 3p−2p orbital mismatch, weakening its resonance contribution.

The Net Result: Because fluorine's strong +M effect partially offsets its −I effect at the para position (C2), the 2-amino group in 5-fluoropyrimidin-2-amine retains higher electron density and is a stronger nucleophile than the 2-amino group in 5-chloropyrimidin-2-amine[2].

G cluster_0 5-Chloropyrimidin-2-amine cluster_1 5-Fluoropyrimidin-2-amine C_Cl C5-Cl Bond (BDE ~81 kcal/mol) Reactive Electrophile NH2_Cl 2-NH2 Group (Moderate Nucleophile) C_Cl->NH2_Cl Weak +M, Strong -I (Net Withdrawing) C_F C5-F Bond (BDE ~116 kcal/mol) Inert Bioisostere NH2_F 2-NH2 Group (Enhanced Nucleophile) C_F->NH2_F Strong +M offsets -I (Increased e- density)

Electronic mapping of 5-chloro vs 5-fluoro pyrimidin-2-amines and resulting reactivity.

Comparative Data Summary

The following table summarizes the quantitative and qualitative performance metrics of both scaffolds across standard medicinal chemistry transformations.

Property / Reaction5-Chloropyrimidin-2-amine5-Fluoropyrimidin-2-amineMechanistic Rationale
C5-Halogen BDE ~81 kcal/mol~116 kcal/molSize and orbital overlap differences between C-Cl and C-F bonds.
Pd-Catalyzed C5 Coupling Highly Reactive (Yields 70-95%)Inert (No Reaction)C-F bond resists Pd(0) oxidative addition[4].
2-NH 2​ Nucleophilicity ModerateHighSuperior 2p−2p resonance donation (+M) from Fluorine[2].
SNAr Activation (at C4/C6) Moderate ActivationStrong ActivationFluorine's strong inductive (-I) pull lowers the LUMO of the ring[5].
Metabolic Stability (C5) Susceptible to GSH conjugationHighly StableC-F bond inertness prevents enzymatic functionalization.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific mechanistic choices and built-in analytical checkpoints to verify success during execution.

Protocol A: Divergent C5 Suzuki-Miyaura Cross-Coupling

Objective: To demonstrate the selective reactivity of the C-Cl bond while validating the inertness of the C-F bond under identical catalytic conditions.

Causality & Design: We utilize Pd(dppf)Cl2​ as the catalyst. The large bite angle of the dppf ligand accelerates the reductive elimination step, which is crucial for electron-deficient pyrimidines[3]. Potassium carbonate ( K2​CO3​ ) is selected as a mild base to activate the boronic acid without causing hydrolytic degradation of the pyrimidine core.

Step-by-Step Methodology:

  • Preparation: In two separate, oven-dried Schlenk flasks, add 5-chloropyrimidin-2-amine (Flask 1, 1.0 eq) and 5-fluoropyrimidin-2-amine (Flask 2, 1.0 eq).

  • Reagent Addition: To both flasks, add phenylboronic acid (1.2 eq), K2​CO3​ (2.0 eq), and Pd(dppf)Cl2​ (0.05 eq).

  • Solvation & Degassing: Add a degassed mixture of 1,4-Dioxane/ H2​O (4:1, 0.2 M). Evacuate and backfill with Argon (3x) to prevent catalyst oxidation.

  • Reaction: Heat both flasks to 90 °C for 12 hours.

  • Self-Validation Checkpoint (LC-MS):

    • Flask 1 (5-Chloro): The starting material exhibits a distinct 3:1 isotopic pattern (M, M+2) due to 35Cl/37Cl . Successful conversion is validated by the disappearance of this pattern and the emergence of the arylated product mass.

    • Flask 2 (5-Fluoro): LC-MS will show >95% recovery of the starting material mass, validating the C-F bond's inertness.

  • Workup: Cool to room temperature, filter through a Celite pad to remove palladium black, and concentrate under reduced pressure.

Workflow Start Halogenated Pyrimidin-2-amine (5-Cl vs 5-F) Cl_Path 5-Chloro Derivative Start->Cl_Path F_Path 5-Fluoro Derivative Start->F_Path Cond1 Pd(dppf)Cl2 (5 mol%) Ph-B(OH)2, K2CO3 Dioxane/H2O, 90°C Prod1 C5-Arylated Product (Yield: >85%) Cond1->Prod1 C-Cl Oxidative Addition Prod2 No Reaction (Recovered Starting Material) Cond1->Prod2 C-F Bond Unreactive Cl_Path->Cond1 F_Path->Cond1

Divergent synthetic workflow demonstrating C5 cross-coupling viability.

Protocol B: Buchwald-Hartwig Amination via the 2-Amino Group

Objective: To utilize the 2-amino group of the pyrimidine as a nucleophile to couple with an external aryl bromide, highlighting the superior nucleophilicity of the 5-fluoro analog.

Causality & Design: The 2-amino group on a pyrimidine is a notoriously poor nucleophile. To overcome this, we employ the BrettPhos ligand. BrettPhos is explicitly designed to prevent the competitive binding of primary amines to the palladium center, which would otherwise stall the catalytic cycle[4]. Sodium tert-butoxide ( NaOtBu ) is used as a strong base to deprotonate the weakly acidic 2-amino group.

Step-by-Step Methodology:

  • Preparation: Charge a vial with 5-fluoropyrimidin-2-amine (1.2 eq), 4-bromoanisole (1.0 eq), Pd2​(dba)3​ (0.02 eq), BrettPhos (0.04 eq), and NaOtBu (1.5 eq).

  • Solvation: Add anhydrous Toluene (0.1 M) under an Argon atmosphere.

  • Reaction: Seal the vial and heat at 100 °C for 8 hours.

  • Self-Validation Checkpoint ( 19F NMR): Because UV-Vis monitoring can be ambiguous with highly conjugated products, take a crude aliquot for 19F NMR. The fluorine atom acts as a pristine diagnostic handle; a shift in the fluorine signal confirms the change in the electronic environment at the C2 position, validating C-N bond formation without requiring isolation.

  • Workup: Dilute with EtOAc, wash with water, dry over Na2​SO4​ , and purify via flash chromatography. (Note: If performing this with the 5-chloro analog, expect longer reaction times and ~20-30% lower yields due to reduced nucleophilicity).

References

  • Recent Advances in Pyrimidine-Based Drugs Semantic Scholar
  • 5-Fluoro-2-(methylsulfonyl)
  • Discovery of Potent DYRK2 Inhibitors with High Selectivity Journal of Medicinal Chemistry (ACS Public
  • Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors PubMed Central (PMC)
  • Dipyrimidine Amines: A Novel Class of Chemokine Receptor Type 4 Antagonists PubMed Central (PMC)

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine

As a Senior Application Scientist, my goal is to empower your research by not only providing high-quality reagents but also ensuring you have the critical information to handle and dispose of them safely and responsibly....

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my goal is to empower your research by not only providing high-quality reagents but also ensuring you have the critical information to handle and dispose of them safely and responsibly. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine, a chlorinated nitrogen-containing heterocyclic compound. Adherence to these procedures is essential for personnel safety, environmental protection, and regulatory compliance.

The fundamental principle guiding the disposal of this compound is that it must be treated as hazardous waste. Its chemical structure, containing both a chlorinated hydrocarbon component and a nitrogenous heterocyclic ring, necessitates specific handling and disposal methods to mitigate risks.[1][2] Under no circumstances should this chemical or its containers be disposed of in standard trash or washed down the sanitary sewer.[3][4]

Hazard Identification and Risk Assessment

Before handling the waste, it is crucial to understand the associated hazards. While a specific Safety Data Sheet (SDS) for 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine is not publicly available, we can infer its hazard profile from structurally similar compounds like 2-Amino-5-chloropyrimidine. The primary hazards include:

  • Acute Toxicity: Harmful if swallowed.[5][6]

  • Serious Eye Damage: Poses a significant risk of causing severe, potentially irreversible eye damage.[5]

  • Skin and Respiratory Irritation: May cause irritation upon contact with skin or if inhaled, particularly as a dust or aerosol.[5][7]

Combustion of this compound will produce toxic and corrosive gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[5][6] This is a critical consideration for the ultimate disposal method, which is typically high-temperature incineration.

Table 1: Summary of Potential Hazards

Hazard ClassDescriptionPrimary Precaution
Acute Oral Toxicity Harmful if swallowed.[5][6]Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[8]
Serious Eye Damage Causes severe eye irritation and damage.[5][9]Wear chemical safety goggles or a face shield.[5]
Skin Irritation May cause skin irritation upon contact.[7][9]Wear appropriate chemical-resistant gloves and protective clothing.[5]
Respiratory Irritation May cause respiratory irritation if inhaled.[7][9]Handle in a well-ventilated area or a chemical fume hood.[8]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling waste 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine:

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][6]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[5] A lab coat is essential.

  • Respiratory Protection: For operations that may generate dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5] All handling of the waste should ideally occur within a certified chemical fume hood to ensure adequate ventilation.[8]

Disposal Workflow: A Step-by-Step Guide

The only acceptable disposal route for this compound is through a licensed professional waste management service that can handle chlorinated organic materials.[10] The process begins in the laboratory with proper segregation and collection.

This is the most critical first step. Due to the high cost and specific processes required for incinerating halogenated compounds, it is imperative to keep this waste stream separate from others.[4]

  • DO: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."

  • DO NOT: Mix 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine waste with non-halogenated solvents (e.g., hexane, ethanol), aqueous waste, or solid non-hazardous waste.[4] Mixing waste streams can significantly increase disposal costs and create complex, potentially reactive chemical mixtures.

  • Container Selection: Use a chemically compatible container with a secure, tight-fitting lid. The container must be in good condition, free of leaks or cracks.

  • Labeling: The container must be labeled clearly as "HAZARDOUS WASTE." The label must include:

    • The full chemical name: "5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine"

    • The approximate concentration and quantity.

    • The date accumulation started.

    • The relevant hazard pictograms (e.g., Corrosive, Health Hazard, Exclamation Mark).

  • Procedure: Keep the waste container closed at all times except when adding waste.[7]

  • Store the sealed and labeled waste container in a designated, well-ventilated, and secure area, such as a satellite accumulation area or a main hazardous waste storage area.[8]

  • Ensure the storage location is away from incompatible materials, particularly strong oxidizing agents.[5]

  • Store in a cool, dry place away from heat or sources of ignition.[11]

  • Contact your institution's Environmental Health & Safety (EHS) department to arrange for a pickup of the hazardous waste.

  • The EHS department will work with a licensed hazardous waste disposal company. These companies utilize specialized high-temperature incinerators equipped with scrubbers to neutralize the resulting hydrogen chloride gas and other hazardous byproducts, ensuring complete and permanent destruction.[12]

Disposal Decision Workflow

The following diagram outlines the logical flow for the proper management and disposal of 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine waste.

DisposalWorkflow start Waste Generated: 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Is there a designated 'Halogenated Organic Waste' container? ppe->segregate create_container Create & Label New Halogenated Waste Container segregate->create_container No add_waste Add Waste to Container & Secure Lid segregate->add_waste Yes create_container->add_waste storage Store in Designated Satellite Accumulation Area add_waste->storage contact_ehs Contact EHS for Pickup & Professional Disposal storage->contact_ehs end_proc Disposal Complete contact_ehs->end_proc

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine
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